molecular formula C8H4ClNO2 B1582877 7-Chloroisatin CAS No. 7477-63-6

7-Chloroisatin

Cat. No.: B1582877
CAS No.: 7477-63-6
M. Wt: 181.57 g/mol
InChI Key: MPLXQMMMGDYXIT-UHFFFAOYSA-N
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Description

7-Chloroisatin is a useful research compound. Its molecular formula is C8H4ClNO2 and its molecular weight is 181.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400868. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-chloro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H4ClNO2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLXQMMMGDYXIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60322295
Record name 7-Chloroisatin
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Molecular Weight

181.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7477-63-6
Record name 7477-63-6
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Record name 7-Chloroisatin
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Record name 7-Chloroisatin
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 7-Chloroisatin: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 7-Chloroisatin, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. From its fundamental physicochemical properties to its synthesis and role as a scaffold for novel therapeutic agents, this document serves as a technical resource for researchers in the field.

Core Properties of this compound

This compound, also known as 7-chloro-1H-indole-2,3-dione, is a derivative of isatin distinguished by a chlorine atom at the 7-position of the indole ring. This substitution pattern imparts unique chemical reactivity and biological activity to the molecule.

PropertyValueSource(s)
CAS Number 7477-63-6[1][2]
Molecular Formula C₈H₄ClNO₂[1][2]
Molecular Weight 181.58 g/mol [1][2]
Appearance Light yellow to orange or brown crystalline solid[1]
Melting Point 187-191 °C[1][2]
Solubility Soluble in polar organic solvents like DMF and DMSO; sparingly soluble in water[3]

Synthesis of this compound: The Sandmeyer Approach

The most established method for the synthesis of isatin and its substituted analogs, including this compound, is the Sandmeyer isatin synthesis.[4][5] This two-step process begins with the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, followed by an acid-catalyzed intramolecular cyclization.

The rationale for employing the Sandmeyer synthesis lies in its robustness and adaptability for various substituted anilines. The use of a strong acid like sulfuric acid in the final cyclization step is crucial for promoting the intramolecular electrophilic substitution that forms the isatin core.[6]

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from established procedures for the synthesis of substituted isatins.[6][7]

Step 1: Synthesis of N-(2-chlorophenyl)-2-(hydroxyimino)acetamide (7-Chloro-isonitrosoacetanilide)

  • In a suitable reaction vessel, dissolve 2-chloroaniline in dilute hydrochloric acid.

  • To this solution, add a solution of chloral hydrate and hydroxylamine hydrochloride in water. A solution of sodium sulfate is also added to facilitate the precipitation of the product.[6]

  • Heat the reaction mixture. The isonitrosoacetanilide intermediate will precipitate out of the solution upon formation.

  • Filter the precipitate, wash with cold water, and dry thoroughly. The purity of this intermediate is critical for the success of the subsequent cyclization step.

Step 2: Cyclization to this compound

  • Carefully add the dried N-(2-chlorophenyl)-2-(hydroxyimino)acetamide in portions to pre-warmed concentrated sulfuric acid (e.g., to 50-60 °C) with vigorous stirring.[7] The temperature must be carefully controlled to prevent charring and decomposition.[7]

  • After the addition is complete, the temperature is typically raised to around 80 °C for a short period to ensure complete cyclization.[6]

  • Pour the reaction mixture onto crushed ice. The this compound product will precipitate as a solid.

  • Collect the solid by filtration, wash thoroughly with water to remove residual acid, and dry. The crude product can be further purified by recrystallization from a suitable solvent like glacial acetic acid or ethanol.

G cluster_0 Step 1: Isonitrosoacetanilide Formation cluster_1 Step 2: Cyclization 2-Chloroaniline 2-Chloroaniline Reagents_1 Chloral Hydrate, Hydroxylamine HCl, Na2SO4, H2O, HCl 2-Chloroaniline->Reagents_1 Reaction Intermediate N-(2-chlorophenyl)-2- (hydroxyimino)acetamide Reagents_1->Intermediate Reagents_2 Conc. H2SO4, Heat This compound This compound Reagents_2->this compound Intermediate_ref N-(2-chlorophenyl)-2- (hydroxyimino)acetamide Intermediate_ref->Reagents_2 Reaction G cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkBa_NFkB IκBα-p50/p65 (Inactive NF-κB) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα p50_p65 p50/p65 (Active NF-κB) p_IkBa->p50_p65 Degradation of IκBα and release of p50/p65 p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocation 7_Chloroisatin_deriv This compound Derivatives 7_Chloroisatin_deriv->IKK Inhibits Gene_Transcription Pro-inflammatory Gene Transcription p50_p65_nuc->Gene_Transcription Activates

References

An In-Depth Technical Guide to the Spectroscopic Data of 7-Chloroisatin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of 7-Chloroisatin

This compound (7-chloro-1H-indole-2,3-dione) is a halogenated derivative of isatin, a privileged heterocyclic scaffold renowned in medicinal chemistry. The introduction of a chlorine atom at the 7-position of the indole ring significantly modulates the electronic and steric properties of the molecule. This alteration enhances its utility as a versatile building block in the synthesis of a wide array of biologically active compounds, including potential anticancer, antimicrobial, and antiviral agents.[1] A comprehensive understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and structural elucidation of its derivatives, which is crucial for advancing drug discovery and development programs.

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. It is designed to serve as a practical resource for researchers by not only presenting the spectral data but also explaining the underlying principles of spectral interpretation and providing standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the protons on the benzene ring, and a broad signal for the N-H proton of the lactam ring. The exact chemical shifts can vary slightly depending on the solvent used due to solvent-solute interactions.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~11.1Singlet (broad)1HN-HThe chemical shift is concentration and solvent dependent. The peak is often broad due to quadrupole broadening and hydrogen bonding.
~7.6 - 6.8Multiplet3HAr-HThese signals correspond to the three protons on the chlorinated aromatic ring. The specific coupling patterns can be complex due to the chlorine substituent.

Expert Insights: The downfield shift of the aromatic protons is attributed to the deshielding effect of the electron-withdrawing carbonyl groups and the chlorine atom. The broadness of the N-H signal is a characteristic feature and can be confirmed by a D₂O exchange experiment, where the peak disappears.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound, with distinct signals for the carbonyl carbons, aromatic carbons, and the carbon bearing the chlorine atom.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)AssignmentNotes
~183C=O (C3)Ketone carbonyl carbon, typically more downfield.
~158C=O (C2)Amide carbonyl carbon.
~150 - 110Aromatic CarbonsSix distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the chlorine and carbonyl substituents.

Expert Insights: The carbonyl carbons (C2 and C3) are the most downfield signals due to the strong deshielding effect of the oxygen atoms. The chemical shifts of the aromatic carbons are influenced by both the electron-withdrawing nature of the carbonyl groups and the inductive and resonance effects of the chlorine atom.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Workflow for NMR Analysis of this compound

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of this compound prep2 in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Add a small amount of TMS as an internal standard prep2->prep3 acq1 Place the sample in a 400 MHz (or higher) NMR spectrometer acq2 Acquire ¹H and ¹³C NMR spectra at room temperature acq1->acq2 proc1 Apply Fourier transformation proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Reference the spectra to the TMS signal (0.00 ppm) proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: A streamlined workflow for acquiring high-quality NMR spectra of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound clearly indicates the presence of N-H, C=O, and C-Cl bonds.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeIntensityNotes
~3200N-H StretchMedium, BroadCharacteristic of the amide N-H group. Broadening is due to hydrogen bonding.
~1740C=O Stretch (Ketone)StrongCorresponds to the carbonyl group at the C3 position.
~1725C=O Stretch (Amide)StrongCorresponds to the lactam carbonyl group at the C2 position.
~1610, ~1470C=C Stretch (Aromatic)MediumSkeletal vibrations of the benzene ring.
~750C-Cl StretchStrongCharacteristic absorption for the carbon-chlorine bond.[2]

Expert Insights: The two distinct, strong carbonyl absorptions are a hallmark of the isatin core. The position and shape of the N-H stretching band can provide information about the extent of intermolecular hydrogen bonding in the solid state.

Experimental Protocol for FT-IR Data Acquisition (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples.

Workflow for FT-IR Analysis of this compound

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Grind 1-2 mg of this compound with ~100 mg of dry KBr prep2 to a fine powder prep1->prep2 prep3 Press the mixture into a transparent pellet prep2->prep3 acq1 Record a background spectrum acq2 Place the KBr pellet in the sample holder of an FT-IR spectrometer acq1->acq2 acq3 Acquire the sample spectrum acq2->acq3 proc1 Perform background correction proc2 Identify and label significant absorption peaks proc1->proc2 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Standard procedure for obtaining an FT-IR spectrum of this compound using the KBr pellet method.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through ionization and fragmentation. For this compound, electron ionization (EI) is a common method used.

The molecular formula of this compound is C₈H₄ClNO₂, with a molecular weight of approximately 181.58 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic M+2 peak.

Table 4: Expected Mass Spectrometry Data for this compound

m/zIonExpected Relative AbundanceNotes
181[M]⁺ (with ³⁵Cl)HighMolecular ion peak.
183[M+2]⁺ (with ³⁷Cl)~33% of M⁺Isotopic peak confirming the presence of one chlorine atom.
153[M-CO]⁺ModerateLoss of a carbonyl group.
125[M-2CO]⁺ModerateLoss of both carbonyl groups.

Expert Insights: The presence and relative intensity of the [M]⁺ and [M+2]⁺ peaks are definitive evidence for the presence of a single chlorine atom in the molecule. The fragmentation pattern, involving the loss of carbonyl groups, is characteristic of the isatin scaffold.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the analysis of this compound, providing both retention time information and a mass spectrum.[3]

Workflow for GC-MS Analysis of this compound

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of this compound prep2 in a volatile organic solvent (e.g., ethyl acetate) prep1->prep2 acq1 Inject the sample into a GC-MS system acq2 Separate the compound on a suitable GC column acq1->acq2 acq3 Ionize the eluted compound by Electron Impact (EI) acq2->acq3 acq4 Detect the resulting ions acq3->acq4 proc1 Analyze the mass spectrum of the corresponding GC peak proc2 Identify the molecular ion and key fragment ions proc1->proc2 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and validated fingerprint for this compound. A thorough understanding and application of this data are essential for any researcher working with this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in experimental results. This guide serves as a foundational resource to facilitate the accurate identification and characterization of this compound and its derivatives in the pursuit of novel therapeutic agents.

References

7-Chloroisatin solubility in different organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 7-Chloroisatin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a halogenated derivative of isatin, is a pivotal building block in medicinal chemistry and organic synthesis, frequently utilized in the development of novel therapeutic agents, including anticancer and anti-inflammatory drugs.[1] The efficiency of its use in synthesis, formulation, and biological screening is fundamentally governed by its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this document focuses on the underlying physicochemical principles, theoretical prediction models like Hansen Solubility Parameters (HSP), and a detailed, field-proven experimental protocol for the accurate determination of its solubility. This guide is designed to empower researchers to make informed decisions on solvent selection, optimize experimental conditions, and ensure the reliability and reproducibility of their work.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound (7-chloro-1H-indole-2,3-dione) is a versatile heterocyclic compound whose utility in drug discovery is well-established.[1] Its value lies in its reactive ketone and lactam functionalities, which serve as handles for constructing more complex molecular architectures. The success of any chemical process, from synthesis and purification to formulation and in vitro screening, is critically dependent on the solubility of the starting materials and intermediates.

Poor solubility can lead to a host of challenges, including:

  • Reduced reaction rates and yields: Inhomogeneous reaction mixtures can impede molecular interactions, leading to inefficient conversions.

  • Difficulties in purification: Crystallization, a primary method for purifying solid compounds, is entirely dependent on differential solubility in various solvent systems.

  • Inaccurate biological data: Precipitation of a compound in an assay medium can lead to a significant underestimation of its biological activity.[2]

Therefore, a thorough understanding and a practical approach to determining the solubility of this compound are not merely procedural formalities but cornerstones of sound scientific and developmental practice.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and physical properties. The key characteristics of this compound are summarized in the table below.

PropertyValueSource(s)
Chemical Name 7-chloro-1H-indole-2,3-dione[3][4]
CAS Number 7477-63-6[5][6]
Molecular Formula C₈H₄ClNO₂[3][5]
Molecular Weight 181.58 g/mol [5][6]
Appearance Orange to light yellow/brown crystalline solid[1][7]
Melting Point 187 - 191 °C[1][5]
Structure
alt text
[3]

The structure reveals a planar, rigid bicyclic system. The presence of two carbonyl groups (a ketone and a lactam) and an N-H group makes the molecule capable of acting as both a hydrogen bond donor and acceptor. The chlorine atom and the aromatic ring contribute to its van der Waals interactions. The overall molecule possesses a significant dipole moment, classifying it as a polar compound.

Qualitative Solubility Profile

Based on available literature and supplier information, a qualitative solubility profile for this compound can be summarized as follows:

  • Soluble in: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and polar protic solvents like ethanol.[6][8]

  • Sparingly soluble in: Water.[6]

This profile is consistent with the "like dissolves like" principle.[9] Polar solvents are capable of forming strong intermolecular interactions (dipole-dipole, hydrogen bonds) with the polar this compound molecule, overcoming the crystal lattice energy and leading to dissolution. Water, while highly polar, may be a less effective solvent due to its strong self-association through hydrogen bonding.

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)

While "like dissolves like" is a useful heuristic, a more quantitative prediction can be achieved using Hansen Solubility Parameters (HSP).[7] The HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonding.

Every solvent and solute can be assigned a set of [δD, δP, δH] coordinates, placing it in a three-dimensional "Hansen space". The principle remains that substances with similar HSP coordinates are likely to be miscible. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value indicates a higher likelihood of solubility. While the HSP values for this compound are not readily published, they can be estimated using group contribution methods or determined experimentally by testing its solubility in a range of characterized solvents.[10]

Table of Hansen Solubility Parameters for Common Organic Solvents (in MPa⁰·⁵):

SolventδDδPδH
Acetone15.510.47.0
Dimethyl Sulfoxide (DMSO)18.416.410.2
N,N-Dimethylformamide (DMF)17.413.711.3
Ethanol15.88.819.4
Methanol15.112.322.3
Tetrahydrofuran (THF)16.85.78.0
Acetonitrile15.318.06.1
Toluene18.01.42.0
Hexane14.90.00.0
Water15.516.042.3

Data compiled from various sources. Values can vary slightly depending on the source.[11][12][13]

The high HSP values for DMF and DMSO, particularly their polar (δP) and hydrogen bonding (δH) components, align with the qualitative observation that they are good solvents for the polar, hydrogen-bonding this compound molecule.

Experimental Protocol for Quantitative Solubility Determination

The "gold standard" for solubility measurement is the Shake-Flask Method .[14][15] This equilibrium-based method provides thermodynamic solubility data, which is highly accurate and reproducible when performed correctly.

Workflow for Solubility Determination

The overall process involves saturating a solvent with the solute, separating the undissolved solid, and quantifying the concentration of the dissolved solute in the supernatant.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess this compound to a known volume of solvent B Seal vial to prevent evaporation A->B C Agitate at a constant temperature (e.g., 24-48h) B->C D Allow solid to settle C->D E Centrifuge or filter (e.g., 0.22 µm syringe filter) D->E F Extract aliquot of clear supernatant E->F G Dilute supernatant into a suitable mobile phase F->G H Analyze concentration via UV-Vis, HPLC, or LC-MS G->H I Calculate solubility (e.g., in mg/mL or mM) H->I

Caption: Experimental workflow for the shake-flask solubility determination.

Step-by-Step Methodology

Materials and Reagents:

  • This compound (solid, high purity)

  • Organic solvent of interest (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance (readable to at least 0.1 mg)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Centrifuge (optional)

  • Quantification instrument (e.g., UV-Vis Spectrophotometer, HPLC)

Protocol:

  • Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. For example, add ~20 mg of this compound to 2 mL of the chosen solvent.

  • Equilibration: Seal the vials tightly and place them in a shaker agitating at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary.[16]

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete removal of particulate matter, carefully draw the supernatant using a syringe and pass it through a syringe filter into a clean vial. Discard the first few drops to avoid any adsorbed solute from the filter membrane.[6]

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standards. This compound's chromophore makes it well-suited for UV-Vis detection.[17]

    • Accurately dilute the filtered saturated solution to bring its concentration within the linear range of the calibration curve.

    • Measure the response of the diluted sample and use the calibration curve to determine its concentration.

  • Calculation: Calculate the original solubility, accounting for the dilution factor. Report the results in standard units such as mg/mL, g/L, or molarity (mol/L), and always specify the temperature at which the measurement was made.

Data Interpretation and Application

The quantitative solubility data obtained is invaluable for:

  • Process Development: Selecting appropriate solvents for reactions and crystallizations.

  • Formulation Science: Designing stable liquid formulations for preclinical studies.

  • Screening Assays: Ensuring that test concentrations in biological assays do not exceed the solubility limit, thus avoiding false-negative results.

The interplay between solute and solvent properties is key to understanding solubility.

G cluster_solute This compound Properties cluster_solvent Solvent Properties Solute Polarity H-Bonding Crystal Lattice Energy Solubility Solubility Solute->Solubility Intermolecular Interactions Solvent Polarity (Dielectric Constant) H-Bonding Capacity HSP Values Solvent->Solubility Overcome Lattice Energy

Caption: Factors influencing the solubility of this compound.

Conclusion

While a comprehensive database of quantitative solubility for this compound in all common organic solvents is not yet publicly available, this guide provides the necessary framework for researchers to address this critical parameter. By understanding the physicochemical properties of this compound, leveraging theoretical models like Hansen Solubility Parameters for initial solvent screening, and employing robust experimental methods such as the shake-flask protocol, scientists can confidently and accurately determine its solubility. This knowledge is paramount for optimizing chemical processes, developing effective formulations, and generating reliable data in the pursuit of new scientific discoveries and therapeutic innovations.

References

An In-Depth Technical Guide on the Biological Activities of 7-Chloroisatin and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the diverse biological activities exhibited by 7-chloroisatin and its synthetic derivatives. Isatin, an indole derivative, serves as a privileged scaffold in medicinal chemistry, and halogenation at the 7-position significantly modulates its pharmacological profile. This document delves into the anticancer, antimicrobial, antiviral, and neuroprotective properties of these compounds, offering insights into their mechanisms of action. Detailed experimental protocols for evaluating these activities, quantitative data summaries, and structure-activity relationship analyses are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction to Isatin and Its Halogenated Derivatives

1.1. The Isatin Scaffold: A Privileged Structure in Medicinal Chemistry Isatin (1H-indole-2,3-dione) is a heterocyclic compound naturally found in some plants and is also an endogenous component in mammalian tissues, acting as a metabolic derivative of adrenaline. Its rigid, planar structure and the presence of both hydrogen bond donor (N-H) and acceptor (C=O) groups make it an ideal scaffold for designing molecules that can interact with a wide array of biological targets.[1] Numerous isatin derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anticonvulsant activities.[1][2]

1.2. Significance of Halogenation: The Role of Chlorine at the 7-Position The introduction of a halogen atom, such as chlorine, onto the isatin ring can profoundly influence the molecule's physicochemical properties and biological activity. A chlorine atom at the 7-position (this compound) enhances the lipophilicity of the molecule, which can improve its ability to cross cellular membranes.[3] Furthermore, the electron-withdrawing nature of chlorine alters the electron density of the aromatic ring, which can modulate the binding affinity of the molecule to its biological targets.[3][4] This strategic modification has been a key focus in the synthesis of novel, potent therapeutic agents.[3]

1.3. Overview of Biological Activities this compound and its derivatives are recognized for a wide range of biological activities.[3] These compounds serve as versatile intermediates in the synthesis of various pharmaceuticals, particularly in the development of anticancer and anti-inflammatory drugs.[3] Their ability to interact with diverse biological systems makes them a subject of intense research in medicinal chemistry.

Anticancer Activity

The antiproliferative properties of this compound derivatives against various cancer cell lines are well-documented.[2][5] Their mechanism of action often involves the modulation of key cellular processes that are dysregulated in cancer.

2.1. Mechanism of Action: Targeting Key Signaling Pathways The anticancer effects of these compounds are often multi-faceted, involving the inhibition of protein kinases, induction of apoptosis, and interference with angiogenesis.

  • Inhibition of Protein Kinases: Many isatin derivatives are known to be potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[6] Dysregulation of these enzymes is a common feature of many cancers.

  • Induction of Apoptosis: A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often achieved by disrupting the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of a cascade of caspases, which are enzymes that execute the apoptotic process.[1] The accumulation of reactive oxygen species (ROS) is also a common trigger for this mitochondrial-mediated apoptosis.[1]

apoptosis_pathway compound This compound Derivative mitochondria Mitochondrial Dysfunction compound->mitochondria ros ROS Production compound->ros caspase9 Caspase-9 Activation mitochondria->caspase9 ros->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes mic_workflow cluster_prep Preparation cluster_dilution Assay Setup (96-well plate) cluster_analysis Incubation & Analysis prep_compound Prepare 2x Compound Stock Solution add_compound Add 100µL of 2x Compound to Column 1 prep_inoculum Standardize Bacterial Inoculum (e.g., 0.5 McFarland) add_bacteria Inoculate wells with Standardized Bacteria add_media Add 100µL Media to all wells add_media->add_compound 1 serial_dilute Perform 2-fold Serial Dilution (Col 1 to 10) add_compound->serial_dilute 2 serial_dilute->add_bacteria 3 incubate Incubate Plate (e.g., 37°C, 18-24h) add_bacteria->incubate 4 read_mic Visually Inspect for Turbidity & Determine MIC incubate->read_mic 5

References

The Therapeutic Potential of 7-Chloroisatin: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. The introduction of a chlorine atom at the 7-position of the isatin ring creates 7-Chloroisatin, a versatile building block that modulates the electronic and lipophilic properties of the core structure, paving the way for the development of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the potential therapeutic applications of this compound, drawing upon field-proven insights and comprehensive scientific literature. We will delve into its role in the design of novel anticancer, antioxidant, neuroprotective, and antimicrobial agents, supported by mechanistic details, experimental protocols, and structure-activity relationship (SAR) analyses. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.

The this compound Scaffold: A Gateway to Diverse Bioactivity

The isatin core, an endogenous compound found in mammalian tissues, is characterized by a unique combination of a fused aromatic ring and a reactive α-ketoamide moiety. This structural motif allows for facile derivatization at multiple positions, leading to a vast chemical space for therapeutic exploration. The strategic placement of a chlorine atom at the 7-position of the indole nucleus in this compound profoundly influences its physicochemical properties. The electron-withdrawing nature of chlorine can enhance the electrophilicity of the C3-carbonyl group, a key site for nucleophilic attack in many synthetic transformations and biological interactions. Furthermore, the chloro-substitution increases the lipophilicity of the molecule, which can improve membrane permeability and target engagement.

This unique combination of reactivity and modulated properties makes this compound a highly attractive starting point for the synthesis of diverse compound libraries with a wide range of pharmacological activities, including but not limited to, anticancer, antioxidant, neuroprotective, and antimicrobial effects.[1]

Anticancer Applications: Targeting Key Pathways in Malignancy

The isatin scaffold is a well-established pharmacophore in the design of anticancer agents.[2][3] The incorporation of a 7-chloro substituent can further enhance the cytotoxic potential and selectivity of these derivatives. The anticancer mechanisms of this compound-based compounds are often multifaceted, involving the inhibition of crucial cellular processes such as cell cycle progression and the induction of apoptosis.

Mechanism of Action: Inhibition of Protein Kinases and Caspases

A primary mechanism through which isatin derivatives exert their anticancer effects is the inhibition of protein kinases.[2] These enzymes play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets. The isatin core can act as a scaffold to position functional groups that interact with the ATP-binding pocket of kinases, leading to their inhibition.

Another critical pathway targeted by isatin derivatives is the caspase cascade, a family of cysteine proteases that are central to the execution of apoptosis (programmed cell death).[4] Inducing apoptosis in cancer cells is a key strategy in cancer therapy. Certain isatin sulfonamides have been identified as potent and selective inhibitors of caspase-3 and caspase-7.[4] While seemingly counterintuitive to inhibit pro-apoptotic enzymes, the rationale lies in developing imaging agents to monitor apoptosis or in therapeutic strategies where transient and controlled caspase inhibition might be beneficial. The 7-halogenated isatin sulfonamides have shown improved inhibitory potencies, with IC50 values in the nanomolar range for caspase-3 and caspase-7.[4]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target protein kinase.

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Test compounds (this compound derivatives) dissolved in DMSO

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)

    • 384-well assay plates

    • Plate reader compatible with the chosen detection method

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add a small volume of each compound dilution.

    • Add the kinase and substrate solution to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

    • Stop the reaction (if necessary, depending on the detection method).

    • Add the detection reagent and incubate as required.

    • Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.[5][6][7][8]

G cluster_kinase Protein Kinase ATP_Binding_Pocket ATP Binding Pocket Phosphorylated_Substrate Phosphorylated Substrate ATP_Binding_Pocket->Phosphorylated_Substrate Phosphorylates Substrate Substrate_Binding_Site Substrate Binding Site Substrate_Binding_Site->Phosphorylated_Substrate ATP ATP ATP->ATP_Binding_Pocket Binds Substrate Substrate Substrate->Substrate_Binding_Site Binds 7_Cl_Isatin_Derivative This compound Derivative 7_Cl_Isatin_Derivative->ATP_Binding_Pocket Competitively Inhibits

Caption: Proposed antioxidant and neuroprotective mechanisms of this compound derivatives.

Antimicrobial and Antiviral Applications

The emergence of drug-resistant microbial and viral strains necessitates the development of novel therapeutic agents. Isatin derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities.

[9][10][11][12]#### 4.1. Antibacterial and Antifungal Activity

Derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal properties. The mode of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The table below presents some reported Minimum Inhibitory Concentration (MIC) values for isatin derivatives against various microbial strains.

Compound TypeMicroorganismMIC (µg/mL)Reference
Isatin derivativesStaphylococcus aureus0.03 - 0.05 (µmol/mL)
Escherichia coli0.672 (µmol/mL)
Pseudomonas aeruginosa0.830 (µmol/mL)
IsatinCampylobacter jejuni<1.0 - 16.0
Campylobacter coli<1.0 - 16.0
Isatin–quinoline conjugatesStreptococcus mutans0.0002 - 2.5 (mg/mL)
MRSA0.006 - 2.5 (mg/mL)
Antiviral Activity

Isatin derivatives have a long history in antiviral research, with methisazone (an N-methylisatin derivative) being one of the first synthetic antiviral drugs. M[9]ore recently, isatin derivatives have been investigated for their activity against a range of viruses, including HIV, Hepatitis C virus (HCV), and SARS-CoV. T[9][10]he mechanism of antiviral action can involve the inhibition of viral enzymes, such as reverse transcriptase or proteases, or interference with viral entry and replication processes. A 5-fluoro-isatin derivative has shown inhibitory activity against HCV RNA synthesis.

[9]### 5. Synthesis of this compound Derivatives: A General Workflow

The versatility of the this compound scaffold allows for the synthesis of a wide array of derivatives through various chemical transformations. A common and effective strategy involves the initial formation of a Schiff base at the C3-position, which can then be further elaborated.

Experimental Protocol: Synthesis of this compound Schiff Bases and Subsequent Derivatization

This protocol describes a two-step synthesis to generate diverse this compound derivatives.

Step 1: Synthesis of this compound Schiff Bases

[13]1. Materials: this compound, substituted aromatic amine, N,N-dimethylformamide (DMF), glacial acetic acid. 2. Procedure:

  • Dissolve this compound (1.0 g, 1.0 eq) in DMF in a round-bottom flask.
  • Add the substituted aromatic amine (1.0 eq) and a catalytic amount of glacial acetic acid (3 drops).
  • Heat the reaction mixture at reflux for 10-12 hours.
  • Monitor the reaction progress by Thin Layer Chromatography (TLC).
  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the Schiff base product.
  • Filter, wash with water, and dry the product.

Step 2: Synthesis of Spiro Azetidine Derivatives

[13]1. Materials: this compound Schiff base, phenyl isocyanate, DMF. 2. Procedure:

  • Dissolve the Schiff base (1.0 eq) and phenyl isocyanate (1.0 eq) in DMF.
  • Heat the mixture under reflux for 20-23 hours.
  • Cool the reaction mixture and pour it into ice-cold water to precipitate the spiro azetidine derivative.
  • Filter, wash with water, and purify the product, for example, by recrystallization.

Diagram: Synthetic Workflow for this compound Derivatives

G 7_Cl_Isatin This compound Schiff_Base_Formation Schiff Base Formation (Condensation) 7_Cl_Isatin->Schiff_Base_Formation Aromatic_Amine Aromatic Amine (R-NH2) Aromatic_Amine->Schiff_Base_Formation Schiff_Base This compound Schiff Base Schiff_Base_Formation->Schiff_Base Cycloaddition [2+2] Cycloaddition Schiff_Base->Cycloaddition Spiro_Azetidine Spiro Azetidine Derivative Cycloaddition->Spiro_Azetidine Phenyl_Isocyanate Phenyl Isocyanate Phenyl_Isocyanate->Cycloaddition

Caption: A general synthetic route to this compound derivatives.

Conclusion and Future Directions

This compound has proven to be a remarkably versatile and valuable scaffold in medicinal chemistry. Its unique electronic and steric properties, conferred by the 7-chloro substitution, provide a solid foundation for the design and synthesis of novel therapeutic agents with diverse pharmacological activities. The demonstrated potential of this compound derivatives as anticancer, antioxidant, neuroprotective, and antimicrobial agents underscores the importance of continued research in this area.

Future efforts should focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: Systematic exploration of substitutions at various positions of the this compound core is crucial to delineate clear SARs for different biological targets. This will enable the rational design of more potent and selective compounds.

  • Mechanism of Action Elucidation: In-depth studies are needed to unravel the precise molecular mechanisms by which this compound derivatives exert their therapeutic effects. This includes identifying specific protein targets and signaling pathways.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising in vitro candidates should be advanced to in vivo animal models to evaluate their efficacy, safety, and pharmacokinetic properties.

  • Development of Drug Delivery Systems: Formulating this compound derivatives into advanced drug delivery systems could enhance their bioavailability, target specificity, and therapeutic index.

By addressing these areas, the full therapeutic potential of this compound can be realized, leading to the development of next-generation drugs for a range of challenging diseases.

References

Review of 7-Chloroisatin synthesis and applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Applications of 7-Chloroisatin

For research scientists and professionals in drug development, this compound (7-chloro-1H-indole-2,3-dione) has emerged as a pivotal heterocyclic scaffold. Its unique electronic properties, conferred by the chlorine atom at the 7-position, enhance its reactivity and biological activity, making it a versatile precursor for a wide array of bioactive molecules and a valuable tool in chemical biology. This guide provides a comprehensive overview of its synthesis, mechanistic insights, and diverse applications, grounded in established scientific literature.

Physicochemical Profile of this compound

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This compound is an orange to brown crystalline solid, and its key properties are summarized below.

PropertyValueReference(s)
CAS Number 7477-63-6[1][2]
Molecular Formula C₈H₄ClNO₂[1][3]
Molecular Weight 181.58 g/mol [1][4]
Melting Point 187 - 191 °C[1][5]
Appearance Light yellow to brown powder/crystal[1][6]
Purity ≥ 97-98% (Commercially available)[1]
Solubility Soluble in DMF, DMSO, ethanol; sparingly soluble in water[6]
SMILES Clc1cccc2C(=O)C(=O)Nc12[4]
InChIKey MPLXQMMMGDYXIT-UHFFFAOYSA-N[4]

Strategic Synthesis of the this compound Core

The synthesis of the isatin core is a well-established field in organic chemistry, with several named reactions providing access to this privileged scaffold. The choice of method often depends on the desired substitution pattern, available starting materials, and tolerance to reaction conditions. For this compound, the starting material is typically a correspondingly substituted aniline, i.e., 2-chloroaniline.

Key Synthetic Methodologies

The three most prominent methods for isatin synthesis are the Sandmeyer, Stolle, and Gassman syntheses.[7] Each follows a distinct mechanistic path to achieve the final cyclized product. The presence of the electron-withdrawing chloro group on the aniline precursor influences the reactivity and may require optimization of standard conditions.

  • Sandmeyer Isatin Synthesis: This is the oldest and one of the most common methods.[7][8] It involves the condensation of an aniline (in this case, 2-chloroaniline) with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate.[9][10] This intermediate is then cyclized under strong acidic conditions (typically concentrated sulfuric acid) via an electrophilic aromatic substitution to yield the isatin.[11] The harsh acidic conditions are a key limitation, potentially leading to side reactions or being incompatible with sensitive functional groups.[9]

  • Stolle Isatin Synthesis: An effective alternative, the Stolle synthesis reacts an arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate.[12][13] This intermediate undergoes an intramolecular Friedel-Crafts acylation, promoted by a Lewis acid like aluminum chloride (AlCl₃) or boron trifluoride (BF₃), to afford the isatin.[14][15] This method is particularly useful for preparing N-substituted isatins.[8]

  • Gassman Isatin Synthesis: The Gassman synthesis provides another route, particularly for substituted anilines. It involves the conversion of an aniline into a 3-methylthio-2-oxindole, which is subsequently oxidized to form the corresponding isatin.[16][17]

Below is a diagram illustrating the conceptual flow of these primary synthetic routes.

SynthesisRoutes cluster_sandmeyer Sandmeyer Synthesis cluster_stolle Stolle Synthesis cluster_gassman Gassman Synthesis A1 2-Chloroaniline I1 Isonitrosoacetanilide Intermediate A1->I1 Chloral Hydrate, NH₂OH·HCl P This compound I1->P H₂SO₄ (cyclization) A2 2-Chloroaniline I2 Chlorooxalylanilide Intermediate A2->I2 Oxalyl Chloride I2->P Lewis Acid (e.g., AlCl₃) (Friedel-Crafts Acylation) A3 2-Chloroaniline I3 3-Methylthio-2-oxindole Intermediate A3->I3 Multi-step I3->P Oxidation

Caption: Key synthetic pathways to the this compound core.

Core Applications in Research and Development

This compound is not merely a synthetic curiosity; it is a powerful building block for developing molecules with significant biological functions.[1] Its utility spans medicinal chemistry, organic synthesis, and materials science.

A Scaffold for Anticancer Drug Discovery

The isatin core is a well-known "privileged scaffold" in medicinal chemistry, and the 7-chloro derivative is no exception. It serves as a key intermediate in the synthesis of various potential anticancer agents.[1] The chlorine atom can modulate the molecule's lipophilicity and electronic distribution, often enhancing binding affinity to biological targets. The related 7-chloroquinoline core has also demonstrated significant antiproliferative and antitumor activities, highlighting the value of the 7-chloro substitution pattern in cancer drug design.[18][19]

Potent and Selective Inhibition of Caspases

Perhaps one of the most significant applications of isatin derivatives is in the study of apoptosis (programmed cell death). Specifically, isatin sulfonamides have been identified as highly potent and selective nonpeptide inhibitors of caspases-3 and -7.[20][21] These two "executioner" caspases are critical for dismantling the cell during apoptosis.

The selectivity of these isatin-based inhibitors is a key feature. Unlike peptide-based inhibitors that target the primary aspartic acid binding pocket (S1), the isatin sulfonamides derive their selectivity by interacting with the S2 subsite of caspases 3 and 7.[21] This unique mechanism allows for the targeted inhibition of these specific caspases, making these compounds invaluable tools for studying the apoptotic pathway and as potential therapeutics for diseases characterized by excessive apoptosis, such as osteoarthritis.[21][22]

The diagram below illustrates this targeted inhibition.

CaspaseInhibition ApoptoticSignal Apoptotic Signal (e.g., Camptothecin) Procaspase37 Procaspase-3 & Procaspase-7 ApoptoticSignal->Procaspase37 activates Caspase37 Active Caspase-3 & Caspase-7 Procaspase37->Caspase37 cleavage Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis executes Inhibitor This compound-based Sulfonamide Inhibitor Inhibitor->Caspase37 selectively inhibits (at S2 subsite)

Caption: Inhibition of effector caspases by this compound derivatives.

A Versatile Synthon for Heterocyclic Chemistry

Beyond its direct biological applications, this compound is a versatile building block for organic synthesis.[1] The reactive ketone at the C3 position is particularly useful for condensation reactions. For instance, it readily reacts with aromatic amines to form Schiff bases, which can then be used to create more complex heterocyclic systems like spiro azetidines and thioazetidines. These derivatives have been explored for various bioactivities, including antioxidant properties.

Other Emerging Applications

Research into this compound has also pointed towards other potential uses:

  • NF-κB Inhibition: It has been shown to inhibit the activation of NF-κB, a key signaling pathway involved in inflammation.[2]

  • Fluorescent Probes: The isatin scaffold can be chemically modified to create fluorescent probes for imaging and visualizing cellular processes.[1]

  • Environmental Chemistry: It is being studied for potential roles in environmental remediation, such as the degradation of pollutants.[1]

Field-Proven Experimental Protocols

To bridge theory and practice, this section provides detailed, step-by-step methodologies for the synthesis of a this compound derivative, based on published procedures.

Protocol 1: Synthesis of a this compound Schiff Base

This protocol describes a general procedure for the synthesis of Schiff bases via the condensation of this compound with an aromatic amine, a common follow-up step in leveraging the this compound core. This method is adapted from the work of Al-Khuzaie et al.

Objective: To synthesize an imine derivative at the C3 position of this compound.

Materials:

  • This compound (1.0 g, ~5.5 mmol)

  • Substituted Aromatic Amine (~5.5 mmol)

  • N,N-Dimethylformamide (DMF, ~10 mL)

  • Glacial Acetic Acid (catalytic amount, ~3-5 drops)

  • Ice water bath

  • Round bottom flask with reflux condenser

  • Stirring apparatus

  • Vacuum filtration setup

Procedure:

  • Dissolution: In a round bottom flask, dissolve 1.0 g of this compound in 10 mL of DMF. Stir until a homogenous solution is formed.

  • Addition of Reagents: To this solution, add the equimolar amount of the desired aromatic amine, followed by a catalytic amount (3-5 drops) of glacial acetic acid.

    • Causality Note: Glacial acetic acid acts as a catalyst to protonate the carbonyl oxygen at C3, making the carbon more electrophilic and facilitating the nucleophilic attack by the amine.

  • Reaction: Heat the reaction mixture to reflux and maintain for 10-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality Note: Refluxing provides the necessary activation energy to drive the condensation reaction, which involves the formation of a carbinolamine intermediate followed by dehydration to form the C=N imine bond.

  • Precipitation: Upon completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water.

    • Causality Note: The desired Schiff base product is typically much less soluble in water than in DMF. Pouring the mixture into water causes the product to precipitate out of the solution.

  • Isolation and Purification: Isolate the resulting solid precipitate by vacuum filtration. Wash the solid with cold water to remove any residual DMF and unreacted starting materials.

  • Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol or a high-boiling point solvent) to obtain the purified Schiff base.

  • Characterization: Characterize the final product using standard analytical techniques such as FTIR, ¹H NMR, and ¹³C NMR to confirm the structure and purity. The formation of the Schiff base is typically confirmed by the appearance of a C=N stretching band in the FTIR spectrum (around 1670-1680 cm⁻¹) and the disappearance of the C3 carbonyl signal.

Conclusion and Future Outlook

This compound is a compound of significant scientific interest, underpinned by its accessible synthesis and remarkable versatility. Its role as a foundational scaffold in the development of anticancer agents and highly selective caspase inhibitors demonstrates its value in addressing complex challenges in human health. Furthermore, its utility as a reactive intermediate ensures its continued relevance in the broader field of synthetic organic chemistry.

Future research will likely focus on expanding the library of this compound derivatives, exploring new biological targets, and optimizing their pharmacokinetic and pharmacodynamic profiles. The development of more efficient and environmentally benign synthetic routes will also be a key area of investigation, further solidifying the position of this compound as a cornerstone of modern chemical and pharmaceutical science.

References

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 7-Chloroisatin

Introduction: The Isatin Scaffold - A Privileged Structure in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) is a robust heterocyclic scaffold that has captivated chemists and pharmacologists for over a century.[1][2] First isolated in 1840 as an oxidation product of indigo dye, its unique structural features—a planar indole core fused with a reactive α-ketoamide moiety—make it an exceptionally versatile building block.[2] Isatin and its derivatives are not merely synthetic curiosities; they are found in mammalian tissues as metabolic byproducts and exhibit a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, and neuroprotective properties.[1][3] This inherent bioactivity has cemented isatin's status as a "privileged scaffold" in drug discovery, serving as the foundation for approved drugs like Sunitinib, a multi-kinase inhibitor used in cancer therapy.[2]

The strategic modification of the isatin core is a cornerstone of modern medicinal chemistry. Halogenation, in particular, is a powerful tool used to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic character.[4] The introduction of a chlorine atom at the 7-position of the indole ring yields this compound, a derivative that has proven to be a critical intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive exploration of the history, synthesis, and applications of this pivotal compound.

The Historical Context: Classical Synthesis of the Isatin Core

While the precise date of the first synthesis of this compound is not prominently documented, its history is intrinsically linked to the development of general methods for isatin synthesis. The most probable and historically significant route to its initial preparation is the Sandmeyer isatin synthesis , first described by Traugott Sandmeyer in 1919.[5][6] This method, along with others like the Martinet and Stolle syntheses, revolutionized the production of isatin derivatives from readily available anilines, paving the way for the creation of halogenated analogues.[1][3]

The Sandmeyer synthesis is a powerful two-step procedure that begins with a substituted aniline.[5][7] For this compound, the logical starting material is 2-chloroaniline. The process involves the formation of an isonitrosoacetanilide intermediate, which is then cyclized under strong acidic conditions to yield the final isatin product.[6][8] This classical approach remains a reliable and frequently cited method for preparing a wide array of substituted isatins.[9]

Physicochemical Properties of this compound

This compound is typically an orange to brown crystalline solid.[10][11] Its key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 7477-63-6[10][12]
Molecular Formula C₈H₄ClNO₂[10][12]
Molecular Weight 181.58 g/mol [10][12]
Appearance Light yellow to brown powder/crystal[10]
Melting Point 187 - 191 °C[10]
IUPAC Name 7-chloro-1H-indole-2,3-dione[12]
Synonyms 7-Chloroindole-2,3-dione, 7-Chloro-2,3-indolinedione[10][11]

Synthetic Methodology: The Sandmeyer Approach to this compound

The Sandmeyer synthesis provides a robust and field-proven pathway to this compound. The causality behind the experimental choices lies in creating a key intermediate that can undergo an intramolecular electrophilic substitution.

Workflow Diagram: Sandmeyer Synthesis of this compound

Sandmeyer_Synthesis cluster_step1 Step 1: Formation of Isonitrosoacetanilide Intermediate cluster_step2 Step 2: Acid-Catalyzed Cyclization cluster_reagents Key Reagents A 2-Chloroaniline C N-(2-chlorophenyl)-2- (hydroxyimino)acetamide A:e->C:w Condensation B Chloral Hydrate + Hydroxylamine B:e->C:w D This compound C->D H₂SO₄ or CH₃SO₃H Heat (e.g., 80°C) R1 HCl R2 Na₂SO₄

Caption: Workflow of the two-step Sandmeyer synthesis for this compound.

Experimental Protocol: Sandmeyer Synthesis

This protocol is a representative procedure adapted from the classical Sandmeyer method.[6][7][8]

Step 1: Synthesis of N-(2-chlorophenyl)-2-(hydroxyimino)acetamide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve chloral hydrate (1.1 eq.) in water.

  • Addition of Reagents: Sequentially add sodium sulfate (to facilitate product precipitation), a solution of 2-chloroaniline (1.0 eq.) in water and hydrochloric acid, and finally a solution of hydroxylamine hydrochloride (3.2 eq.) in water.

  • Heating: Rapidly heat the mixture to a vigorous reflux. The reaction is typically complete within 10-15 minutes, often indicated by the precipitation of the yellow isonitrosoacetanilide product.

  • Isolation: Cool the reaction mixture in an ice bath. Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry.

Causality: The reaction between chloral hydrate and hydroxylamine in situ generates a reactive species that undergoes condensation with the aniline. The acidic medium catalyzes the reaction, and sodium sulfate reduces the solubility of the organic product, driving the reaction towards completion and simplifying isolation.

Step 2: Cyclization to this compound

  • Reaction Setup: In a separate flask, carefully add concentrated sulfuric acid (or methanesulfonic acid for substrates with poor solubility in H₂SO₄) and heat to approximately 50-60°C.[7]

  • Addition of Intermediate: Slowly and carefully add the dried N-(2-chlorophenyl)-2-(hydroxyimino)acetamide from Step 1 to the hot acid with vigorous stirring. The temperature must be carefully controlled, as the reaction is exothermic and can lead to charring if it exceeds 80°C.[8]

  • Reaction: After the addition is complete, maintain the temperature for a short period (e.g., 10 minutes) to ensure complete cyclization.

  • Workup and Isolation: Cool the reaction mixture and pour it carefully onto crushed ice. The this compound product will precipitate. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent like glacial acetic acid.

Causality: The strong acid acts as both a solvent and a catalyst, promoting an intramolecular electrophilic aromatic substitution. The protonated oxime facilitates the attack of the aromatic ring onto the carbonyl carbon, followed by dehydration and cyclization to form the stable five-membered ring of the isatin core.

Applications in Drug Discovery and Chemical Biology

This compound is not an end product but a versatile starting point for synthesizing a vast array of bioactive molecules.[10] The chlorine atom at the 7-position enhances the molecule's reactivity and provides a handle for further functionalization, while also potentially improving metabolic stability by blocking a potential site of cytochrome P450 hydroxylation.[13]

Logical Flow from Core Scaffold to Therapeutic Leads

Applications cluster_derivatives Key Synthetic Intermediates cluster_applications Therapeutic Areas of Investigation Core This compound (Scaffold) Schiff Schiff Bases Core->Schiff Condensation with Amines Mannich Mannich Bases Core->Mannich Mannich Reaction Sulfonamides Isatin Sulfonamides Core->Sulfonamides Sulfonylation Hybrids Molecular Hybrids (e.g., with Chloroquinoline) Core->Hybrids Coupling Reactions A1 Antioxidants Schiff->A1 A2 Anticancer Agents Schiff->A2 A5 Caspase Inhibitors (Apoptosis Imaging) Sulfonamides->A5 A3 Antimalarials Hybrids->A3 A4 Antituberculars Hybrids->A4

Caption: Synthetic pathways from this compound to diverse classes of bioactive agents.

Key Application Areas:
  • Antioxidant Agents: Schiff base derivatives of this compound have been synthesized and evaluated for their antioxidant properties, showing potential for combating oxidative stress-related diseases.[14][15]

  • Antimalarial and Antitubercular Hybrids: this compound has been conjugated with other pharmacophores, such as 7-chloroquinoline, to create hybrid molecules with potent activity against Plasmodium falciparum (malaria) and Mycobacterium tuberculosis.[16]

  • Caspase Inhibitors for Apoptosis Imaging: N-alkylated 7-halogenated isatin sulfonamides have been developed as highly potent inhibitors of caspase-3 and caspase-7, key enzymes in the apoptotic cascade.[13] Radiolabeled versions of these compounds are being explored as potential PET imaging agents to visualize cell death in vivo, a critical tool for cancer therapy monitoring and neurological research.[13]

  • Anticancer Drug Development: The isatin scaffold is a well-established core for anticancer agents. Derivatives of this compound are actively investigated for their cytotoxic profiles against various cancer cell lines, serving as precursors for novel chemotherapeutics.[10][16]

Conclusion

The history of this compound is a story of chemical evolution. Born from classical synthetic reactions developed in the early 20th century, it has transitioned from a simple halogenated derivative to a cornerstone intermediate in modern medicinal chemistry. Its robust synthesis via the Sandmeyer method and the strategic placement of the chlorine atom provide researchers with a reliable and versatile scaffold. From creating novel antioxidants to designing sophisticated molecular probes for imaging apoptosis, this compound continues to be a molecule of significant interest, demonstrating the enduring power of fundamental heterocyclic chemistry to fuel the engine of drug discovery.

References

Methodological & Application

Synthesis of 7-Chloroisatin Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of 7-chloroisatin and its derivatives, crucial scaffolds in medicinal chemistry and drug development. Isatin and its halogenated analogues exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] This document provides researchers, scientists, and drug development professionals with a thorough understanding of the synthetic routes to these valuable compounds, emphasizing the rationale behind experimental choices and ensuring procedural integrity. We will delve into established synthetic methodologies, including the Sandmeyer, Stolle, and Gassman syntheses, and further explore the derivatization of the this compound core.

Introduction: The Significance of this compound in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound that has garnered significant attention in the field of medicinal chemistry.[5][6] Its unique structural features, particularly the reactive C3-carbonyl group and the N1-amino group, allow for a wide range of chemical modifications, leading to a diverse library of derivatives with varied biological activities.[3] The introduction of a chlorine atom at the 7-position of the isatin ring can significantly enhance its lipophilicity and electronic properties, often leading to improved pharmacological profiles.[3] Consequently, this compound serves as a pivotal starting material for the synthesis of novel therapeutic agents.

Core Synthetic Methodologies for the Isatin Scaffold

Several classical methods have been established for the synthesis of the isatin core. The choice of method often depends on the desired substitution pattern and the nature of the starting materials.

The Sandmeyer Isatin Synthesis

The Sandmeyer synthesis is a long-standing and straightforward method for preparing isatins from anilines.[1][7] The reaction proceeds in two main steps: the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.

Mechanism Insight: The reaction is initiated by the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an α-isonitrosoacetanilide.[1][7] This intermediate then undergoes an electrophilic cyclization in the presence of a strong acid, such as concentrated sulfuric acid, to yield the isatin.[1][7] The Sandmeyer reaction is an example of a radical-nucleophilic aromatic substitution.[8][9][10]

Protocol for Sandmeyer Synthesis of this compound:

  • Step 1: Diazotization. A primary aromatic amine is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.[9][11]

  • Step 2: Substitution. The diazonium salt is then reacted with a copper(I) halide (e.g., CuCl) to replace the diazonium group with a halogen.[8][9][10]

Key Considerations:

  • The Sandmeyer reaction can be limited by harsh reaction conditions and may produce mixtures of regioisomers, especially with substituted anilines.[1]

  • Yields can be moderate, but optimization, including the use of microwave irradiation, can improve efficiency.[1]

The Stolle Isatin Synthesis

The Stolle synthesis offers an alternative route to N-substituted isatins and is considered a robust method.[7][12] It involves the condensation of a primary or secondary arylamine with oxalyl chloride, followed by a Lewis acid-catalyzed cyclization.[5][7][12][13]

Mechanism Insight: The initial acylation of the aniline with oxalyl chloride forms a chlorooxalylanilide intermediate.[5][12] This intermediate then undergoes an intramolecular Friedel-Crafts acylation, promoted by a Lewis acid like aluminum chloride, to afford the isatin ring system.[13]

Protocol for Stolle Synthesis:

  • Step 1: Acylation. An appropriate aniline is reacted with oxalyl chloride to form the corresponding chlorooxalylanilide.

  • Step 2: Cyclization. The intermediate is then treated with a Lewis acid (e.g., AlCl₃, TiCl₄, or BF₃·Et₂O) to induce cyclization and form the isatin.[1][5]

The Gassman Isatin Synthesis

The Gassman synthesis is another versatile method that involves the formation and subsequent oxidation of a 3-methylthio-2-oxindole intermediate.[7][14]

Mechanism Insight: The synthesis begins with the reaction of an N-chloroaniline with a methylthioacetate ester to form an azasulfonium salt.[1] A Sommelet-Hauser rearrangement followed by hydrolysis yields a 3-methylthio-2-oxindole.[1] Subsequent oxidation, often with N-chlorosuccinimide (NCS), furnishes the desired isatin.[1]

Derivatization of this compound

Once this compound is synthesized, its core structure can be further modified at several positions to generate a library of derivatives for biological screening.

Synthesis of Schiff Bases from this compound

A common and straightforward derivatization involves the condensation of the C3-carbonyl group of this compound with various aromatic amines to form Schiff bases.[15]

Experimental Protocol:

  • Dissolve this compound (1.0 g, approximately 5.5 mmol) in N,N-dimethylformamide (DMF, 5 mL) in a round-bottom flask.[6][15]

  • Add the desired substituted aromatic amine (5.5 mmol) to the solution.[15]

  • Add a catalytic amount of glacial acetic acid (3 drops).[15][16]

  • Heat the reaction mixture at reflux for 10-12 hours.[15]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[15]

  • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base derivative.

Characterization: The formation of the Schiff base can be confirmed by the disappearance of the C=O stretching band of the isatin and the appearance of a new C=N stretching band in the FTIR spectrum. ¹H NMR and ¹³C NMR spectroscopy are also essential for structural confirmation.[15]

Data Presentation

Table 1: Comparison of Core Isatin Synthetic Methodologies

MethodStarting MaterialsKey ReagentsAdvantagesDisadvantages
Sandmeyer Anilines, Chloral hydrate, Hydroxylamine HClStrong acid (e.g., H₂SO₄)Straightforward, well-establishedHarsh conditions, potential for regioisomer mixtures, moderate yields[1]
Stolle Anilines, Oxalyl chlorideLewis acid (e.g., AlCl₃)Good for N-substituted isatins, generally good yieldsRequires anhydrous conditions
Gassman Anilines, Methylthioacetate esterN-chlorosuccinimide (NCS)Versatile, applicable to anilines with electron-withdrawing groupsMulti-step process

Experimental Workflows

Diagram 1: General Workflow for the Synthesis of this compound Derivatives

Synthesis_Workflow cluster_synthesis Core Synthesis cluster_derivatization Derivatization Start Substituted Aniline Method Select Synthetic Method (Sandmeyer, Stolle, or Gassman) Start->Method Isatin This compound Method->Isatin Reaction Reaction with Aromatic Amines Isatin->Reaction Purification Purification (Recrystallization) Reaction->Purification Characterization Characterization (FTIR, NMR) Purification->Characterization Product This compound Schiff Base Derivative Characterization->Product

Caption: Workflow for this compound synthesis and derivatization.

Diagram 2: Logical Relationship of Isatin Synthesis Methods

Isatin_Synthesis_Methods cluster_methods Synthetic Routes Isatin Isatin Core Sandmeyer Sandmeyer Synthesis Sandmeyer->Isatin Aniline + Chloral Hydrate Stolle Stolle Synthesis Stolle->Isatin Aniline + Oxalyl Chloride Gassman Gassman Synthesis Gassman->Isatin Aniline -> Oxindole Intermediate

Caption: Key synthetic routes to the isatin core structure.

Conclusion

The synthesis of this compound and its derivatives is a dynamic area of research with significant implications for drug discovery. The methodologies outlined in this guide provide a solid foundation for researchers to produce these valuable compounds. By understanding the underlying chemical principles and carefully selecting the appropriate synthetic route, scientists can efficiently generate diverse libraries of this compound derivatives for biological evaluation, paving the way for the development of novel therapeutics.

References

Application Notes & Protocols: 7-Chloroisatin as a Privileged Scaffold in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isatin (1H-indole-2,3-dione) core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives, including potent anticancer properties.[1][2][3] This document provides an in-depth guide for researchers and drug development professionals on the strategic use of 7-chloroisatin, a key intermediate, in the synthesis of promising anticancer agents. The presence of the chlorine atom at the C7 position not only modulates the electronic properties and reactivity of the isatin ring but also enhances the lipophilicity and potential for specific interactions with biological targets, making it a valuable building block in modern drug discovery.[4] We will explore detailed synthetic protocols for major classes of this compound derivatives—including Schiff bases, spirooxindoles, and chalcone hybrids—and discuss their mechanisms of action and therapeutic potential.

The Strategic Importance of the 7-Chloro Substituent

The isatin scaffold is a versatile starting point for synthesizing a wide array of heterocyclic compounds. The C3-keto group is highly reactive and serves as the primary site for derivatization. While substitutions at various positions on the isatin ring can influence biological activity, the C7 position is of particular strategic importance.

Causality Behind Experimental Choice: The introduction of a halogen, specifically chlorine, at the C7 position offers several advantages:

  • Electronic Modulation: The electron-withdrawing nature of chlorine can influence the reactivity of the C3-carbonyl group, potentially altering reaction kinetics and yields.

  • Lipophilicity Enhancement: Increased lipophilicity can improve the compound's ability to cross cellular membranes, a critical factor for bioavailability and reaching intracellular targets.

  • Metabolic Stability: The C-Cl bond can block a potential site of metabolic oxidation, thereby increasing the in vivo half-life of the drug candidate.

  • Novel Binding Interactions: The chlorine atom can participate in specific halogen bonding or hydrophobic interactions within the active site of a target protein, leading to enhanced binding affinity and selectivity.[3]

This rationale underpins the frequent selection of this compound as a precursor for generating libraries of compounds with potential anticancer activity.

Synthesis of this compound Schiff Bases: Versatile Intermediates

Schiff bases (or imines) derived from isatins are among the most accessible derivatives. They are synthesized via a condensation reaction between the C3-carbonyl of isatin and a primary amine. These compounds are not only valuable synthetic intermediates for more complex structures but also exhibit significant intrinsic anticancer activity.[5][6]

Protocol 1: General Synthesis of this compound Schiff Bases

This protocol describes a robust method for the synthesis of (E)-3-(arylimino)-7-chloroindolin-2-ones.

Rationale for Method: The use of N,N-dimethylformamide (DMF) as a solvent facilitates the dissolution of reactants, while a catalytic amount of glacial acetic acid protonates the carbonyl oxygen, increasing the electrophilicity of the C3-carbon and promoting the nucleophilic attack by the amine. Refluxing the mixture ensures the reaction goes to completion by driving off the water molecule formed during the condensation.[7]

Materials:

  • This compound

  • Substituted Aromatic Amine (e.g., 4-fluoroaniline, 2,4-dichloroaniline)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Glacial Acetic Acid

  • Round bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Ice water bath

Step-by-Step Methodology:

  • In a round bottom flask, dissolve this compound (1.0 g, 5.5 mmol) in 10 mL of DMF.

  • To this solution, add the desired substituted aromatic amine (5.5 mmol, 1.0 equivalent).

  • Add 3-4 drops of glacial acetic acid as a catalyst.

  • Equip the flask with a reflux condenser and heat the reaction mixture at reflux for 10-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker containing ice-cold water while stirring.

  • A solid precipitate will form. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

  • Dry the product in a vacuum oven.

  • Characterize the final product using FTIR, ¹H-NMR, and ¹³C-NMR. The disappearance of the C3=O peak and the appearance of a C=N imine peak in the FTIR spectrum confirm the product formation.[7]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A Dissolve this compound in DMF B Add Aromatic Amine (1.0 eq) A->B C Add Glacial Acetic Acid (Catalyst) B->C D Heat at Reflux (10-12 hours) C->D E Monitor by TLC D->E F Cool to RT E->F Reaction Complete G Precipitate in Ice Water F->G H Vacuum Filtration G->H I Wash with H₂O & Cold EtOH H->I J Dry Product I->J K Characterization (FTIR, NMR) J->K

Anticancer Activity of this compound Schiff Bases

The cytotoxic potential of these derivatives is typically evaluated against a panel of human cancer cell lines.

CompoundSubstituent (on Amine)Target Cell LineIC₅₀ (µM)Reference
SB-1 5-Bromo (on isatin)MCF-76.40[8]
SB-2 5-Fluoro (on isatin)MCF-79.26[8]
SB-3 5-Chloro (on isatin)MCF-738.69[8]
Note: The table references Schiff bases of halogenated isatins, highlighting the potent activity of these structures. Data for 7-chloro derivatives follow similar trends.

Synthesis of Spirooxindoles via [3+2] Cycloaddition

Spirooxindoles are a class of "privileged scaffolds" in medicinal chemistry, characterized by a spiro-fused carbon center that imparts a rigid, three-dimensional architecture.[9] This structural rigidity is highly advantageous for achieving specific and high-affinity interactions with protein targets. The most efficient route to synthesize spiro[pyrrolidine-oxindoles] is the one-pot, multi-component [3+2] cycloaddition reaction.[10][11]

Protocol 2: One-Pot Synthesis of Spiro[pyrrolidine-3,3'-oxindoles]

This protocol details the synthesis of spirooxindoles via the reaction of this compound, an amino acid, and a chalcone derivative.

Rationale for Method: This reaction proceeds through the in-situ generation of an azomethine ylide intermediate from the condensation of this compound and an amino acid (like sarcosine or L-proline) via decarboxylation. This 1,3-dipole then reacts with a dipolarophile (an electron-deficient alkene, such as a chalcone) in a highly regio- and stereoselective [3+2] cycloaddition to yield the desired spiro-pyrrolidinyl-oxindole framework.[10][12]

Materials:

  • This compound

  • L-proline or Sarcosine

  • A substituted chalcone (dipolarophile)

  • Methanol (MeOH) or Ethanol (EtOH) as solvent

  • Round bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

Step-by-Step Methodology:

  • To a solution of this compound (1.0 mmol) in 15 mL of methanol, add L-proline (1.2 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the substituted chalcone (1.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solvent is typically removed under reduced pressure using a rotary evaporator.

  • The resulting crude solid is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure spirooxindole product.

  • The structure and stereochemistry of the product should be confirmed by NMR spectroscopy and, if possible, single-crystal X-ray diffraction.[11]

G Reactants This compound + L-Proline Intermediate {Azomethine Ylide | (1,3-Dipole)} Reactants->Intermediate Condensation & Decarboxylation Product Spiro[pyrrolidine-oxindole] Intermediate->Product [3+2] Cycloaddition Dipolarophile Chalcone (Dipolarophile) Dipolarophile->Product

Anticancer Activity of Spirooxindole Derivatives

Spirooxindoles derived from halogenated isatins have shown potent antiproliferative activity against various cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Key FeatureReference
Di-spirooxindolePC3 (Prostate)3.7 ± 1.0Di-spiro structure[10]
Spirooxindole-pyrrolidineHeLa (Cervical)7.2 ± 0.5Thiochromene moiety[10]
Spirooxindole-pyrrolidineMDA-MB231 (Breast)7.63 ± 0.08Thiochromene moiety[10]
Spirooxindole-furanMCF-7 (Breast)4.3 ± 0.18Furan scaffold[9]
Spirooxindole-furanHepG2 (Liver)3.5 ± 0.11Furan scaffold[9]

Biological Mechanisms and Cellular Targets

Derivatives of this compound exert their anticancer effects through multiple mechanisms, often by inhibiting key proteins involved in cancer cell proliferation and survival.

Kinase Inhibition: A primary mechanism of action for many isatin-based compounds is the inhibition of protein kinases.[13] Kinases are crucial enzymes that regulate cell signaling pathways controlling growth, differentiation, and apoptosis.[14] Dysregulation of kinase activity is a hallmark of cancer.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis—the formation of new blood vessels that tumors need to grow. Several isatin derivatives, including the FDA-approved drug Sunitinib, function as potent VEGFR-2 inhibitors.[1][15] Molecular docking studies on this compound derivatives have shown favorable binding scores with VEGFR-2, suggesting this is a likely target.[7][16]

  • CDK Inhibition: Cyclin-dependent kinases (CDKs) are essential for cell cycle progression. Inhibiting CDKs can lead to cell cycle arrest and prevent cancer cell division. Halogenated isatin derivatives have been identified as inhibitors of CDKs, such as CDK2.[3][17]

G VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 P1 Receptor Dimerization & Autophosphorylation VEGFR2->P1 PLC Downstream Signaling (e.g., PLCγ, PI3K/Akt) P1->PLC Response Cell Proliferation, Migration, Angiogenesis PLC->Response Inhibitor This compound Derivative Inhibitor->VEGFR2 Binds & Inhibits Kinase Activity

Induction of Apoptosis: Many cytotoxic agents work by inducing apoptosis, or programmed cell death. Fluorinated isatin derivatives have been shown to induce apoptosis by causing the dissipation of the mitochondrial membrane potential and stimulating the production of reactive oxygen species (ROS) within tumor cells.[18] This oxidative stress triggers the intrinsic apoptotic pathway, leading to cell death. Studies on various isatin derivatives confirm their ability to arrest the cell cycle and induce apoptosis in cancer cells.[13][19]

Conclusion and Future Perspectives

This compound is a highly valuable and versatile precursor for the synthesis of novel anticancer agents. Its unique electronic and steric properties facilitate the creation of diverse molecular architectures, including Schiff bases and complex spirooxindoles, with potent and selective cytotoxic activities. The primary mechanisms of action involve the inhibition of critical signaling kinases like VEGFR-2 and the induction of apoptosis.

Future research should focus on:

  • Multi-Targeted Drug Design: Synthesizing hybrid molecules that combine the this compound scaffold with other known pharmacophores to inhibit multiple cancer-related pathways simultaneously.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the aromatic rings of Schiff bases and chalcones to optimize potency and selectivity.

  • Advanced Synthetic Methodologies: Employing modern synthetic techniques, such as continuous flow chemistry, to enable safer, more efficient, and scalable production of these promising compounds for preclinical and clinical evaluation.[20]

The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this compound and contribute to the development of the next generation of targeted cancer therapies.

References

Application Notes and Protocols for the Study of Cell Signaling Pathways Using 7-Chloroisatin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 7-Chloroisatin in Cellular Signaling Research

This compound, a halogenated derivative of the versatile heterocyclic scaffold isatin, is emerging as a potent modulator of critical cell signaling pathways.[1][2] The isatin core is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] This guide provides an in-depth exploration of this compound as a tool for investigating cellular signaling cascades, with a primary focus on the NF-κB and apoptotic pathways. We will delve into the mechanistic underpinnings of its action and provide detailed, field-proven protocols for its application in cell-based assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound as a chemical probe to dissect complex biological processes.

Mechanism of Action: A Multi-faceted Modulator of Cellular Signaling

The biological effects of this compound stem from its ability to interact with key regulatory proteins in various signaling pathways. While the complete target profile of this compound is an active area of investigation, current evidence points to its significant impact on inflammatory and apoptotic processes.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory disorders. This compound has been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cells.[1] This inhibitory action strongly suggests an interference with the NF-κB signaling cascade.

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by stimuli like LPS or TNF-α, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This frees the NF-κB dimers (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound likely exerts its inhibitory effect at one or more points within this cascade, making it a valuable tool for studying NF-κB-mediated gene expression.

Diagram of the NF-κB Signaling Pathway and the Putative Point of Inhibition by this compound:

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylates IκBα p65_p50 p65/p50 Proteasome Proteasome IkBa_NFkB->Proteasome Ubiquitination & Degradation of IκBα p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates Proteasome->p65_p50 Releases Chloroisatin This compound Chloroisatin->IKK Inhibits? DNA DNA (κB sites) p65_p50_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Initiates

Caption: Putative inhibition of the NF-κB pathway by this compound.

Induction of Apoptosis through Caspase Modulation

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis. The caspase family of proteases plays a central role in executing the apoptotic program. While direct evidence for this compound as a caspase inhibitor is still emerging, the broader class of isatin derivatives, particularly isatin sulfonamides, are recognized as potent and selective inhibitors of the executioner caspases, caspase-3 and caspase-7.[1] These caspases are responsible for the cleavage of a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

The potential for this compound to modulate caspase activity makes it a compelling compound for studying the intricate signaling networks that govern apoptosis. It may act either as a direct inhibitor of caspases or influence upstream signaling events that lead to caspase activation.

Diagram of the Intrinsic Apoptotic Pathway and Potential Modulation by this compound:

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade cluster_execution Execution Phase Stimuli DNA Damage, Growth Factor Withdrawal, Etc. Bax_Bak Bax/Bak Stimuli->Bax_Bak Activates Bcl2 Bcl-2/Bcl-xL Stimuli->Bcl2 Inhibits Mito Mitochondrion Bax_Bak->Mito Forms pores in Bcl2->Bax_Bak Inhibits CytoC Cytochrome c Mito->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 Binds Casp9 Pro-caspase-9 Apaf1->Casp9 Recruits Apoptosome Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Activates Casp3_7 Pro-caspase-3/7 ActiveCasp9->Casp3_7 Cleaves & Activates ActiveCasp3_7 Active Caspase-3/7 Substrates Cellular Substrates ActiveCasp3_7->Substrates Cleaves Chloroisatin This compound Chloroisatin->ActiveCasp3_7 Modulates? Apoptosis Apoptosis Substrates->Apoptosis

Caption: Potential modulation of the apoptotic cascade by this compound.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on cell signaling pathways. It is imperative to empirically determine the optimal experimental conditions, including cell type, this compound concentration, and incubation time.

I. Assessment of Cytotoxicity and Determination of IC50

Before investigating the effects of this compound on specific signaling pathways, it is crucial to determine its cytotoxic profile in the cell line of interest. The half-maximal inhibitory concentration (IC50) is a key parameter for designing subsequent experiments.

Table 1: Representative IC50 Values of Isatin Derivatives in Various Cancer Cell Lines

Cell LineCancer TypeIsatin DerivativeIC50 (µM)
MCF-7Breast7-chloroquinoline derivative20.60 (24h)
MDA-MB-231Breast7-chloroquinoline derivative19.91 (72h)
VariousVariousVarious Isatin Derivatives0.0028 - >100

Note: The IC50 values presented are for isatin derivatives and should be used as a guide. The optimal concentration of this compound must be determined empirically for each cell line.

Protocol: MTT Cell Viability Assay

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Incubation: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with DMSO) and no-treatment control wells. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Workflow for MTT Assay:

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 24, 48, or 72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for determining cell viability using the MTT assay.

II. Investigating the NF-κB Pathway

Protocol: Immunofluorescence for p65 Nuclear Translocation

This protocol allows for the visualization and quantification of NF-κB activation by monitoring the translocation of the p65 subunit from the cytoplasm to the nucleus.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • This compound

  • NF-κB stimulant (e.g., LPS)

  • 4% Paraformaldehyde (PFA)

  • 0.1% Triton X-100

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-p65

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB agonist (e.g., 100 ng/mL LPS) for 30-60 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% PFA, permeabilize with 0.1% Triton X-100, and block with 5% BSA.

  • Immunostaining: Incubate with the anti-p65 primary antibody, followed by the fluorophore-conjugated secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Mount the coverslips and visualize using a fluorescence microscope. Quantify the nuclear fluorescence intensity of p65.

III. Probing for Apoptosis Induction

Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cell line of interest

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells, including any detached cells from the supernatant.

  • Staining: Wash the cells with cold PBS and resuspend in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

IV. Exploring Kinase Inhibition (Further Investigative Steps)

While direct evidence is pending, the isatin scaffold is known to be a versatile kinase inhibitor. To explore this potential activity of this compound, a commercially available kinase inhibitor profiling service can be utilized. Alternatively, in-house kinase assays can be performed on specific kinases of interest that are implicated in the signaling pathways being studied.

Concluding Remarks and Future Directions

This compound presents itself as a promising chemical tool for the dissection of complex cell signaling pathways. The protocols outlined in this guide provide a robust starting point for characterizing its effects on NF-κB signaling and apoptosis. Further research should focus on identifying the direct molecular targets of this compound through techniques such as affinity chromatography coupled with mass spectrometry. Elucidating its kinase inhibition profile will also be crucial in fully understanding its mechanism of action and potential therapeutic applications. The continued investigation of this compound and its derivatives will undoubtedly contribute to a deeper understanding of cellular regulation and may pave the way for the development of novel therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Schiff Bases from 7-Chloroisatin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 7-Chloroisatin Schiff Bases in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) and its derivatives are cornerstone heterocyclic scaffolds in the realm of drug discovery, celebrated for a wide spectrum of biological activities including antimicrobial, antiviral, anticonvulsant, and anticancer properties.[1][2] The reactivity of the C3-keto group in the isatin ring makes it an ideal electrophile for condensation reactions with primary amines to form Schiff bases, also known as imines.[2] This reaction introduces an azomethine group (-C=N-), a pharmacophore of significant interest that can enhance the biological profile of the parent molecule.[3]

The introduction of a chloro-substituent at the 7-position of the isatin ring can significantly modulate the electronic properties and lipophilicity of the resulting Schiff base, potentially leading to enhanced cell permeability and target engagement. This guide provides a comprehensive overview of the synthesis of Schiff bases from this compound, delving into the mechanistic rationale behind the procedural steps and offering detailed protocols for researchers in synthetic and medicinal chemistry.

Mechanistic Insights: The Acid-Catalyzed Formation of the Imine Bond

The formation of a Schiff base from this compound and a primary amine is a reversible, acid-catalyzed condensation reaction.[4] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The reaction proceeds through a two-step mechanism:

  • Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic C3-carbonyl carbon of this compound. This forms an unstable tetrahedral intermediate known as a carbinolamine.[2]

  • Dehydration: The carbinolamine is then protonated by the acid catalyst (e.g., glacial acetic acid). This protonation of the hydroxyl group makes it a good leaving group (water). Subsequent elimination of a water molecule and a proton from the nitrogen atom leads to the formation of the stable imine (Schiff base).[4]

The Role of the Acid Catalyst:

The use of a catalytic amount of a weak acid, such as glacial acetic acid, is critical. The acid protonates the carbonyl oxygen of the isatin, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the amine.[5][6] It also aids in the dehydration of the carbinolamine intermediate by protonating the hydroxyl group. However, using a strong acid or an excess of acid can be counterproductive as it would protonate the primary amine, rendering it non-nucleophilic and thus inhibiting the initial step of the reaction.

Schiff_Base_Formation cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Dehydration This compound This compound (Electrophile) Carbinolamine Carbinolamine Intermediate This compound->Carbinolamine Nucleophilic Attack Primary_Amine Primary Amine (Nucleophile) Primary_Amine->Carbinolamine Carbinolamine_H Protonated Carbinolamine Carbinolamine->Carbinolamine_H + H+ (from catalyst) Schiff_Base Schiff Base (Imine) Carbinolamine_H->Schiff_Base - H2O, - H+ H2O Water Carbinolamine_H->H2O

Caption: Acid-catalyzed Schiff base formation mechanism.

Experimental Protocols: A Step-by-Step Guide

This section outlines a general and a more specific protocol for the synthesis of Schiff bases from this compound. The choice of solvent and reaction conditions can be adapted based on the specific primary amine used.

General Protocol for the Synthesis of this compound Schiff Bases

This protocol is a robust starting point for the reaction of this compound with a variety of primary aromatic amines.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Primary Aromatic Amine≥98%Commercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Glacial Acetic AcidACS GradeCommercially Available
Deionized WaterIn-house
EthanolReagent GradeCommercially Available

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a minimal amount of N,N-dimethylformamide (DMF).

  • Addition of Amine and Catalyst: To this solution, add the primary aromatic amine (1.0 eq) followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing ice-cold water with constant stirring.

  • Precipitation and Filtration: The Schiff base product will precipitate out of the solution. Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual DMF and acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure Schiff base.[5][7]

Experimental_Workflow start Start dissolve Dissolve this compound in DMF start->dissolve add_reagents Add Primary Amine and Glacial Acetic Acid dissolve->add_reagents reflux Reflux for 4-12 hours (Monitor by TLC) add_reagents->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Ice Water cool->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize characterize Characterize the Product (FTIR, NMR, etc.) recrystallize->characterize end End characterize->end

Caption: General experimental workflow for Schiff base synthesis.

Causality Behind Experimental Choices:
  • Solvent Selection (DMF vs. Ethanol): DMF is a polar aprotic solvent that is excellent for dissolving both this compound and many aromatic amines, facilitating a homogeneous reaction mixture. Ethanol is another commonly used solvent, particularly for more soluble reactants, and is often preferred for recrystallization due to its lower boiling point and ease of removal.[6][8] The choice of solvent can influence reaction rates and the ease of product isolation.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy to overcome the energy barrier for both the nucleophilic addition and the dehydration steps, thus increasing the reaction rate.

  • Aqueous Work-up: Pouring the reaction mixture into ice water serves two purposes: it precipitates the often-sparingly water-soluble Schiff base product and helps to remove the high-boiling DMF solvent.

  • Recrystallization: This is a standard purification technique for solid organic compounds. It relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures to obtain a highly pure crystalline product.[7]

Characterization of this compound Schiff Bases

The successful synthesis of the Schiff base must be confirmed through rigorous characterization. The following spectroscopic techniques are indispensable for structural elucidation.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a powerful tool for identifying the key functional groups in the synthesized Schiff base.

  • Disappearance of Starting Material Peaks: The absence of the characteristic N-H stretching vibrations of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the C=O stretching vibration of the isatin C3-ketone (around 1730-1750 cm⁻¹) is a strong indication that the reaction has proceeded.[1]

  • Appearance of the Imine Peak: The most crucial evidence is the appearance of a new, sharp absorption band in the region of 1610-1680 cm⁻¹ , which is characteristic of the C=N (imine) stretching vibration.[1][9]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

  • ¹H NMR: The formation of the Schiff base is unequivocally confirmed by the appearance of a singlet in the downfield region of the spectrum, typically between δ 8.0-10.0 ppm , corresponding to the imine proton (-N=CH-).[10] The exact chemical shift will depend on the electronic environment of the imine proton. The aromatic protons of both the this compound and the amine moiety will also be present in the aromatic region (δ 6.5-8.5 ppm).

  • ¹³C NMR: In the ¹³C NMR spectrum, the formation of the imine bond is indicated by the appearance of a new signal in the range of δ 150-165 ppm , corresponding to the imine carbon (C=N).[11][12] The signal for the C3-carbonyl carbon of the starting this compound will have disappeared.

Table of Expected Spectroscopic Data:

Spectroscopic TechniqueKey FeatureExpected Range/Value
FTIRC=N Stretch1610-1680 cm⁻¹
¹H NMRImine Proton (-N=CH-)δ 8.0-10.0 ppm (singlet)
¹³C NMRImine Carbon (C=N)δ 150-165 ppm

Applications in Drug Development and Research

Schiff bases derived from this compound are a versatile class of compounds with a wide array of potential therapeutic applications. The presence of the imine linkage and the chloro-substituent often imparts significant biological activity.

  • Antimicrobial and Antifungal Agents: Many isatin Schiff bases have demonstrated potent activity against a range of bacterial and fungal strains.[2] The imine group is thought to interfere with microbial cell wall synthesis or other essential cellular processes.

  • Anticonvulsant Activity: Several studies have reported the efficacy of isatin Schiff bases in animal models of epilepsy, suggesting their potential as novel anticonvulsant drugs.[13]

  • Anticancer Properties: The isatin scaffold is a known pharmacophore in many anticancer agents. Schiff base derivatives of isatin have been shown to exhibit cytotoxic activity against various cancer cell lines.[1]

  • Antioxidant Activity: The unique electronic structure of these compounds allows them to act as radical scavengers, making them promising candidates for the development of antioxidant therapies.[1]

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Hydrolysis of the Schiff base during work-up. - Loss of product during purification.- Increase reaction time and monitor closely with TLC. - Ensure anhydrous conditions if the amine or Schiff base is particularly moisture-sensitive. Consider using a Dean-Stark trap to remove water.[14] - Optimize recrystallization solvent and technique to minimize loss.
Impure Product - Unreacted starting materials. - Formation of side products.- Ensure equimolar amounts of reactants. - Thorough washing of the crude product to remove unreacted starting materials. - Multiple recrystallizations may be necessary. For persistent impurities, column chromatography on neutral alumina can be employed to avoid hydrolysis on acidic silica gel.[14][15]
Reaction Fails to Proceed - Inactive amine (e.g., highly electron-withdrawn). - Deactivation of the catalyst.- Aliphatic amines are generally more nucleophilic than aromatic amines and may react more readily.[16][17] For less reactive aromatic amines, longer reaction times or a different solvent might be required. - Ensure the glacial acetic acid is of good quality.

Conclusion

The synthesis of Schiff bases from this compound represents a facile and efficient method for generating a library of compounds with significant potential in drug discovery. A thorough understanding of the underlying reaction mechanism, careful execution of the experimental protocol, and comprehensive characterization of the products are paramount to success in this area of research. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize and explore the therapeutic potential of this promising class of heterocyclic compounds.

References

Application Notes and Protocols for N-alkylation of 7-Chloroisatin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Alkylated 7-Chloroisatins

Isatin (1H-indole-2,3-dione) and its derivatives are privileged scaffolds in medicinal chemistry, renowned for a wide spectrum of biological activities including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The substitution pattern on the isatin core is crucial for modulating its pharmacological profile. N-alkylation of the isatin nitrogen at position 1 is a key synthetic transformation that not only enhances the stability of the isatin nucleus towards basic conditions but also provides a critical vector for introducing diverse functionalities to explore new chemical space and optimize drug-like properties.[3][4]

The 7-chloro substituent on the isatin ring introduces an electron-withdrawing group, which can influence the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity.[4][5] Consequently, the development of robust and efficient protocols for the N-alkylation of 7-chloroisatin is of significant interest to researchers in drug discovery and development. This guide provides a comprehensive overview of the experimental conditions, mechanistic insights, and detailed protocols for the successful N-alkylation of this compound.

Mechanistic Considerations: The Chemistry of Isatin N-Alkylation

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction, typically following an SN2 pathway. The reaction can be conceptually broken down into two primary steps:

  • Deprotonation: The N-H proton of the isatin core is acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. A suitable base is used to deprotonate the nitrogen, forming a resonance-stabilized isatin anion. The negative charge is delocalized over the nitrogen and the two carbonyl oxygens, making the isatin anion an ambident nucleophile.

  • Nucleophilic Attack: The isatin anion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide). While O-alkylation is a potential side reaction, N-alkylation is generally favored, particularly when using alkali metal bases.[6] The choice of base, solvent, and counter-ion can influence the N/O selectivity of the reaction.

The presence of the electron-withdrawing chlorine atom at the 7-position increases the acidity of the N-H proton compared to unsubstituted isatin, potentially facilitating the deprotonation step. However, it may also slightly decrease the nucleophilicity of the resulting anion. In practice, the N-alkylation of isatins with electron-withdrawing groups can be achieved efficiently under appropriate conditions.[7]

Experimental Conditions for N-Alkylation of this compound

The success of the N-alkylation reaction is highly dependent on the careful selection of the base, solvent, alkylating agent, and reaction temperature. Below is a summary of commonly employed conditions, largely extrapolated from studies on isatin and its substituted derivatives.

Key Reaction Components:
  • This compound (Substrate): The starting material for the N-alkylation reaction.

  • Alkylating Agent: Typically an alkyl halide (R-X, where X = I, Br, Cl) or an alkyl sulfate. The reactivity of the alkylating agent follows the order R-I > R-Br > R-Cl. Benzyl and allyl halides are particularly reactive.

  • Base: Essential for the deprotonation of the isatin nitrogen. The choice of base is critical and can range from mild inorganic carbonates to strong hydrides.

  • Solvent: A polar aprotic solvent is generally preferred to dissolve the reactants and facilitate the SN2 reaction.

Table 1: Summary of Common Experimental Conditions for N-Alkylation of Isatins

Base Solvent Typical Alkylating Agents Temperature Key Considerations & Insights
Potassium Carbonate (K₂CO₃)DMF, Acetonitrile (ACN)Alkyl bromides, Alkyl iodides, Benzyl halidesRoom Temp. to 80 °CA versatile and commonly used base. Cost-effective and easy to handle. Often requires heating to achieve good conversion.[3][8]
Cesium Carbonate (Cs₂CO₃)DMF, NMPAlkyl halidesRoom Temp. to 80 °CMore reactive than K₂CO₃, often leading to higher yields and shorter reaction times. Particularly effective for less reactive alkylating agents.[3][9]
Sodium Hydride (NaH)DMF, THFAlkyl halides0 °C to Room Temp.A strong, non-nucleophilic base that provides rapid and complete deprotonation. Requires anhydrous conditions and careful handling due to its reactivity with water.
KF/AluminaAcetonitrile (ACN)Alkyl halides, Benzyl halidesReflux or MicrowaveA solid-supported base that can simplify work-up through filtration. Effective for both conventional heating and microwave-assisted synthesis.[7][10]

Detailed Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate in DMF

This protocol describes a standard and widely applicable method for the N-alkylation of this compound with an alkyl halide using potassium carbonate as the base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Condenser

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

  • Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2-0.5 M.

  • Add anhydrous potassium carbonate (K₂CO₃, 1.2-1.5 equivalents).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the isatin anion. The color of the suspension will typically darken.

  • To the stirred suspension, add the alkyl halide (1.1-1.3 equivalents) dropwise.

  • Attach a condenser to the flask and heat the reaction mixture to 60-80 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water. An orange to red precipitate of the N-alkylated this compound should form.

  • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).

Protocol 2: Microwave-Assisted N-Alkylation

Microwave-assisted synthesis offers a significant acceleration of the N-alkylation reaction, often leading to higher yields and cleaner product formation in a fraction of the time required for conventional heating.[3][9]

Materials:

  • This compound

  • Alkyl halide

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Microwave reactor vial with a stir bar

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 equivalent), the chosen base (Cs₂CO₃ or K₂CO₃, 1.3 equivalents), and the alkyl halide (1.1 equivalents).

  • Add a few drops of DMF or NMP to create a slurry.[3]

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a suitable temperature (e.g., 100-150 °C) for a short period (e.g., 5-20 minutes). The optimal time and temperature should be determined for each specific substrate.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction mixture as described in Protocol 1 (precipitation in ice-water, filtration, and drying).

Alternative Method: The Mitsunobu Reaction

For the N-alkylation with alcohols, the Mitsunobu reaction provides a powerful alternative to the use of alkyl halides.[11][12] This reaction allows for the conversion of primary and secondary alcohols to the corresponding N-alkylated isatins under mild, neutral conditions. It proceeds with a clean inversion of stereochemistry at the alcohol carbon, which is a significant advantage when working with chiral alcohols.[11]

The reaction involves an alcohol, a nucleophile with an acidic proton (in this case, this compound), a phosphine (typically triphenylphosphine, PPh₃), and an azodicarboxylate (such as diethylazodicarboxylate, DEAD, or diisopropylazodicarboxylate, DIAD).[11][13]

General Mitsunobu Reaction Workflow:

Mitsunobu_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & By-products This compound This compound Mixing Mix this compound, Alcohol, and PPh₃ in an anhydrous solvent (e.g., THF) This compound->Mixing Alcohol Alcohol Alcohol->Mixing PPh3 PPh3 PPh3->Mixing DIAD/DEAD DIAD/DEAD Addition Add DIAD/DEAD dropwise DIAD/DEAD->Addition Cooling Cool to 0 °C Mixing->Cooling Cooling->Addition Reaction Stir at room temperature Addition->Reaction N-Alkylated_this compound N-Alkylated This compound Reaction->N-Alkylated_this compound TPPO Triphenylphosphine oxide (TPPO) Reaction->TPPO Hydrazide Reduced DIAD/DEAD (Hydrazide derivative) Reaction->Hydrazide

Caption: General workflow for the Mitsunobu N-alkylation of this compound.

Key Considerations for the Mitsunobu Reaction:

  • Safety: Azodicarboxylates can be hazardous and should be handled with care.[14]

  • By-product Removal: The separation of the desired product from triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate can sometimes be challenging and may require column chromatography.

  • Acidity of Nucleophile: The Mitsunobu reaction works best with nucleophiles that have a reasonably acidic proton (pKa < 15). The N-H of this compound is sufficiently acidic for this reaction.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider using a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃, or NaH), a more reactive alkylating agent (iodide instead of bromide or chloride), or increasing the reaction temperature. For sluggish reactions, microwave heating is an excellent option to improve yields and reduce reaction times.

  • Side Product Formation (O-alkylation): While generally a minor pathway with alkali metal bases, O-alkylation can sometimes be observed. The choice of solvent can influence this selectivity. If O-alkylation is a significant issue, screening different solvent and base combinations may be necessary.

  • Incomplete Reaction: Ensure all reagents are dry, especially when using moisture-sensitive bases like NaH. An excess of the alkylating agent (up to 1.5 equivalents) can sometimes be used to drive the reaction to completion, but this may complicate purification.

Conclusion

The N-alkylation of this compound is a fundamental transformation for the synthesis of novel bioactive molecules. By understanding the underlying mechanism and carefully selecting the experimental conditions, researchers can efficiently synthesize a diverse library of N-substituted this compound derivatives. The protocols provided in this guide, from standard thermal methods to rapid microwave-assisted procedures and the versatile Mitsunobu reaction, offer a robust toolkit for drug development professionals and synthetic chemists.

References

Application Notes & Protocols: Strategic C-C Bond Formation via Suzuki Coupling of 7-Chloroisatin for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isatin Scaffold

The isatin (1H-indole-2,3-dione) framework is a cornerstone privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2][3] Derivatives of isatin have demonstrated potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The functionalization of the isatin ring is therefore a critical strategy in drug discovery, allowing for the fine-tuning of pharmacological profiles. Specifically, substitution at the C7 position can significantly influence molecular conformation and interaction with biological targets.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[4][5][6][7] Its tolerance of diverse functional groups, relatively mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool.

This guide provides an in-depth exploration of the Suzuki coupling reaction as applied to 7-chloroisatin. We will dissect the mechanistic underpinnings, present a robust and validated protocol, offer troubleshooting insights, and discuss the application of the resulting 7-aryl isatin products in the context of drug development. The primary objective is to equip researchers with the knowledge to reliably synthesize novel isatin-based entities for advancing therapeutic research.

Scientific Principles: Mechanism and Key Parameters

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organic halide with an organoboron compound.[8][9] The catalytic cycle, a well-established sequence of organometallic transformations, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][10]

The Catalytic Cycle:

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-chlorine bond of this compound. This step forms a new Pd(II) complex. The efficiency of this step is a critical determinant of the overall reaction rate. For aryl chlorides, which are less reactive than bromides or iodides, this step is often rate-limiting and requires a carefully selected catalyst system.[10][11]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. This process requires activation of the organoboron reagent by a base. The base reacts with the boronic acid (R'-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R'-B(OH)₃]⁻), which facilitates the transfer of the R' group to the palladium atom.[12][13]

  • Reductive Elimination: This is the final, product-forming step. The two organic groups (the isatin moiety and the aryl group from the boronic acid) on the palladium center couple, forming the new C-C bond of the 7-aryl isatin product. This process simultaneously reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, allowing the cycle to begin anew.[4]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Isatin-Pd(II)-Cl OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Aryl Isatin-Pd(II)-Ar' Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Product 7-Aryl-isatin RedElim->Product Ar-Ar' IsatinCl This compound IsatinCl->OxAdd Ar-Cl BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation [Ar'B(OH)₃]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Causality Behind Component Selection for this compound:

  • Substrate Reactivity: this compound is an electron-deficient aryl chloride. The electron-withdrawing nature of the isatin core can make the C-Cl bond stronger and less susceptible to oxidative addition compared to electron-rich aryl chlorides. Therefore, a highly active catalyst system is required.

  • Catalyst and Ligand: While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often superior for activating the less reactive C-Cl bond. These ligands promote the formation of the active monoligated Pd(0) species and accelerate the oxidative addition step.[11] Buchwald's palladium precatalysts are particularly effective as they are air-stable and efficiently generate the active Pd(0) catalyst in situ.[11]

  • Base Selection: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃ for coupling aryl chlorides, as they more efficiently generate the reactive boronate species needed for transmetalation.[4]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is standard. The organic solvent solubilizes the isatin substrate and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the boronate.[4][10] Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[14]

Experimental Workflow and Protocol

The following section outlines a detailed, step-by-step methodology for the Suzuki coupling of this compound with an arylboronic acid.

Experimental_Workflow start Start setup 1. Reaction Setup (Add solids, inert atmosphere) start->setup solvents 2. Add Degassed Solvents setup->solvents heat 3. Heat Reaction (e.g., 90-100°C) solvents->heat monitor 4. Monitor Progress (TLC / LC-MS) heat->monitor workup 5. Aqueous Workup (Quench, Extract) monitor->workup Reaction Complete purify 6. Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General experimental workflow for Suzuki coupling of this compound.

Detailed Protocol: Synthesis of 7-(4-methoxyphenyl)isatin

This protocol provides a representative procedure. Amounts can be scaled as needed, and optimization may be required for different arylboronic acids.

Materials & Reagents:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4-10 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0-3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (e.g., 181.6 mg, 1.0 mmol), 4-methoxyphenylboronic acid (e.g., 228 mg, 1.5 mmol), and potassium phosphate (e.g., 637 mg, 3.0 mmol).

    • In a separate small vial, weigh the Pd(OAc)₂ (e.g., 4.5 mg, 0.02 mmol, 2 mol%) and XPhos (e.g., 19.1 mg, 0.04 mmol, 4 mol%). Add these solids to the main reaction flask.

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. This step is critical for catalyst longevity and reaction success.

  • Solvent Addition:

    • Using a syringe, add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) to the flask. The mixture will typically turn dark or reddish-brown.

    • Note on Degassing: Water can be degassed by bubbling argon through it for 20-30 minutes prior to use.

  • Reaction:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring:

    • Monitor the reaction's progress by periodically taking a small aliquot, diluting it with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the this compound starting material.[14]

  • Workup:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).[14]

    • Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The resulting crude residue should be purified by flash column chromatography on silica gel.

    • A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% ethyl acetate) to isolate the pure 7-(4-methoxyphenyl)isatin product.

Data Summary: Representative Reaction Conditions

The following table summarizes conditions that have been reported for Suzuki couplings on related isatin or coumarin scaffolds, providing a valuable starting point for optimization.

Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C) / Time (h)Yield (%)Reference
3,5-Dimethylphenylboronic acidPd(PPh₃)₄ (6)-K₃PO₄ (3.0)1,4-Dioxane120 °C / 6 h75[15]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (6)-K₃PO₄ (3.0)1,4-Dioxane120 °C / 6 h83[15]
4-Chlorophenylboronic acidPd(PPh₃)₄ (6)-K₃PO₄ (3.0)1,4-Dioxane120 °C / 6 h83[15]
Phenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2.0)Dioxane/H₂O90 °C / 12-24 hTypical[14]
General Arylboronic acidPd₂(dba)₃ (0.05)JohnPhos (0.2)Cs₂CO₃ (3.0)THF/H₂O40 °C / 2.5 hTypical[4]

Note: Yields are highly dependent on the specific boronic acid and precise reaction conditions.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst deactivation (presence of O₂).2. Insufficiently active catalyst for C-Cl bond.3. Base is not strong enough or has absorbed moisture.4. Reaction temperature is too low.1. Ensure rigorous degassing of solvents and use of an inert atmosphere.2. Switch to a more active catalyst system (e.g., a Buchwald precatalyst with a bulky phosphine ligand like XPhos or SPhos).3. Use a stronger, anhydrous base (e.g., K₃PO₄, Cs₂CO₃).4. Increase the reaction temperature (up to 120 °C).
Protodeboronation The boronic acid is replaced by a hydrogen atom from the solvent before it can transmetalate. This is often promoted by excess base or prolonged heating.1. Use the minimum effective amount of base (2.0-2.5 equiv).2. Use a slight excess of boronic acid (1.2-1.5 equiv).3. Monitor the reaction and stop it once the starting material is consumed.
Homocoupling of Boronic Acid Two molecules of the boronic acid couple to form a biaryl byproduct. This is often catalyzed by palladium in the presence of oxygen.1. Rigorously exclude oxygen from the reaction mixture.2. Use a slight excess, but not a large excess, of the boronic acid.
Difficulty in Purification Contamination with palladium residues or closely-eluting byproducts.1. After workup, filter the concentrated organic solution through a small plug of Celite or silica to remove some palladium black.2. Optimize the column chromatography eluent system using TLC to achieve better separation.

Applications in Drug Discovery

The synthesis of 7-aryl isatins via Suzuki coupling is a strategically important transformation. It allows for the rapid generation of a library of analogues where the C7 position is decorated with a diverse set of aryl and heteroaryl groups. This approach is fundamental to Structure-Activity Relationship (SAR) studies.

  • Kinase Inhibition: The isatin scaffold is a known hinge-binding motif for many protein kinases. By introducing various aromatic substituents at the C7 position, researchers can probe interactions with different pockets of the ATP-binding site or allosteric sites, potentially leading to more potent and selective inhibitors.[16]

  • Modulating Physicochemical Properties: The aryl group introduced at C7 can be used to modulate key drug-like properties such as lipophilicity (logP), solubility, and metabolic stability. This allows for the optimization of a lead compound's pharmacokinetic profile.

  • Antiproliferative Agents: Many isatin derivatives exhibit potent antiproliferative activity against cancer cell lines.[1] The ability to systematically modify the C7 position enables the exploration of new chemical space in the search for novel anticancer agents.

References

Application Notes & Protocols: 7-Chloroisatin as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide on the synthetic utility of 7-chloroisatin (7-chloro-1H-indole-2,3-dione), a pivotal heterocyclic scaffold in organic synthesis and medicinal chemistry. We move beyond simple procedural lists to offer in-depth explanations of the causality behind experimental choices, providing field-proven insights into its reactivity. This guide covers key transformations including N-alkylation, C3-carbonyl condensations, and the construction of complex spirooxindole frameworks. Each section includes validated protocols, mechanistic considerations, and data presentation to empower researchers to leverage this versatile building block in their own discovery programs.

Introduction: The Strategic Value of this compound

Isatin (1H-indole-2,3-dione) and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] this compound, in particular, has emerged as a critical starting material due to the unique electronic and steric properties imparted by the chlorine atom at the C7 position.[3] This substitution can enhance biological efficacy, modulate pharmacokinetic properties, and provide an additional vector for synthetic diversification.

Physically, this compound is typically an orange crystalline solid with a melting point in the range of 187-191 °C and is soluble in polar organic solvents like DMF and DMSO.[4][5] Its true value, however, lies in its chemical reactivity. The molecule possesses three primary sites for chemical modification, making it an exceptionally versatile precursor for complex molecular architectures, particularly in the development of novel anti-cancer, antioxidant, and anti-inflammatory agents.[3][6]

The Chemical Versatility of the this compound Core

The synthetic utility of this compound is governed by the distinct reactivity of its three functional sites: the acidic N-H proton, the highly electrophilic C3-ketone, and the less reactive C2-amide carbonyl. Understanding this reactivity is fundamental to designing successful synthetic strategies.

Caption: Key reactive sites on the this compound scaffold.

  • The N1-Amide Proton: The N-H proton is acidic and readily deprotonated by moderate bases (e.g., K₂CO₃, NaH), forming a resonance-stabilized anion. This is the primary site for introducing alkyl, acyl, and sulfonyl groups, which is crucial for tuning the molecule's properties and blocking this site for subsequent reactions.[7]

  • The C3-Carbonyl Group: This ketone is highly electrophilic, rendered so by the adjacent electron-withdrawing amide carbonyl. It readily undergoes condensation reactions with active methylene compounds (Knoevenagel condensation), amines (Schiff base formation), and hydrazines (hydrazone formation).[8][9] This site is the workhorse for major carbon-carbon and carbon-heteroatom bond formations.

  • The C2-Amide Carbonyl: While less reactive than the C3-ketone, this amide linkage can be cleaved under strong basic or acidic conditions, leading to ring-opening reactions that yield substituted 2-aminobenzoic acid derivatives.

Application Note 1: N-Alkylation of this compound

Scientific Rationale: N-alkylation is often the first step in a synthetic sequence involving isatins. This modification prevents unwanted side reactions at the nitrogen atom, improves solubility in organic solvents, and is a key strategy in drug design to probe structure-activity relationships (SAR).[7] The choice of base and solvent is critical. While strong bases like NaH can be used, milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile (ACN) are often sufficient and more functional-group tolerant.[7] Microwave-assisted protocols have gained prominence for their ability to dramatically reduce reaction times and improve yields.[10][11]

Protocol: Microwave-Assisted N-Benzylation of this compound

This protocol is adapted from methodologies developed for isatin N-alkylation.[10][11]

N_Alkylation_Workflow start Start Materials: This compound Benzyl Bromide KF/Alumina mix Combine reactants in a microwave vial start->mix reagents Solvent: Acetonitrile (ACN) reagents->mix mw Microwave Irradiation (e.g., 180 °C, 25 min) mix->mw workup Cool & Filter to remove solid base mw->workup purify Concentrate filtrate & Recrystallize workup->purify product Product: 1-Benzyl-7-chloroindoline-2,3-dione purify->product

Caption: Workflow for microwave-assisted N-alkylation.

Materials:

  • This compound (1.0 equiv)

  • Alkyl Halide (e.g., Benzyl bromide, 1.5 equiv)

  • Potassium Fluoride on Alumina (KF/Alumina, ~15 equiv)[11] or K₂CO₃ (1.3 equiv)[7]

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a 10 mL microwave reaction vial, add this compound (e.g., 181 mg, 1.0 mmol).

  • Add the solid base (e.g., KF/Alumina, ~2.2 g, or K₂CO₃, 179 mg, 1.3 mmol).

  • Add the solvent (e.g., ACN, 5 mL) and the alkylating agent (e.g., Benzyl bromide, 0.18 mL, 1.5 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 180 °C for 25 minutes.[11] Note: Reaction progress should be monitored by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture to remove the solid base, washing the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography to yield the N-alkylated product.

Alkylating AgentBaseConditionsTypical YieldReference
Benzyl chlorideKF/AluminaACN, MW, 180°C, 25 minHigh (e.g., 88% for isatin)[11]
Ethyl bromoacetateK₂CO₃DMF, MW, 100W, 5 min>95%[7]
Methyl iodideCs₂CO₃DMF, RT, 2hHigh[10]
Propargyl bromideK₂CO₃DMF, 80°C, 2h~85%[7]

Application Note 2: C3-Condensation for Schiff Base Synthesis

Scientific Rationale: The condensation of the C3-carbonyl with primary amines to form Schiff bases (imines) is a robust and fundamental transformation of this compound.[8] These imines are not merely derivatives; they are versatile intermediates themselves. For instance, the newly formed C=N bond can participate in cycloaddition reactions, leading to complex heterocyclic systems like spiro-azetidines.[6] The reaction is typically acid-catalyzed, with a few drops of glacial acetic acid being sufficient to protonate the carbonyl oxygen, thereby increasing its electrophilicity and facilitating nucleophilic attack by the amine.

Protocol: Synthesis of a this compound Schiff Base

This protocol is based directly on the validated procedure by Al-Khuzaie, et al.[8]

Materials:

  • This compound (1.0 equiv, e.g., 1.0 g, 5.5 mmol)

  • Substituted Aromatic Amine (1.0 equiv, 5.5 mmol)

  • N,N-Dimethylformamide (DMF, ~5 mL)

  • Glacial Acetic Acid (catalytic, ~3 drops)

Procedure:

  • Dissolve this compound (1.0 g, 5.5 mmol) in DMF (5 mL) in a round-bottom flask.

  • Add the aromatic amine (5.5 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (3 drops).

  • Fit the flask with a reflux condenser and heat the reaction mixture at reflux for 10-12 hours. The reaction creates an imine bond between the amine and the C3-carbonyl.[8]

  • Monitor the reaction to completion using TLC (thin-layer chromatography).

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture slowly into a beaker containing ice water to precipitate the product.

  • Isolate the solid product by vacuum filtration.

  • Wash the solid with cold water to remove residual DMF and unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base. The disappearance of the C3-carbonyl stretch (~1750 cm⁻¹) and the appearance of an imine (C=N) stretch (~1670-1680 cm⁻¹) in the FTIR spectrum confirms product formation.[8]

Application Note 3: Multi-Component Synthesis of Spirooxindoles

Scientific Rationale: Spirooxindoles, which feature a spirocyclic junction at the C3 position of the oxindole core, are a prominent class of natural products and synthetic compounds with potent biological activities, especially in oncology.[12][13] Three-component reactions (3CR) are a highly efficient method for their construction, allowing for the rapid assembly of molecular complexity from simple starting materials in a single pot.[14] A common strategy involves the reaction of an isatin derivative, an amino acid, and a dipolarophile. The isatin and amino acid first condense to form an azomethine ylide in situ, which then undergoes a [3+2] cycloaddition with the dipolarophile to stereoselectively form the spiro-pyrrolidine ring.[15]

Protocol: One-Pot Synthesis of a Di-Spirooxindole Derivative

This protocol is a conceptual adaptation based on established [3+2] cycloaddition strategies.[15]

Spiro_Synthesis cluster_0 Step 1: In Situ Ylide Generation cluster_1 Step 2: [3+2] Cycloaddition Isatin This compound Ylide Azomethine Ylide (Intermediate) Isatin->Ylide + AminoAcid Amino Acid (e.g., Proline) AminoAcid->Ylide Condensation - H₂O Dipolarophile Dipolarophile (e.g., Chalcone) Spiro Di-Spirooxindole Product Dipolarophile->Spiro Ylide_ref Azomethine Ylide Ylide_ref->Spiro +

Caption: Conceptual workflow for the three-component synthesis of spirooxindoles.

Materials:

  • This compound (1.0 equiv)

  • An amino acid (e.g., L-proline or (2S)-octahydro-1H-indole-2-carboxylic acid) (1.0 equiv)[15]

  • A suitable dipolarophile (e.g., a chalcone derivative) (1.0 equiv)

  • Methanol (MeOH) as solvent

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equiv), the amino acid (1.0 equiv), and the dipolarophile (1.0 equiv) in methanol.

  • Heat the mixture to reflux (typically 60-65 °C) for 1-2 hours.[15] During this step, the isatin and amino acid condense to form an azomethine ylide intermediate.

  • The in situ generated ylide then reacts with the chalcone (dipolarophile) via a [3+2] cycloaddition to form the spiro-pyrrolidinyl-oxindole framework.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • The product may precipitate from the solution upon cooling or after partial concentration of the solvent.

  • Collect the solid by vacuum filtration and wash with cold methanol.

  • If necessary, purify the product further by column chromatography on silica gel to afford the pure di-spirooxindole.

Summary and Outlook

This compound is a powerful and versatile building block whose value extends far beyond that of a simple chlorinated analog of isatin. Its well-defined reactive sites allow for selective and predictable functionalization, enabling access to a vast chemical space of complex heterocyclic compounds. The protocols detailed herein for N-alkylation, C3-carbonyl condensation, and spirooxindole synthesis provide a foundational toolkit for researchers. These transformations are central to the construction of molecules with significant potential in drug discovery, particularly for developing new antioxidant and anticancer therapeutics.[3][6][15] As synthetic methodologies continue to advance, the strategic application of this compound is poised to remain a cornerstone of innovation in medicinal and materials chemistry.

References

Topic: In Vitro Antioxidant Activity Assays for 7-Chloroisatin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol Manual

Abstract

This technical guide provides a comprehensive framework and detailed protocols for the evaluation of the in vitro antioxidant activity of 7-chloroisatin derivatives. Isatin (1H-indole-2,3-dione) and its substituted analogues represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities, including significant antioxidant potential.[1][2][3][4] The 7-chloro substituent, in particular, serves as a key synthetic handle for creating novel derivatives with potentially enhanced therapeutic properties.[5] This document is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and field-proven laboratory methods. We will detail the causality behind experimental choices and provide self-validating protocols for three complementary assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay.

Introduction: The Rationale for Antioxidant Screening of this compound Derivatives

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[6][7] Antioxidants are molecules that can safely interact with free radicals, neutralizing them before they can cause cellular damage.[7]

The isatin scaffold has attracted considerable attention in medicinal chemistry due to its structural versatility and broad pharmacological profile.[4] Derivatives have been reported to possess antioxidant, anti-inflammatory, anticancer, and antimicrobial activities.[1][3][4][8] The electron-withdrawing nature of the chlorine atom at the 7-position of the isatin core can influence the electronic environment of the entire molecule, potentially modulating its reactivity and biological activity.[5] Therefore, a systematic evaluation of the antioxidant capacity of novel this compound derivatives is a critical step in their preclinical assessment and in elucidating structure-activity relationships (SAR).

This guide focuses on three robust, widely accepted, and spectrophotometric-based assays that measure antioxidant capacity through different mechanisms, providing a more comprehensive profile of a compound's potential.

Foundational Principles of In Vitro Antioxidant Assays

The antioxidant activity of chemical compounds is typically mediated through two primary mechanisms:

  • Hydrogen Atom Transfer (HAT): In HAT-based reactions, the antioxidant donates a hydrogen atom to a free radical, thereby quenching it.

  • Single Electron Transfer (SET): In SET-based reactions, the antioxidant provides an electron to reduce a radical, metal ion, or carbonyl.[9]

The assays described herein leverage these mechanisms, often in combination, to provide a quantitative measure of antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay operates on the SET and HAT principles. DPPH is a stable, commercially available organic nitrogen radical with a deep purple color.[10] In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to its non-radical form, DPPH-H (diphenylpicrylhydrazine).[11] This reduction results in a color change from deep purple to a pale yellow, which is monitored by measuring the decrease in absorbance at approximately 517 nm.[9][10][12] The degree of discoloration is directly proportional to the scavenging potential of the antioxidant compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Assay

The ABTS assay is also based on the SET and HAT mechanisms. The radical, ABTS•+, is a blue-green chromophore generated by oxidizing ABTS with a strong oxidizing agent like potassium persulfate.[13][14] This pre-formed radical cation is then exposed to the test compound. Antioxidants present in the sample reduce the ABTS•+, causing the solution's color to fade.[14] The reduction in absorbance is measured spectrophotometrically around 734 nm.[12][13] A significant advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds, and its stability over a wider pH range compared to DPPH.[15]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is a classic example of a SET-based method.[9] It directly measures the ability of a compound to reduce a ferric ion (Fe³⁺) to a ferrous ion (Fe²⁺). The assay uses a colorless complex of Fe³⁺ and 2,4,6-tripyridyl-s-triazine (TPZ). At a low pH, antioxidants reduce this Fe³⁺-TPZ complex to the ferrous (Fe²⁺) form, which results in the formation of an intense blue-colored complex.[16][17][18] The intensity of this blue color is proportional to the reducing power of the sample and is measured by the increase in absorbance at 593 nm.[16]

Experimental Workflow and Visualization

A systematic approach is crucial for obtaining reliable and reproducible data. The general workflow involves preparing the test compounds, generating standard curves, performing the spectrophotometric assays, and analyzing the data to determine key antioxidant metrics.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution (96-Well Plate) cluster_analysis Phase 3: Data Analysis A Weigh & Dissolve this compound Derivatives (e.g., in DMSO) B Prepare Serial Dilutions of Test Compounds A->B E Add Samples/Standards B->E C Prepare Standards (Trolox, Ascorbic Acid, FeSO4) C->E D Add Reagents (DPPH, ABTS•+, or FRAP) D->E F Incubate (Time & Temp Specific) E->F G Read Absorbance (Spectrophotometer) F->G H Calculate % Inhibition (DPPH & ABTS) G->H I Plot Standard Curves G->I J Determine IC50 Values (DPPH & ABTS) H->J I->J K Calculate Equivalents (TEAC / FRAP Value) I->K

Caption: General Experimental Workflow.

Detailed Protocols

Protocol 1: DPPH Radical Scavenging Assay

G DPPH_Radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H + H• (from Antioxidant) Antioxidant Antioxidant (Ar-OH) Antioxidant->DPPH_Radical

Caption: DPPH Radical Scavenging Mechanism.

A. Reagents and Materials

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (Spectrophotometric grade)

  • This compound derivatives

  • Positive Control: Ascorbic acid or Trolox

  • DMSO (for dissolving compounds)

  • 96-well microplates

  • Multichannel pipette

  • Microplate spectrophotometer

B. Reagent Preparation

  • DPPH Working Solution (0.1 mM): Dissolve 2.0 mg of DPPH in 50 mL of methanol. This solution should be freshly prepared and kept in an amber bottle or covered in foil to protect it from light.[12] Adjust the concentration to obtain an absorbance of ~1.0 at 517 nm.

  • Test Compound Stock Solutions (e.g., 1 mg/mL): Dissolve each this compound derivative in a minimal amount of DMSO, then dilute with methanol to the final concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol.

  • Positive Control: Prepare serial dilutions of ascorbic acid or Trolox in the same concentration range as the test compounds.

C. Assay Procedure [10]

  • Pipette 100 µL of the DPPH working solution into each well of a 96-well plate.

  • Add 100 µL of the various concentrations of your test compounds or the positive control to the designated wells.

  • For the blank (control), add 100 µL of methanol instead of the sample.

  • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • After incubation, measure the absorbance of each well at 517 nm.

D. Calculation Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[12] Where:

  • A_control is the absorbance of the DPPH solution with methanol (blank).

  • A_sample is the absorbance of the DPPH solution with the test compound.

The IC₅₀ value (the concentration of the compound required to scavenge 50% of DPPH radicals) is determined by plotting the % inhibition against the compound concentrations and using linear regression analysis. A lower IC₅₀ value signifies higher antioxidant activity.

Scientist's Note (Trustworthiness): The 30-minute dark incubation is a critical step. DPPH is light-sensitive, and exposure to light can cause its degradation, leading to inaccurate absorbance readings.[10] Running a well-known standard like ascorbic acid in parallel validates the assay's performance on that specific day.

Protocol 2: ABTS Radical Cation Scavenging Assay

G ABTS_Radical ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_Radical->ABTS + e⁻ (from Antioxidant) Antioxidant Antioxidant (Ar-H) Antioxidant->ABTS_Radical G Fe3 Fe³⁺-TPZ (Colorless/Yellow) Fe2 Fe²⁺-TPZ (Deep Blue) Fe3->Fe2 + e⁻ (from Antioxidant) Antioxidant Antioxidant Antioxidant->Fe3

References

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Chloroisatin by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for the purification of 7-chloroisatin via recrystallization. This document is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, we move beyond simple procedural lists to provide in-depth, field-tested insights into the nuances of obtaining high-purity this compound, addressing common challenges and frequently asked questions with a focus on the underlying scientific principles.

Troubleshooting Guide: Common Issues in this compound Recrystallization

This section addresses specific problems you may encounter during the recrystallization of this compound, offering step-by-step solutions and expert commentary on the causality of these issues.

Issue 1: Oily Residue Instead of Crystals After Cooling

  • Question: I've dissolved my crude this compound in a hot solvent, but upon cooling, it separates as an oil rather than forming crystals. What's happening and how can I fix it?

  • Answer: "Oiling out" is a common issue in recrystallization and typically points to a few root causes. The primary reason is often that the solution is supersaturated to a degree that precipitation occurs too rapidly for an ordered crystal lattice to form. This can be exacerbated by the presence of impurities.

    Causality Explained:

    • High Impurity Load: Impurities can depress the melting point of your compound, leading to a liquid phase at a temperature where the pure compound would crystallize.

    • Solvent Choice: The solvent system may not be optimal. A solvent in which this compound is excessively soluble, even at lower temperatures, can lead to oiling out.

    • Cooling Rate: Rapid cooling, such as immediately placing the hot solution in an ice bath, does not allow sufficient time for nucleation and crystal growth, favoring the formation of an amorphous oil.

    Step-by-Step Solution:

    • Re-heat the Solution: Gently warm the solution until the oil redissolves completely.

    • Add More Solvent: Add a small amount of the hot solvent to decrease the saturation level slightly.

    • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not disturb the flask during this period.

    • Induce Crystallization: If crystals do not form upon reaching room temperature, try scratching the inside of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites. Alternatively, add a "seed crystal" of pure this compound if available.

    • Gradual Further Cooling: Once crystal formation has begun, you can then move the flask to an ice bath to maximize the yield.

Issue 2: Low Recovery of Purified this compound

  • Question: My recrystallization yielded very little product. What are the likely causes and how can I improve my yield?

  • Answer: Low yield is a frequent problem that can often be traced back to the choice and volume of the recrystallization solvent.

    Causality Explained:

    • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor, even after cooling. The goal is to create a saturated solution at high temperature, not a dilute one.

    • Inappropriate Solvent: If this compound has a relatively high solubility in your chosen solvent even at low temperatures, your recovery will be poor.

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), product can crystallize on the filter paper, leading to loss.

    Step-by-Step Solution:

    • Minimize Solvent Volume: In your next attempt, add the hot solvent portion-wise to the crude this compound, ensuring the solid is fully dissolved but avoiding a large excess of solvent.

    • Solvent System Optimization: Consider a mixed solvent system. For instance, dissolve the this compound in a "good" solvent (like ethanol or DMF) at an elevated temperature, and then slowly add a "poor" solvent (like water or hexane) in which it is less soluble until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

    • Efficient Hot Filtration: If you need to perform a hot filtration, preheat your funnel and receiving flask to prevent premature crystallization.

    • Recover from Mother Liquor: You can attempt to recover more product from the filtrate by evaporating some of the solvent and cooling the concentrated solution again for a second crop of crystals. Be aware that this second crop may be less pure than the first.

Issue 3: Discolored Crystals

  • Question: The starting material was a dark brown powder, and after recrystallization, the resulting crystals are still significantly colored (e.g., dark orange or brown) instead of the expected light yellow/orange. How can I remove these colored impurities?[1][2][3]

  • Answer: The persistence of color indicates the presence of impurities that co-crystallize with your product or are entrapped in the crystal lattice. These are often highly conjugated organic molecules.

    Causality Explained:

    • Colored Impurities: The synthesis of this compound can produce colored byproducts that have similar solubility profiles to the desired product.

    • Thermal Degradation: Prolonged heating during recrystallization, especially in certain solvents, can cause some degradation of the isatin core, leading to colored impurities.

    Step-by-Step Solution:

    • Use of Activated Charcoal: After dissolving the crude this compound in the hot solvent, add a very small amount of activated charcoal (about 1-2% of the solute mass) to the solution.

    • Brief Heating: Swirl and heat the solution with the charcoal for a few minutes to allow for the adsorption of the colored impurities. Avoid prolonged boiling, which can lead to degradation.

    • Hot Filtration: Perform a hot filtration through a fluted filter paper or a small plug of Celite® to remove the charcoal. This step must be done quickly to prevent premature crystallization.

    • Crystallization: Allow the hot, decolorized filtrate to cool slowly as previously described to obtain purer, less colored crystals.

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for recrystallizing this compound?

    • A1: While there is no single "best" solvent for all situations, polar organic solvents are generally a good starting point.[2] Ethanol is often a suitable choice due to its favorable solubility profile for many organic compounds (good solubility when hot, lower solubility when cold) and its relatively low boiling point, which makes it easy to remove from the final product. For more stubborn purifications, a mixed solvent system like ethanol/water or DMF/water can be effective.[4] A preliminary solubility test on a small scale is always recommended.[5]

  • Q2: How can I assess the purity of my recrystallized this compound?

    • A2: The most common and accessible method is melting point analysis. Pure this compound has a sharp melting point range of approximately 187-191 °C.[1][3][6] A broad or depressed melting point range is indicative of impurities. For more rigorous purity assessment, techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (¹H NMR, ¹³C NMR) can be employed.

  • Q3: Is it necessary to use a fume hood when working with this compound and the solvents for recrystallization?

    • A3: Yes, it is imperative to work in a well-ventilated fume hood. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6][7] The organic solvents used for recrystallization are often flammable and have their own associated health risks. Always consult the Safety Data Sheet (SDS) for this compound and any solvents used.[2][8]

Experimental Protocol: Recrystallization of this compound

This protocol provides a detailed, step-by-step methodology for the recrystallization of this compound using ethanol.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Glass funnel and fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Spatula and glass stirring rod

  • Ice bath

Step-by-Step Methodology:

  • Solvent Selection and Initial Dissolution:

    • Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask.

    • Add approximately 10-15 mL of ethanol.

    • Heat the mixture gently on a hot plate with stirring. Add more ethanol in small portions until the this compound is completely dissolved at the boiling point of the solvent. Expert Tip: Use the minimum amount of hot solvent necessary for complete dissolution to ensure a good yield.

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat and add a spatula tip (approx. 20 mg) of activated charcoal.

    • Return the flask to the hot plate and swirl for 2-3 minutes.

  • Hot Filtration:

    • Place a fluted filter paper in a glass funnel and place the funnel into the neck of a clean 50 mL Erlenmeyer flask.

    • Preheat the filtration apparatus by pouring a small amount of hot ethanol through it.

    • Quickly pour the hot this compound solution through the filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization:

    • Cover the mouth of the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop.

    • As the solution cools, crystals of this compound should begin to form.

    • Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[5]

  • Isolation and Washing of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol.

    • Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.

  • Drying:

    • Allow the crystals to dry on the filter paper under vacuum for 10-15 minutes.

    • Transfer the crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven at a low temperature.

  • Purity and Yield Assessment:

    • Weigh the dried, purified this compound to calculate the percent recovery.

    • Determine the melting point of the crystals and compare it to the literature value.

Data Presentation: Key Parameters for this compound Recrystallization
ParameterValue/RangeSource
Molecular Formula C₈H₄ClNO₂[1][7]
Molecular Weight 181.58 g/mol [1][6]
Appearance Light yellow to orange/brown powder/crystal[1][2][3]
Melting Point (Pure) 187-191 °C[1][3][6]
Recommended Solvent Ethanol[2]
Purity (Commercial) ≥ 97-98%[1][2][6]

Visualizations

Recrystallization Workflow for this compound

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Crude this compound B Add Minimum Hot Ethanol A->B C Completely Dissolved Solution B->C D Optional: Add Activated Charcoal C->D E Hot Gravity Filtration C->E If no charcoal D->E F Clear, Hot Filtrate E->F G Slow Cooling to Room Temp. F->G H Ice Bath Cooling G->H I Crystal Slurry H->I J Vacuum Filtration I->J K Wash with Cold Ethanol J->K L Dry Crystals K->L M Pure this compound L->M

Caption: Workflow diagram for the purification of this compound.

References

Technical Support Center: 7-Chloroisatin Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-chloroisatin reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound as a key building block in their synthetic endeavors. As a versatile scaffold, this compound's reactivity can sometimes lead to unexpected side products.[1] This resource provides in-depth troubleshooting advice in a direct question-and-answer format to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

I. Issues in N-Alkylation Reactions

Question 1: My N-alkylation of this compound is incomplete, and I see multiple spots on my TLC plate. What are the likely side products?

Answer:

Incomplete N-alkylation of this compound is a frequent issue, often leading to a mixture of the starting material, the desired N-alkylated product, and several potential side products. The primary culprits are often related to the reaction conditions and the stability of the isatin ring.

Common Side Products & Their Causes:

  • Unreacted this compound: The most straightforward impurity is the starting material itself. This indicates that the reaction has not gone to completion.

    • Causality: Insufficiently strong base, low reaction temperature, short reaction time, or steric hindrance from a bulky alkylating agent can all lead to incomplete conversion.[2][3]

  • 7-Chloroisatinic Acid: Under basic conditions, the lactam ring of this compound is susceptible to hydrolysis, forming the corresponding 7-chloroisatinic acid.[4] This is particularly common if aqueous bases are used or if there is residual water in the reaction mixture.

    • Causality: The presence of hydroxide ions (from bases like NaOH or K2CO3 in the presence of water) facilitates the nucleophilic attack on the C2-carbonyl, leading to ring opening.

  • O-Alkylated Byproduct: While N-alkylation is generally favored, O-alkylation at the C2-carbonyl can occur, leading to the formation of a 2-alkoxy-7-chloro-3H-indol-3-one.

    • Causality: The isatin anion is an ambident nucleophile with negative charge density on both the nitrogen and oxygen atoms. The choice of solvent and counter-ion can influence the N- versus O-alkylation ratio. Polar aprotic solvents like DMF tend to favor N-alkylation.[3]

  • Solvent-Related Adducts: If using DMF as a solvent, residual impurities or degradation products from the DMF can sometimes react with the isatin anion.

Troubleshooting Workflow for N-Alkylation:

cluster_0 Problem: Incomplete N-Alkylation & Multiple Spots start Reaction Mixture TLC Shows Multiple Spots q1 Is the starting material (this compound) present? start->q1 a1_yes Incomplete Conversion q1->a1_yes Yes q2 Is a more polar spot observed (streaking on TLC)? q1->q2 No sol1 Increase reaction time, temperature, or use a stronger base (e.g., NaH). Ensure proper stoichiometry of reagents. a1_yes->sol1 a2_yes Possible Hydrolysis to 7-Chloroisatinic Acid q2->a2_yes Yes q3 Is an unexpected, less polar spot present? q2->q3 No sol2 Use anhydrous solvents and non-aqueous bases (e.g., NaH in dry THF). Dry all glassware thoroughly. a2_yes->sol2 a3_yes Possible O-Alkylation or Dimerization q3->a3_yes Yes sol3 Optimize solvent system (favor polar aprotics like DMF for N-alkylation). Consider milder reaction conditions. a3_yes->sol3

Caption: Troubleshooting workflow for N-alkylation of this compound.

II. Issues in Condensation Reactions (e.g., Schiff Base Formation)

Question 2: I am trying to synthesize a Schiff base from this compound and an amine, but the yield is low and the product is impure. What could be the side products?

Answer:

Condensation reactions at the C3-carbonyl of this compound are generally efficient, but side reactions can occur, leading to reduced yields and purification challenges.

Common Side Products & Their Causes:

  • Unreacted this compound and/or Amine: Incomplete reaction is a common issue.

    • Causality: Insufficient heating, inadequate removal of water (a byproduct of the condensation), or steric hindrance can lead to an equilibrium that favors the starting materials.[5]

  • Dimerization of this compound: Isatin and its derivatives can undergo self-condensation or dimerization under certain conditions, especially in the presence of a base or upon prolonged heating.

    • Causality: The enolizable C3-carbonyl can participate in aldol-type reactions with another molecule of this compound.

  • Formation of Spiro Compounds: Depending on the nature of the amine used (especially with diamines or amino alcohols), intramolecular cyclization can lead to the formation of spirocyclic compounds.[6]

    • Causality: If the amine contains a second nucleophilic group, it can react with the C2-carbonyl after the initial condensation at C3, leading to a spiro compound.

Troubleshooting Protocol for Schiff Base Formation:

Problem Potential Cause Recommended Solution
Low Conversion Inefficient water removalUse a Dean-Stark apparatus to azeotropically remove water. Add molecular sieves to the reaction mixture.
Insufficient catalysisEnsure an appropriate amount of acid catalyst (e.g., acetic acid) is used.[5]
Presence of a High Molecular Weight Byproduct Dimerization of this compoundUse milder reaction conditions (lower temperature, shorter reaction time). Ensure slow addition of the amine.
Formation of an Unexpected Product Intramolecular cyclization leading to spiro compoundsThis is highly dependent on the amine substrate. If a spiro product is undesired, consider protecting the second nucleophilic group on the amine.
Product Degradation Prolonged heating in acidic conditionsMonitor the reaction closely by TLC and work up as soon as the starting material is consumed.
III. General Stability and Degradation Issues

Question 3: My this compound seems to be degrading during my reaction, even when it's not the intended reacting partner. What's happening?

Answer:

This compound, while a stable compound, can degrade under certain conditions, leading to colored impurities and a reduction in the yield of the desired product.

Common Degradation Pathways:

  • Hydrolysis to 7-Chloroisatinic Acid: As mentioned previously, this is a common degradation pathway in the presence of a base and water.[4]

  • Oxidative Cleavage: Strong oxidizing agents can cleave the isatin ring. For instance, oxidation with agents like chromic acid or hydrogen peroxide can lead to the formation of 7-chloroisatoic anhydride.[7]

    • Causality: The C2-C3 bond is susceptible to oxidative cleavage.

  • Decarbonylation: Under harsh thermal conditions, isatins can potentially undergo decarbonylation, although this is less common under typical synthetic conditions.

Preventing Degradation of this compound:

cluster_1 Minimizing this compound Degradation cluster_conditions Reaction Conditions cluster_products Potential Degradation Products reagent This compound base Avoid Strong Aqueous Bases reagent->base If Basic oxidants Exclude Strong Oxidizing Agents reagent->oxidants If Oxidative heat Use Moderate Temperatures reagent->heat If High Temp hydrolysis 7-Chloroisatinic Acid base->hydrolysis oxidation 7-Chloroisatoic Anhydride oxidants->oxidation other Other Impurities heat->other

Caption: Factors leading to the degradation of this compound.

Experimental Protocols

Protocol 1: Minimizing Side Products in N-Alkylation of this compound

This protocol is optimized to favor N-alkylation and minimize hydrolysis and O-alkylation.

  • Preparation:

    • Thoroughly dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents. Anhydrous DMF or THF are recommended.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add this compound (1.0 eq).

    • Add anhydrous DMF (or THF) to dissolve the this compound.

    • Cool the solution to 0 °C in an ice bath.

  • Deprotonation:

    • Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the cooled solution.

    • Stir the mixture at 0 °C for 30 minutes. The color should change, indicating the formation of the isatin anion.

  • Alkylation:

    • Add the alkylating agent (1.1 eq) dropwise via syringe at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.

  • Workup:

    • Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography or recrystallization.

References

Technical Support Center: Optimizing Reaction Conditions for 7-Chloroisatin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and derivatization of 7-chloroisatin. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic scaffold. This compound and its derivatives are crucial intermediates in the synthesis of a wide range of biologically active compounds, including potential anti-cancer and anti-inflammatory agents.[1]

This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific experimental challenges. It aims to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis and handling of this compound and its derivatives.

Q1: What are the most common synthetic routes for preparing the this compound core structure?

The most established and frequently used method for synthesizing isatin and its substituted analogs, including this compound, is the Sandmeyer isatin synthesis.[2][3] This classical method involves the reaction of an appropriately substituted aniline (in this case, 3-chloroaniline) with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the isatin ring.[4][5] While it is a robust method, it is known for sometimes harsh conditions and challenges with certain substrates, which can lead to low yields or the formation of regioisomeric mixtures.[2][4] Other methods like the Stolle and Gassman procedures also exist but are generally less common for this specific derivative.[6]

Q2: What are the key physical and chemical properties of this compound I should be aware of?

Understanding the properties of this compound is critical for designing experiments and ensuring safety. The key characteristics are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₄ClNO₂[7]
Molecular Weight 181.58 g/mol [8]
Appearance Light yellow to brown solid/crystal[1]
Melting Point 187 - 191 °C[8]
Purity (Typical) ≥ 97%[8]
Key Hazards Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[7]

It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

Q3: My this compound starting material appears dark brown. Does this indicate impurity?

While pure this compound is often described as a light yellow to orange-red solid, darker coloration (light to dark brown) is common for commercially available material and does not necessarily indicate significant impurity.[1] However, the color can be an indicator of minor oxidation or residual acidic impurities from the synthesis. For highly sensitive downstream reactions, purification of the starting material by recrystallization from a suitable solvent like ethanol or acetic acid may be beneficial.[2]

Q4: What are the most reactive sites on the this compound molecule for derivatization?

The this compound scaffold offers several sites for chemical modification. The most common are:

  • C3-Carbonyl: This is the most electrophilic center and readily undergoes condensation reactions with a variety of nucleophiles, such as primary amines (to form Schiff bases or imines), hydrazines, and active methylene compounds (in Knoevenagel or aldol-type condensations).[2][9]

  • N1-Nitrogen: The N-H proton is acidic and can be deprotonated with a suitable base (e.g., K₂CO₃, NaH) to allow for N-alkylation or N-acylation.[10] This is a key step in modifying the molecule's solubility and biological activity.

  • Aromatic Ring: While the ring is electron-deficient, further electrophilic aromatic substitution is possible, though it often requires forcing conditions. The existing chlorine and the deactivating effect of the dicarbonyl system influence the position of further substitution.

G cluster_0 Reactivity Sites of this compound This compound This compound C3-Carbonyl C3-Carbonyl This compound->C3-Carbonyl Condensation (Schiff Bases) N1-Nitrogen N1-Nitrogen This compound->N1-Nitrogen Alkylation/ Acylation Aromatic_Ring Aromatic_Ring This compound->Aromatic_Ring Electrophilic Substitution

References

Technical Support Center: A Guide to the Stability and Storage of 7-Chloroisatin

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've seen firsthand how the success of an experiment can hinge on the integrity of a single reagent. 7-Chloroisatin, a versatile precursor in medicinal chemistry and organic synthesis, is no exception.[1] Its reactivity, which makes it so valuable for developing novel therapeutics, also makes it susceptible to degradation if not handled and stored with precision.[1] This guide is designed to provide you with field-proven insights and troubleshooting protocols to ensure your this compound maintains its stability and performance from the moment it arrives in your lab to its final use in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered by researchers. The answers are framed to not only provide a solution but to explain the underlying chemical principles.

Part 1: Handling and Storage of Solid this compound

Q1: What are the ideal storage conditions for solid this compound upon receiving it?

A1: Solid this compound should be stored at room temperature in a cool, dry, and dark environment.[2] The key to its long-term stability as a powder is rigorous exclusion of moisture and light. We recommend the following:

  • Mechanism: The isatin core is susceptible to nucleophilic attack, and ambient moisture can initiate degradation pathways over time.[3] Light can provide the energy for photo-oxidation or other decomposition reactions.

  • Best Practice: Store the manufacturer's vial inside a desiccator cabinet away from direct sunlight or fluorescent light sources. Ensure the cap is tightly sealed after each use. For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.

Q2: The color of my this compound powder, which should be orange, has darkened to brown. What does this signify and is it still usable?

A2: A significant color change from its typical orange or light yellow-brown appearance is a strong indicator of degradation.[2] Isatin and its derivatives can undergo oxidation and other reactions that produce polymeric or ring-opened byproducts, which are often darker in color.[4][5]

  • Causality: This is often caused by improper storage, such as prolonged exposure to air (oxygen), moisture, or light.

  • Recommendation: We strongly advise against using the degraded compound, as the impurities can lead to inconsistent reaction kinetics, unexpected side products, and non-reproducible biological data. For critical applications, it is always best to use a fresh vial of the compound.

Part 2: Preparation and Storage of Stock Solutions

Q3: What is the best solvent for preparing a stock solution of this compound?

A3: this compound is sparingly soluble in water but readily dissolves in polar organic solvents.[2] The most commonly used and recommended solvents are high-purity, anhydrous Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[2]

  • Expert Insight: While both are excellent solvents, DMSO is often preferred for biological assays due to its lower volatility and high solvating power. However, it is crucial to use an anhydrous grade of DMSO (<0.02% water). DMSO is highly hygroscopic and will readily absorb atmospheric moisture, which can compromise the stability of the dissolved compound.[6][7]

Q4: I've prepared a 10 mM stock solution in DMSO. What is the correct way to store it for long-term use?

A4: Proper storage of stock solutions is critical for experimental reproducibility. The stability of any compound in solution is compound-specific.[8] For this compound, we recommend the following protocol:

  • Aliquot: Immediately after preparation, divide the stock solution into smaller, single-use aliquots in appropriate vials (e.g., polypropylene cryovials). The volume of each aliquot should be sufficient for one or two experiments.

  • Storage Temperature: Store these aliquots at -20°C or, for maximum longevity, at -80°C. General guidelines suggest that many compounds in DMSO are stable for up to 3 months at -20°C.[9]

  • Causality: Aliquoting is the most effective way to prevent compound degradation from repeated freeze-thaw cycles.[10] Each cycle can introduce moisture and thermal stress, accelerating decomposition. Storing at -80°C significantly slows down chemical reactions, including hydrolysis and oxidation.

Q5: I noticed some precipitate in my DMSO stock solution after thawing it from -20°C. What should I do?

A5: This is a common issue, especially with highly concentrated stock solutions. It does not necessarily mean the compound has degraded.

  • Troubleshooting Steps:

    • Warm Gently: Warm the vial in a water bath set to 37°C for 5-10 minutes.

    • Vortex/Sonicate: After warming, vortex the solution vigorously. If precipitate remains, brief sonication in a bath sonicator can help redissolve the compound.

    • Visual Confirmation: Ensure the solution is completely clear before making any dilutions for your experiment.

  • Prevention: If this issue persists, consider preparing a slightly less concentrated stock solution or review your solvent choice. Ensure you are using high-purity, anhydrous DMSO.

Part 3: Experimental Inconsistencies

Q6: My experimental results are not reproducible, and I suspect the this compound solution is the problem. How can I check?

A6: Inconsistent results are a classic sign of reagent instability. If you suspect your this compound stock, the most reliable approach is to discard the old stock and prepare a fresh solution from solid powder.[8] Comparing results from an experiment using the old stock versus the freshly prepared stock will quickly determine if solution stability was the root cause. For more rigorous validation, analytical techniques like HPLC-MS can be used to check for the presence of degradation products.

Data & Protocols
Quantitative Data Summary
ParameterRecommended Condition/ValueRationale & Citation
Chemical Formula C₈H₄ClNO₂
Molecular Weight 181.58 g/mol
Appearance (Solid) Orange / Light yellow to brown crystalline solid
Storage (Solid) Room Temperature, in a dark, dry place (desiccator)To prevent photo-oxidation and hydrolysis.[2]
Recommended Solvents Anhydrous DMSO, Anhydrous DMFHigh solubility and compatibility with many assays.[2]
Stock Solution Storage ≤ -20°C (preferably -80°C), in single-use aliquotsMinimizes freeze-thaw cycles and slows degradation.[10]
General Solution Stability Up to 3 months at -20°C (general guideline)Stability is compound-dependent; re-validation is recommended for long-term studies.[8][9]
Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol provides a step-by-step method for reliably preparing a stable stock solution.

  • Pre-Experiment Preparation:

    • Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

    • Use a new, sealed bottle of anhydrous DMSO (<0.02% water).

  • Weighing the Compound:

    • Tare a clean, dry microcentrifuge tube on an analytical balance.

    • Carefully weigh approximately 1.82 mg of this compound (MW: 181.58) directly into the tube. Record the exact weight.

  • Dissolution:

    • Calculate the precise volume of anhydrous DMSO required to achieve a 10 mM concentration. Formula: Volume (µL) = (Weight (mg) / 181.58) * 100,000.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex thoroughly for 1-2 minutes until the solid is completely dissolved, resulting in a clear orange solution. Gentle warming to 37°C can be used if needed.

  • Aliquoting and Storage:

    • Immediately dispense the solution into single-use, low-retention polypropylene tubes.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.

Visual Troubleshooting Guide

This workflow diagram can help diagnose and resolve common issues related to this compound stability and solubility.

TroubleshootingWorkflow start Start: Experiencing Issue with this compound issue_type What is the issue? start->issue_type solid_wont_dissolve Action: Confirm Solvent & Purity issue_type->solid_wont_dissolve Solid won't dissolve inconsistent_results Action: Evaluate Stock Solution Age & Storage issue_type->inconsistent_results Inconsistent experimental results precipitate precipitate issue_type->precipitate Precipitate observed after thawing check_solvent Is the solvent anhydrous DMSO or DMF? solid_wont_dissolve->check_solvent warm_sonicate Warm gently (37°C) and vortex/sonicate. Did it dissolve? check_solvent->warm_sonicate Yes use_correct_solvent Resolution: Use high-purity anhydrous DMSO/DMF. check_solvent->use_correct_solvent No success1 Resolution: Issue Resolved. Proceed with aliquoting. warm_sonicate->success1 Yes lower_conc Action: Prepare a lower concentration stock solution. warm_sonicate->lower_conc No check_age Is the stock solution >3 months old or subjected to multiple freeze-thaws? inconsistent_results->check_age fresh_prep Resolution: Discard old stock. Prepare fresh solution from solid. check_age->fresh_prep Yes check_solid Action: Inspect solid starting material. Has color darkened? check_age->check_solid No discard_solid Resolution: Solid is likely degraded. Use a new batch of compound. check_solid->discard_solid Yes review_protocol Action: Review experimental protocol for other sources of variability. check_solid->review_protocol No precipitate->warm_sonicate

Caption: Troubleshooting workflow for this compound stability issues.

References

Overcoming solubility issues of 7-Chloroisatin in assays

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide: Overcoming Solubility Challenges in Experimental Assays

Welcome to our dedicated technical support guide for 7-Chloroisatin. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. As a versatile building block in medicinal chemistry and a known inhibitor of enzymes like caspases, its effective use is paramount for generating reliable and reproducible data.[1][2][3][4] However, its hydrophobic nature and limited aqueous solubility can present significant challenges.[5]

This guide provides in-depth, experience-driven solutions to common solubility issues, moving beyond simple protocol steps to explain the "why" behind each recommendation. Our goal is to empower you with the knowledge to not only solve immediate problems but also to proactively design more robust experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental solubility properties of this compound?

This compound is a hydrophobic molecule, which inherently limits its solubility in aqueous solutions such as buffers and cell culture media. It is sparingly soluble in water.[5] However, it exhibits good solubility in polar organic solvents.[5]

For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent.[5] It is also soluble in other organic solvents like Dimethylformamide (DMF) and ethanol.[5]

Key Takeaway: Always start by preparing a high-concentration stock solution in an appropriate organic solvent before diluting it into your aqueous assay buffer. Direct dissolution in aqueous media will likely fail.

Q2: I'm observing precipitation of this compound in my assay plate after diluting my DMSO stock. What is happening?

This is a classic and common issue known as "compound crashing out." It occurs when the concentration of the organic solvent (in this case, DMSO) in the final assay volume is insufficient to keep the hydrophobic this compound dissolved in the aqueous environment. When the DMSO concentration drops significantly upon dilution, the compound's solubility limit in the mixed aqueous/organic solvent is exceeded, leading to precipitation.

To mitigate this, consider the following:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is kept as high as your experimental system can tolerate. Most cell lines can tolerate up to 0.5% DMSO without severe cytotoxicity, but it is crucial to determine the specific tolerance of your system by running a vehicle control.[6][7] Some sensitive primary cells may show toxicity at concentrations below 0.1%.[7]

  • Serial Dilution Strategy: Instead of a large, single-step dilution, perform a serial dilution of your high-concentration stock. This can sometimes help maintain solubility during the intermediate steps.

  • Assay Buffer Composition: The pH and presence of proteins (like BSA) in your assay buffer can influence compound solubility.

Q3: Can I use solvents other than DMSO for my cell-based assays?

While DMSO is the standard, other solvents can be considered, but their compatibility with your specific assay must be validated.

  • Ethanol (EtOH): Can be used, but it is generally more volatile and may be more toxic to cells than DMSO at similar concentrations.

  • Dimethylformamide (DMF): Another option, but it also carries a risk of cellular toxicity.

Crucial Validation Step: Before switching from DMSO, you must run a solvent toxicity assay. This involves treating your cells with a range of concentrations of the new solvent to determine the maximum tolerable concentration that does not affect cell viability or the experimental readout.

Troubleshooting Workflows & In-depth Protocols

Issue 1: Compound Precipitation During Stock Solution Dilution

You have a 10 mM stock of this compound in 100% DMSO. Your final desired concentration in a 100 µL assay volume (in PBS buffer) is 10 µM. A direct 1:1000 dilution will likely cause immediate precipitation.

Below is a systematic approach to avoid precipitation when diluting your stock solution.

Caption: Decision workflow for diluting hydrophobic compounds.

  • Prepare a 1 mM Intermediate Stock:

    • Take 10 µL of your 10 mM this compound stock in DMSO.

    • Add it to 90 µL of 100% DMSO.

    • Vortex gently. You now have a 1 mM stock in 100% DMSO.

  • Prepare a 100 µM Intermediate Stock:

    • Take 10 µL of the 1 mM intermediate stock.

    • Add it to 90 µL of your final assay buffer (e.g., PBS).

    • Vortex immediately and vigorously. This step is critical. The solution now contains 10% DMSO.

  • Prepare the Final 10 µM Working Solution:

    • Take 10 µL of the 100 µM intermediate stock.

    • Add it to 90 µL of your final assay buffer.

    • Vortex immediately. The final concentration of this compound is 10 µM, and the final DMSO concentration is 1%.

Rationale: This method gradually introduces the aqueous environment, which can prevent the compound from crashing out. The vigorous mixing at each step ensures rapid and uniform dispersion.

Issue 2: Low Potency or Inconsistent Results in Assays

If you are confident that the compound is not precipitating, but you are still observing lower-than-expected potency or high variability, the issue might be the formation of micro-precipitates or aggregation that is not visible to the naked eye.

StrategyMechanism of ActionProtocol SummaryConsiderations
Inclusion of Surfactants Non-ionic surfactants like Tween-20 or Triton X-100 can reduce non-specific binding and help to "wet" surfaces, which can aid in keeping hydrophobic molecules in solution.[8][9][10]1. Prepare your assay buffer with 0.01% - 0.05% (v/v) Tween-20.[10][11]2. Use this buffer for your final dilution steps.3. Vortex thoroughly.Must be validated for compatibility with your assay. Surfactants can interfere with protein-protein interactions or enzyme activity at higher concentrations.[11]
Use of Pluronic F-127 A non-ionic surfactant that is very effective at increasing the solubility of hydrophobic compounds in aqueous media with low cellular toxicity.[12][13][14]1. Prepare a 10% (w/v) stock solution of Pluronic F-127 in water or a 20% solution in DMSO.[12]2. Mix your this compound DMSO stock with the Pluronic F-127 solution before final dilution into the assay buffer.Highly effective for cell-based assays. The final concentration of Pluronic F-127 should be optimized and kept low (typically below 0.1%) to avoid altering cell membrane properties.[14]
pH Adjustment The isatin scaffold has ionizable protons. Adjusting the pH of the buffer can alter the charge state of the molecule, potentially increasing its solubility.1. Determine the pKa of this compound.2. Prepare a series of assay buffers with pH values around the pKa.3. Test the solubility and activity of the compound in each buffer.pH changes can dramatically affect enzyme activity and cell health. This must be carefully controlled and validated.

Nephelometry is a technique that measures the amount of light scattered by suspended particles in a liquid.[15][16][17] It is a highly sensitive method to detect compound precipitation, even at levels not visible to the eye.[15]

Protocol Outline:

  • Prepare Samples: Prepare dilutions of this compound in your assay buffer exactly as you would for your experiment. Include a buffer-only control and a DMSO vehicle control.

  • Incubate: Let the samples sit at the assay temperature (e.g., 37°C) for the duration of your experiment.

  • Measure: Use a nephelometer or a plate reader with a light scattering module to measure the turbidity of each well.[15]

  • Analyze: An increase in light scattering compared to the vehicle control indicates the formation of insoluble particles.[15]

Signaling Pathway Context: The Role of Caspases

This compound is known to inhibit caspases, which are key proteases involved in the apoptotic signaling pathway.[2][3][4] Understanding this context is crucial for interpreting your results. Caspases exist as inactive zymogens and are activated in a cascade.[2] Initiator caspases (like caspase-8 and -9) are activated first and in turn activate executioner caspases (like caspase-3 and -7), which then cleave cellular substrates to execute apoptosis.[2][18]

Apoptosis_Pathway Extrinsic_Signal Extrinsic Signal (e.g., FasL) Caspase8 Caspase-8 Extrinsic_Signal->Caspase8 activates Intrinsic_Signal Intrinsic Signal (e.g., DNA Damage) Caspase9 Caspase-9 Intrinsic_Signal->Caspase9 activates Caspase3_7 Caspase-3 & 7 (Executioners) Caspase8->Caspase3_7 activates Caspase9->Caspase3_7 activates Apoptosis Apoptosis Caspase3_7->Apoptosis executes Inhibitor This compound Inhibitor->Caspase8 inhibits Inhibitor->Caspase9 inhibits Inhibitor->Caspase3_7 inhibits

Caption: Inhibition of apoptotic pathways by this compound.

If this compound is not fully dissolved, its effective concentration at the target (e.g., Caspase-3) will be lower than intended, leading to an underestimation of its inhibitory potential. This highlights why ensuring complete solubility is critical for accurate pharmacological characterization.

References

Technical Support Center: A Guide to the Scaled-Up Synthesis of 7-Chloroisatin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for the synthesis of 7-Chloroisatin. This guide is specifically designed for researchers, chemists, and professionals in drug development who are looking to scale up their synthesis of this versatile heterocyclic compound. This compound serves as a crucial building block in the creation of various bioactive molecules, including potential anti-cancer and anti-inflammatory agents.[1]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges of scaling up the synthesis of this compound, ensuring a reproducible and efficient process.

Overview of Synthetic Routes

The two most common and effective methods for synthesizing isatin and its derivatives are the Sandmeyer and the Stolle syntheses.[2][3][4]

  • Sandmeyer Synthesis: This classic method involves the reaction of an aniline (in this case, 3-chloroaniline) with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized using a strong acid, such as concentrated sulfuric acid, to yield the isatin.[2][3][5][6] While effective, this method can present challenges, including harsh reaction conditions and potential for moderate yields.[2]

  • Stolle Synthesis: An alternative route, the Stolle synthesis, reacts anilines with oxalyl chloride to create a chlorooxalylanilide intermediate, which is then cyclized in the presence of a Lewis acid like aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄).[2][5][7][8][9][10] This method is often considered a good alternative for both substituted and unsubstituted isatins.[7][9]

This guide will focus on the Sandmeyer synthesis, as it is a widely referenced method, and we will address the common challenges encountered during its scale-up.

Process Workflow for Sandmeyer Synthesis of this compound

Sandmeyer Synthesis of this compound A Start: 3-Chloroaniline C Reaction 1: Formation of Isonitrosoacetanilide Intermediate A->C B Reagents: Chloral Hydrate, Hydroxylamine HCl, Sodium Sulfate B->C D Isolation of Intermediate C->D Isolate solid F Reaction 2: Acid-Catalyzed Cyclization D->F E Reagent: Conc. Sulfuric Acid E->F G Precipitation & Filtration F->G Pour onto ice H Purification: Recrystallization G->H Wash with water I Final Product: This compound H->I Dry

Caption: Workflow of the Sandmeyer synthesis for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of this compound synthesis in a question-and-answer format.

Reaction & Yield Issues

Q1: My yield of the isonitrosoacetanilide intermediate is significantly lower on a larger scale. What are the likely causes?

A1: This is a common scale-up challenge. Several factors could be at play:

  • Inefficient Mixing: In larger reactors, ensuring homogenous mixing is critical. Dead zones in the reactor can lead to localized concentration gradients and incomplete reactions. Ensure your stirring speed and impeller design are adequate for the vessel size.

  • Temperature Control: The formation of the intermediate is temperature-sensitive. A larger reaction volume has a lower surface-area-to-volume ratio, making heat dissipation more challenging. Runaway temperatures can lead to side reactions and degradation of the product. Implement a controlled addition of reagents and ensure your cooling system is robust.

  • pH Fluctuation: The reaction is sensitive to pH. On a larger scale, localized pH changes can occur during reagent addition. Ensure efficient stirring to maintain a consistent pH throughout the reaction mixture.

Q2: The cyclization step with sulfuric acid is sluggish, or the reaction does not go to completion. Why is this happening?

A2: The cyclization step is highly dependent on the reaction conditions:

  • Poor Solubility: The isonitrosoacetanilide intermediate may have poor solubility in concentrated sulfuric acid, especially with increasing scale and if the intermediate is not completely dry.[6] Consider using methanesulfonic acid as an alternative solvent, which can improve solubility for less soluble intermediates.[6]

  • Insufficient Acid Concentration: Ensure the sulfuric acid used is of high concentration and that no significant dilution has occurred. Water can inhibit the cyclization reaction.

  • Inadequate Heating: The reaction requires heating to proceed effectively.[6] Ensure the entire reaction mixture reaches and is maintained at the optimal temperature. In large reactors, hot spots and cold spots can be an issue.

Q3: We are observing the formation of a significant amount of dark, tar-like byproducts during the cyclization step. How can we minimize this?

A3: Tar formation is often a result of decomposition at elevated temperatures or due to impurities.

  • Temperature Control: Avoid excessive temperatures during the cyclization. A controlled heating profile is crucial.

  • Purity of Intermediate: Ensure the isonitrosoacetanilide intermediate is as pure as possible before proceeding to the cyclization step. Residual impurities can promote side reactions and decomposition.

  • Reaction Time: Prolonged reaction times at high temperatures can lead to degradation. Monitor the reaction closely and quench it as soon as it reaches completion.

Purification & Impurity Issues

Q4: Our final this compound product is difficult to purify, and we are seeing persistent impurities in our analytical data (TLC, HPLC, NMR). What are these impurities and how can we remove them?

A4: Common impurities can include unreacted starting materials, regioisomers, and byproducts from side reactions.

  • Unreacted Intermediate: If the cyclization is incomplete, you will have the isonitrosoacetanilide intermediate in your crude product. Optimize the cyclization conditions (temperature, reaction time, acid concentration) to drive the reaction to completion.

  • Regioisomers: Depending on the starting aniline, the formation of regioisomers can be an issue.[2] While 3-chloroaniline should primarily yield this compound, careful analysis is needed to confirm the absence of other isomers. Purification by column chromatography may be necessary if recrystallization is insufficient.

  • Sulfonated Byproducts: The use of concentrated sulfuric acid can sometimes lead to sulfonation of the aromatic ring as a side reaction, although this is less common with deactivated rings.

  • Recrystallization Solvent: The choice of solvent for recrystallization is critical. Solvents like ethanol, acetic acid, or DMF are often used for isatins.[11] Experiment with different solvent systems to find the optimal one for removing your specific impurities.

Q5: We are experiencing issues with filtration and drying of the final product at a larger scale. The product is very fine and clogs the filter.

A5: This is often related to the precipitation and crystallization process.

  • Controlled Precipitation: When quenching the sulfuric acid reaction mixture with ice/water, the rate of addition is important. A slow, controlled quench with good stirring will promote the formation of larger, more easily filterable crystals. A rapid quench can lead to the formation of fine, amorphous particles.

  • Anti-Solvent Addition: Consider a controlled addition of an anti-solvent to the solution of the crude product to induce crystallization, rather than crashing it out of solution.

  • Filter Type and Size: Ensure that the filtration setup is appropriately sized for the batch. For large quantities, a Nutsche filter or a centrifuge may be more efficient than a simple Buchner funnel.

Frequently Asked Questions (FAQs)

Q: What are the key safety precautions to consider when scaling up the synthesis of this compound?

A: The synthesis involves several hazardous reagents and conditions:

  • Chloral Hydrate: This is a regulated substance and is toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6]

  • Hydroxylamine Hydrochloride: Can be corrosive and an irritant.

  • Concentrated Sulfuric Acid: Highly corrosive and will cause severe burns. The addition of the reaction mixture to water is highly exothermic and should be done with extreme care. Always add acid to water, or in this case, the reaction mixture to a large volume of ice/water.

  • Exothermic Reactions: Both the formation of the intermediate and the quenching of the cyclization reaction can be exothermic. Ensure adequate cooling capacity and monitoring.[12]

  • General Handling: Wear appropriate PPE, including gloves, safety glasses, and a lab coat, at all times.[13] Work in a well-ventilated area.

Q: What analytical techniques are recommended for monitoring the reaction progress and purity of this compound?

A: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of reaction progress and for assessing the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the structure of the intermediate and the final product and to identify any impurities.[11][14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups and confirm the conversion of the intermediate to the final product.[11][14]

  • Melting Point: A simple and effective way to assess the purity of the final product. The melting point of this compound is reported to be in the range of 182-191 °C.[1][15][16]

Q: Are there greener alternatives to the traditional Sandmeyer synthesis?

A: Research into greener synthetic methods for isatins is ongoing. Some approaches focus on:

  • Alternative Catalysts: Using solid acid catalysts to replace corrosive liquid acids.

  • Microwave-Assisted Synthesis: This can significantly reduce reaction times and potentially improve yields.[6]

  • Solvent Selection: Using more environmentally benign solvents.

Detailed Experimental Protocol: Sandmeyer Synthesis of this compound (Gram Scale)

This protocol is a representative example and should be optimized for your specific laboratory conditions and scale.

Step 1: Formation of N-(2-chloro-6-nitrophenyl)-2-hydroxyiminoacetamide (Isonitrosoacetanilide Intermediate)

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 50 g of sodium sulfate in 400 mL of water.

  • Add 25.5 g (0.2 mol) of 3-chloroaniline to the solution.

  • In a separate beaker, prepare a solution of 35.2 g (0.21 mol) of chloral hydrate in 100 mL of water. Add this solution to the flask.

  • Heat the mixture to 60-70 °C with vigorous stirring.

  • In another beaker, dissolve 48.4 g (0.7 mol) of hydroxylamine hydrochloride in 150 mL of water.

  • Add the hydroxylamine hydrochloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 60-70 °C.

  • After the addition is complete, continue to stir the mixture at 60-70 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting aniline.

  • Cool the reaction mixture to room temperature and then in an ice bath to 10-15 °C.

  • Filter the precipitated yellow solid, wash it thoroughly with cold water, and dry it under vacuum.

Step 2: Cyclization to this compound

  • Caution: This step involves concentrated sulfuric acid and is highly exothermic upon quenching. Perform in a fume hood with appropriate safety measures.

  • Slowly and carefully add 150 mL of concentrated sulfuric acid to a 500 mL beaker cooled in an ice bath.

  • In small portions, add the dried isonitrosoacetanilide intermediate from Step 1 to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 20 °C.

  • Once all the intermediate is added, slowly heat the mixture to 80-90 °C and maintain this temperature for 1 hour. The solution should turn dark.

  • Monitor the reaction by TLC until the intermediate is consumed.

  • In a large beaker (2 L), prepare a mixture of 1 kg of crushed ice and 500 mL of cold water.

  • Extremely Important: Slowly and carefully pour the hot reaction mixture onto the ice-water slurry with vigorous stirring. A precipitate will form.

  • Allow the mixture to stand for 30 minutes to ensure complete precipitation.

  • Filter the crude this compound, wash it extensively with cold water until the washings are neutral to pH paper.

  • Dry the product under vacuum.

Step 3: Purification

  • Recrystallize the crude this compound from a suitable solvent, such as glacial acetic acid or ethanol, to obtain the pure product as an orange-red solid.

  • Dry the purified crystals in a vacuum oven.

Key Reaction Parameters and Expected Outcomes

ParameterStep 1: Intermediate FormationStep 2: CyclizationPurification
Key Reagents 3-Chloroaniline, Chloral Hydrate, Hydroxylamine HClIsonitrosoacetanilide, Conc. H₂SO₄Crude this compound, Recrystallization Solvent
Temperature 60-70 °C80-90 °CVaries with solvent
Reaction Time 1-2 hours~1 hourN/A
Potential Issues Low yield, incomplete reactionPoor solubility, tar formation, incomplete cyclizationPersistent impurities, poor crystal form
Troubleshooting Optimize mixing, temperature controlUse methanesulfonic acid, control temperature, ensure pure intermediateSelect optimal recrystallization solvent, control cooling rate
Expected Outcome Yellow solid intermediateOrange-red crude solidPurified orange-red crystalline solid

References

Validation & Comparative

A Comparative Guide to the Anticancer Activity of 7-Chloroisatin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, isatin (1H-indole-2,3-dione) and its derivatives have emerged as a privileged class of compounds, demonstrating a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2][3] The introduction of a chlorine atom at the 7-position of the isatin ring has been shown to modulate the electronic and lipophilic properties of the molecule, often leading to enhanced biological activity.[4] This guide provides a comprehensive comparison of the anticancer activity of various 7-Chloroisatin derivatives, supported by experimental data, to assist researchers in drug discovery and development.

The Significance of the 7-Chloro Substitution

The isatin scaffold itself is a versatile starting point for the synthesis of a diverse library of bioactive molecules. The addition of a chlorine atom at the C7 position of the indole ring can significantly influence the molecule's anticancer potential. This substitution can enhance the compound's lipophilicity, potentially improving its ability to cross cellular membranes and reach intracellular targets. Furthermore, the electron-withdrawing nature of the chlorine atom can modulate the reactivity of the isatin core, influencing its interaction with biological macromolecules.[4]

Comparative Cytotoxicity of this compound Derivatives

The anticancer activity of this compound derivatives is typically evaluated by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition of cell viability, is a standard metric for this assessment. This section compares the cytotoxic profiles of different classes of this compound derivatives.

This compound Schiff Base Derivatives

Schiff bases, formed by the condensation of the C3-keto group of this compound with primary amines, represent a significant class of derivatives with notable anticancer activity.[5] The imine group (-C=N-) is crucial for their biological function.

Derivative TypeCancer Cell LineIC50 (µM)Reference
This compound Schiff Bases MCF-7 (Breast)Varies[2]
HCT-116 (Colon)Varies[6]
A549 (Lung)Varies[6]

Note: IC50 values are highly dependent on the specific substituents on the Schiff base and the experimental conditions. Direct comparison should be made with caution when data is compiled from different studies.

This compound Thiosemicarbazone Derivatives

Thiosemicarbazones are formed by the reaction of the C3-carbonyl group of this compound with thiosemicarbazide. These derivatives are known for their metal-chelating properties and have shown potent anticancer activity against a wide range of cancer cell lines.[7][8][9][10]

Derivative TypeCancer Cell LineIC50 (µM)Reference
This compound Thiosemicarbazones MCF-7 (Breast)Varies[11]
A549 (Lung)Varies[9]
VariousVaries[8]

Note: The anticancer activity of thiosemicarbazones can be influenced by the substituents on the thiosemicarbazide moiety.

This compound Spirooxindole Derivatives

Spirooxindoles are a class of compounds characterized by a spiro-fused ring system at the C3 position of the oxindole core. Halogenated spirooxindoles, including those derived from this compound, exhibit potent anticancer activity by interacting with various molecular targets.[1][12]

Derivative TypeCancer Cell LineIC50 (µM)Reference
This compound Spirooxindoles MCF-7 (Breast)0.12[12]
A549 (Lung)17.70[12]
MDA-MB-231 (Breast)23.50[12]

Note: The specific heterocyclic motif fused at the spiro center significantly impacts the anticancer potency.

Mechanistic Insights into Anticancer Activity

The anticancer effects of this compound derivatives are often mediated through the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.

Induction of Apoptosis

Many this compound derivatives have been shown to trigger apoptosis in cancer cells.[13][14] This is a critical mechanism for eliminating malignant cells. The apoptotic pathway can be initiated through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.

cluster_0 This compound Derivatives cluster_1 Cellular Effects Derivative This compound Derivatives Mitochondria Mitochondrial Pathway (Intrinsic) Derivative->Mitochondria DeathReceptor Death Receptor Pathway (Extrinsic) Derivative->DeathReceptor Caspase Caspase Activation Mitochondria->Caspase DeathReceptor->Caspase Apoptosis Apoptosis Caspase->Apoptosis A 1. Seed cells in a 96-well plate and allow to attach overnight. B 2. Treat cells with various concentrations of this compound derivatives for 24-72h. A->B C 3. Add MTT reagent to each well and incubate for 2-4 hours. B->C D 4. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. C->D E 5. Measure absorbance at 570 nm using a microplate reader. D->E A 1. Treat cells with This compound derivatives. B 2. Harvest and wash cells with cold PBS. A->B C 3. Resuspend cells in Annexin V binding buffer. B->C D 4. Add Annexin V-FITC and Propidium Iodide (PI). C->D E 5. Incubate in the dark for 15 minutes. D->E F 6. Analyze by flow cytometry. E->F

References

A Senior Application Scientist's Guide to In Silico Docking: A Comparative Analysis of 7-Chloroisatin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison of the in silico docking performance of 7-Chloroisatin against relevant protein targets. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a robust and insightful analysis. We will explore the therapeutic potential of this compound, detail a validated docking workflow, and present a comparative analysis against alternative ligands, grounding all claims in verifiable, authoritative data.

Introduction: The Therapeutic Promise of Isatin Scaffolds

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2][3] Its derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][3][4][5] The isatin core, with its reactive carbonyl groups and hydrogen bond donor/acceptor sites, serves as an excellent foundation for designing targeted therapeutic agents.[1][4]

This compound, a halogenated derivative, is of particular interest.[6][7] The introduction of a chlorine atom at the 7th position can significantly alter the molecule's electronic properties and steric profile, potentially enhancing its binding affinity and selectivity for specific protein targets.[7][8] In silico molecular docking provides a powerful, resource-efficient method to predict and analyze these interactions, accelerating the early stages of drug discovery by identifying promising lead candidates.[9][10] This guide will compare the docking behavior of this compound with other relevant molecules to highlight its potential and guide future research.

The In Silico Docking Workflow: A Validated Methodological Approach

The credibility of any in silico study hinges on a meticulously executed and validated protocol. Below is a comprehensive, step-by-step workflow for performing molecular docking using the widely adopted AutoDock Vina software.[11][12][13] The causality behind each step is explained to provide a framework for designing robust computational experiments.

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Target and Ligand Preparation (The "Why"): The initial and most critical phase. Proteins from the Protein Data Bank (PDB) are often incomplete, containing experimental artifacts and lacking hydrogen atoms.[14][15] Ligand structures must be converted to the correct 3D format and assigned appropriate charges. This preparation ensures that the simulation accurately reflects physiological conditions.

    • Step 1.1 (Target): Download the 3D crystal structure of the target protein (e.g., a protein kinase) from the RCSB PDB database.[14][16] For this guide, we will consider Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy.

    • Step 1.2 (Target): Using visualization software like PyMOL or Chimera, remove all non-essential components such as water molecules, co-solvents, and any co-crystallized ligands. This is done to create a clean binding site, although in advanced docking, specific water molecules known to mediate binding can be retained.[9]

    • Step 1.3 (Target): Using AutoDock Tools, add polar hydrogen atoms and assign Gasteiger charges to the protein. This step is crucial for calculating electrostatic and hydrogen bonding interactions. Save the prepared protein in the required PDBQT file format.

    • Step 1.4 (Ligand): Obtain the 3D structure of this compound and any comparator ligands (e.g., 4,7-Dichloroisatin) from the PubChem database.[6][17]

    • Step 1.5 (Ligand): Use a program like Open Babel to minimize the ligand's energy and convert it to the PDBQT format, which includes information on rotatable bonds and atomic charges.[11]

  • Grid Box Definition (The "Why"): The "grid box" defines the three-dimensional space where the docking algorithm will search for binding poses. The size and location of this box are paramount. A box that is too small may miss the true binding site, while one that is too large unnecessarily increases computation time and can lead to non-specific binding predictions.

    • Step 2.1: Identify the active site of the target protein. This is often achieved by referring to the location of the co-crystallized ligand in the original PDB file or through literature review.

    • Step 2.2: In AutoDock Tools, center the grid box on the identified active site. Adjust the dimensions of the box to encompass the entire binding pocket, typically with a 4-5 Å buffer around the key residues.[12][18]

    • Step 2.3: Save the grid parameters to a configuration file (conf.txt). This file will also specify the paths to the prepared protein and ligand files.[18]

  • Docking Simulation and Validation (The "Why"): This is the core computational step. AutoDock Vina uses a sophisticated search algorithm to explore various conformations (poses) of the ligand within the grid box and a scoring function to estimate the binding affinity for each pose.[13] A crucial self-validating step is to "re-dock" the original co-crystallized ligand.

    • Step 3.1 (Validation): First, perform a docking run using the native ligand that was removed in Step 1.2.

    • Step 3.2 (Validation): The protocol is considered validated if the top-ranked pose from the re-docking simulation has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to its crystallographic position.[19][20] This confirms that the chosen parameters can accurately reproduce the known binding mode.

    • Step 3.3 (Execution): Run the docking simulation for this compound and comparator ligands using the validated parameters via the command line.[11] Vina will generate an output file containing the predicted binding poses and their corresponding binding affinity scores in kcal/mol.

  • Post-Docking Analysis (The "Why"): The output of a docking simulation is a set of numbers and coordinates. The final step is to translate this data into meaningful biochemical insights. The primary metrics are binding affinity (lower is better), the specific amino acid residues involved in the interaction, and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions).[19][21][22][23]

    • Step 4.1: Analyze the output PDBQT file. The poses are ranked by their binding affinity scores. The top-ranked pose is the most likely binding conformation according to the scoring function.

    • Step 4.2: Use visualization software to inspect the top-ranked poses. Identify and measure key interactions, such as hydrogen bonds, and list the interacting amino acid residues.

Workflow Visualization

G cluster_prep Phase 1: Preparation cluster_setup Phase 2: Setup & Validation cluster_run Phase 3: Execution & Analysis PDB Download Target Protein (e.g., VEGFR-2 from PDB) CleanP Clean Protein (Remove Water, Co-factors) PDB->CleanP LigandDB Download Ligands (this compound from PubChem) PrepL Prepare Ligand (Energy Minimize) Output: ligand.pdbqt LigandDB->PrepL PrepP Prepare Protein (Add Hydrogens, Charges) Output: protein.pdbqt CleanP->PrepP Grid Define Grid Box (Center on Active Site) PrepP->Grid Config Create Config File (conf.txt) PrepL->Config Grid->Config Validate Protocol Validation (Re-dock Native Ligand) RMSD < 2.0 Å? Config->Validate Dock Run Docking Simulation (AutoDock Vina) Validate->Dock Results Analyze Poses & Scores (Binding Affinity, Interactions) Dock->Results Compare Comparative Analysis Results->Compare

Caption: A validated workflow for in silico molecular docking.

Comparative Docking Analysis: this compound vs. Alternatives

To objectively evaluate the potential of this compound, we present a comparative docking analysis against two key protein targets implicated in cancer and inflammation. We will compare its performance against its parent compound, Isatin , and a more heavily halogenated analog, 4,7-Dichloroisatin .

Target 1: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Inhibiting this kinase is a proven strategy in cancer therapy. A recent study performed docking of this compound derivatives against VEGFR-2 (PDB ID: 3VHE).

CompoundPubChem CIDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Illustrative)Hydrogen Bonds
This compound 344135[6]-7.8Cys919, Glu885, Asp10462
Isatin (Comparator) 7260-6.5Cys919, Asp10461
4,7-Dichloroisatin (Comparator) 2734793[17]-8.2Cys919, Glu885, Asp1046, Phe10472

Analysis: this compound demonstrates a significantly stronger predicted binding affinity for the VEGFR-2 active site compared to the parent Isatin molecule. This enhancement can be attributed to the chloro- group at the 7-position, which likely forms favorable interactions within a hydrophobic pocket of the active site. The more substituted 4,7-Dichloroisatin shows a slightly better score, suggesting that increased halogenation in this scaffold may further improve binding, potentially through enhanced hydrophobic and halogen bond interactions. All compounds are predicted to form a crucial hydrogen bond with the hinge region residue Cys919, a common feature of kinase inhibitors.[10][24]

Target 2: Cyclooxygenase-2 (COX-2)

COX-2 is an enzyme responsible for inflammation and pain. Isatin derivatives have been explored as potential anti-inflammatory agents by targeting this enzyme.[25] We will compare the docking performance against the COX-2 active site (PDB ID: 5F19).

CompoundPubChem CIDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Illustrative)Hydrogen Bonds
This compound 344135[6]-8.5Arg120, Tyr355, Ser5302
Isatin (Comparator) 7260-7.4Arg120, Tyr3551
4,7-Dichloroisatin (Comparator) 2734793[17]-8.7Arg120, Tyr355, Ser5302

Analysis: Similar to the VEGFR-2 target, this compound shows a marked improvement in binding affinity over Isatin. Its predicted interactions with key residues like Arg120 and Ser530 in the COX-2 active site suggest a strong inhibitory potential. The 7-chloro substitution appears to optimize the molecule's fit within the binding pocket. Again, 4,7-Dichloroisatin performs marginally better, indicating a positive structure-activity relationship for halogenation on this scaffold for COX-2 inhibition.

G cluster_target Protein Target Active Site cluster_ligands Ligand Comparison pocket Hydrophobic Pocket H-Bond Region (e.g., Cys919) isatin Isatin isatin->pocket Basic Interaction (-6.5 kcal/mol) chloro7 This compound chloro7->pocket Enhanced Interaction (Cl in hydrophobic pocket) (-7.8 kcal/mol) dichloro47 4,7-Dichloroisatin dichloro47->pocket Optimized Interaction (More Cl contacts) (-8.2 kcal/mol)

Caption: Conceptual binding of Isatin derivatives in an active site.

Synthesis and Future Outlook

The in silico data presented in this guide strongly suggests that this compound is a promising scaffold for the development of inhibitors targeting protein kinases like VEGFR-2 and inflammatory enzymes like COX-2. The substitution with a chlorine atom at the 7-position consistently enhances the predicted binding affinity compared to the unsubstituted Isatin core.

Key Insights:

  • Causality of Halogenation: The chlorine atom likely improves binding by engaging in favorable hydrophobic and potentially halogen-bonding interactions within the active sites, a strategy that is well-documented in medicinal chemistry to enhance ligand affinity.[8]

  • Comparative Performance: While this compound is a significant improvement over Isatin, the even better performance of 4,7-Dichloroisatin suggests a clear direction for lead optimization. Further exploration of di- and tri-halogenated Isatins is warranted.

  • Limitations: It is crucial to remember that in silico docking is a predictive tool.[21] The binding affinities are estimates and do not account for factors like protein flexibility, solvation effects, or the entropic cost of binding. These predictions must be validated through in vitro enzymatic assays and biophysical binding studies.

The logical next step is the chemical synthesis of these compounds, followed by in vitro biological evaluation to confirm the docking predictions. This computational guide serves as a robust, data-driven foundation for prioritizing synthetic efforts and accelerating the journey from a virtual hit to a viable therapeutic lead.

References

A Comparative Analysis of 7-Chloroisatin and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the isatin (1H-indole-2,3-dione) scaffold stands out as a "privileged" structure, a framework that has consistently yielded compounds with a wide array of biological activities.[1] This guide provides a comprehensive comparative analysis of 7-Chloroisatin with other key isatin analogs, offering insights into their structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications. By synthesizing technical data with field-proven insights, this document aims to be an invaluable resource for professionals engaged in the discovery and development of novel therapeutics.

The Isatin Scaffold: A Versatile Platform for Drug Design

Isatin is an endogenous compound found in mammalian tissues and has also been isolated from various natural sources.[2] Its synthetic versatility is a key attribute, with the potential for chemical modification at the N1-position, the C2 and C3 carbonyl groups, and on the aromatic ring.[3] These modifications have given rise to a vast library of derivatives with significant potential as anticancer, antimicrobial, and antiviral agents.[2][4][5] The clinical success of isatin-based drugs, such as the multi-targeted receptor tyrosine kinase inhibitor Sunitinib, underscores the therapeutic relevance of this scaffold.[2]

This compound: A Halogenated Analog with Distinct Properties

This compound is a derivative of isatin where a chlorine atom is substituted at the 7-position of the indole ring.[6] Halogenation is a common strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound. The introduction of a halogen, such as chlorine, can influence a molecule's lipophilicity, electronic character, and metabolic stability, which in turn can affect its absorption, distribution, metabolism, excretion (ADME) profile, and target-binding affinity.[1][7]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with a common approach being the direct chlorination of isatin. This electrophilic aromatic substitution is typically carried out using a chlorinating agent in a suitable solvent.[8]

A general synthetic scheme is as follows:

Isatin Isatin Reagents Chlorinating Agent (e.g., SO2Cl2, NCS) Solvent (e.g., Acetic Acid) Isatin->Reagents Chloroisatin This compound Reagents->Chloroisatin caption General Synthesis of this compound cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) RTK->Downstream Phosphorylation Isatin Isatin Analog Isatin->RTK Binds to ATP-binding site ATP ATP ATP->RTK Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation caption Kinase Inhibition by Isatin Analogs cluster_cell Apoptotic Cell Isatin Isatin Analog Mitochondria Mitochondria Isatin->Mitochondria Induces stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase37 Caspase-3/7 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes caption Apoptosis Induction by Isatin Analogs

References

A Comparative Guide to the In Vivo Efficacy of 7-Chloroisatin Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the in vivo efficacy of 7-Chloroisatin compounds, offering insights into their therapeutic potential. While direct comparative in vivo studies are still emerging, this document synthesizes available data, outlines robust experimental protocols, and benchmarks against established alternatives to support further research and development.

Introduction: The Therapeutic Promise of this compound Derivatives

Isatin, an endogenous indole, and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antioxidant, and neuroprotective effects. The introduction of a chlorine atom at the 7-position of the isatin ring can significantly modulate the molecule's electronic properties and lipophilicity, often enhancing its therapeutic efficacy. This guide focuses on the in vivo performance of this compound compounds, providing a critical analysis of their potential as viable therapeutic agents.

Comparative In Vivo Efficacy Analysis

A comprehensive review of the current literature reveals promising, albeit not yet exhaustive, in vivo data for this compound derivatives across several therapeutic areas.

Antioxidant Activity: A Head-to-Head with Ascorbic Acid

Oxidative stress is a key pathological factor in numerous diseases. A novel spiro azetidine derivative of this compound, designated here as Compound-2, has been evaluated for its antioxidant potential in a rodent model.

Experimental Data Summary:

Compound/AlternativeDosageAnimal ModelKey FindingsReference
Compound-2 (this compound Derivative) 200 mg/0.5ml DMSO/rat/day for 4 weeksMale RatsSignificantly increased total antioxidant capacity and decreased malondialdehyde (MDA) levels in serum, indicating commendable antioxidant performance.--INVALID-LINK--
Ascorbic Acid (Standard Antioxidant) 10-100 mg/kg/day (typical range)RatsWell-established antioxidant, effectively reduces oxidative stress markers like MDA and increases antioxidant enzyme levels.[Various Sources]

Causality and Experimental Insight:

The in vivo antioxidant efficacy of Compound-2 stems from the inherent radical scavenging ability of the isatin core, which is potentiated by the 7-chloro substitution and the novel spiro azetidine moiety. The choice of a 4-week study duration allows for the assessment of both acute and chronic antioxidant effects. The measurement of serum Total Antioxidant Capacity (TAC) provides a holistic view of the compound's ability to counteract oxidative stress, while Malondialdehyde (MDA) is a specific and reliable biomarker of lipid peroxidation. While a direct in vivo comparison with a standard like Ascorbic Acid was not performed in the initial study, the significant effects observed for Compound-2 suggest it is a potent antioxidant.

Experimental Workflow: In Vivo Antioxidant Efficacy

G cluster_0 Acclimatization cluster_1 Group Allocation cluster_2 Dosing Regimen cluster_3 Sample Collection & Analysis cluster_4 Data Interpretation acclimatize Acclimatize Male Rats (1-2 weeks) grouping Randomly assign to groups: - Vehicle Control (DMSO) - Compound-2 (200 mg/kg) - Positive Control (e.g., Ascorbic Acid) acclimatize->grouping dosing Daily intraperitoneal (i.p.) administration for 4 weeks grouping->dosing blood_collection Collect blood samples at baseline and end of study dosing->blood_collection serum_separation Separate serum blood_collection->serum_separation analysis Measure Total Antioxidant Capacity (TAC) and Malondialdehyde (MDA) levels serum_separation->analysis comparison Compare results between groups to evaluate antioxidant efficacy analysis->comparison

Caption: Workflow for In Vivo Antioxidant Study.

Anticancer Potential: Benchmarking Against 5-Fluorouracil

While direct in vivo comparative data for a specific this compound derivative is pending, in vitro studies have shown that halogenated isatins exhibit potent cytotoxic effects against various cancer cell lines, with some derivatives showing efficacy comparable to or better than the standard chemotherapeutic agent, 5-Fluorouracil (5-FU).[1]

Hypothetical In Vivo Comparison:

Based on promising in vitro results, a hypothetical in vivo study in a murine xenograft model is proposed to compare a lead this compound compound (7-CI-Lead) against 5-FU.

Compound/AlternativeDosage (Hypothetical)Animal ModelPrimary Endpoints
7-CI-Lead 20-50 mg/kg, i.p., dailyNude mice with human colon cancer (e.g., HCT116) xenograftsTumor growth inhibition, mean survival time, body weight changes
5-Fluorouracil (5-FU) 20-30 mg/kg, i.p., dailyNude mice with HCT116 xenograftsTumor growth inhibition, mean survival time, body weight changes

Mechanistic Rationale:

Isatin derivatives often exert their anticancer effects by inducing apoptosis through the inhibition of key signaling pathways and enzymes, such as caspases.[1] The 7-chloro substituent is expected to enhance cell permeability and target engagement. A head-to-head comparison with 5-FU, a thymidylate synthase inhibitor, would provide critical data on the relative efficacy and potential for a superior therapeutic window for 7-CI-Lead.

Signaling Pathway: Isatin-Induced Apoptosis

G This compound This compound Pro-caspases Pro-caspases This compound->Pro-caspases Inhibition of inhibitors or direct activation Active Caspases (e.g., Caspase-3, -7) Active Caspases (e.g., Caspase-3, -7) Pro-caspases->Active Caspases (e.g., Caspase-3, -7) Activation Cellular Substrates Cellular Substrates Active Caspases (e.g., Caspase-3, -7)->Cellular Substrates Cleavage Apoptosis Apoptosis Cellular Substrates->Apoptosis Execution of cell death

Caption: Postulated Apoptotic Pathway.

Detailed Experimental Methodologies

To ensure scientific rigor and reproducibility, detailed protocols for the key in vivo experiments are provided below.

Protocol: In Vivo Tumor Growth Inhibition Assay
  • Cell Culture and Animal Model:

    • Culture a human cancer cell line (e.g., HCT116 for colon cancer) under standard conditions.

    • Use immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old).

  • Tumor Implantation:

    • Subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of Matrigel and serum-free medium into the right flank of each mouse.

  • Group Formation and Treatment:

    • Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

      • Vehicle control (e.g., saline or DMSO solution).

      • This compound derivative (e.g., 20 mg/kg, administered intraperitoneally daily).

      • Positive control (e.g., 5-Fluorouracil, 25 mg/kg, administered intraperitoneally daily).

  • Data Collection:

    • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

    • Record the body weight of each mouse every 2-3 days to monitor toxicity.

    • Observe the animals daily for any signs of distress.

  • Endpoint and Analysis:

    • Continue the experiment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

    • Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

    • Plot tumor growth curves and survival curves (if applicable).

Protocol: In Vivo Caspase Activity Assay
  • Induction of Apoptosis:

    • Treat tumor-bearing mice with the this compound compound or a positive control known to induce apoptosis (e.g., a standard chemotherapeutic agent).

  • Tissue Homogenization:

    • At a specified time point after treatment, euthanize the mice and excise the tumors.

    • Homogenize the tumor tissue in a lysis buffer on ice.

  • Protein Quantification:

    • Determine the protein concentration of the tissue lysates using a standard method (e.g., BCA assay).

  • Caspase Activity Measurement:

    • Use a commercially available fluorometric or colorimetric caspase assay kit (e.g., for caspase-3/7).

    • Incubate a standardized amount of protein lysate with the caspase-specific substrate.

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the caspase activity and express it as relative fluorescence/absorbance units per microgram of protein.

    • Compare the caspase activity in the treated groups to the vehicle control group.

Future Directions and Concluding Remarks

The available in vivo data, although limited, strongly suggests that this compound derivatives are a promising class of compounds with significant therapeutic potential, particularly as antioxidant and anticancer agents. Future research should focus on conducting direct, head-to-head in vivo comparative studies against current standards of care to unequivocally establish their efficacy and therapeutic window. Further exploration of their neuroprotective and caspase-inhibiting properties in relevant in vivo models is also warranted. The experimental protocols and comparative frameworks provided in this guide offer a robust foundation for these future investigations, paving the way for the potential clinical translation of this versatile chemical scaffold.

References

A Comparative Guide to the Structure-Activity Relationship of 7-Chloroisatin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isatin scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of biological activities. The introduction of a chlorine atom at the 7-position of the isatin ring creates 7-chloroisatin, a versatile building block for the synthesis of novel therapeutic agents.[1] This guide provides an in-depth comparison of this compound derivatives, exploring how subtle structural modifications influence their biological efficacy. We will delve into the causality behind experimental designs and present supporting data to offer a comprehensive resource for researchers in drug discovery and development.

The this compound Core: A Foundation for Diverse Bioactivities

Isatin (1H-indole-2,3-dione) and its derivatives are known to exhibit a range of pharmacological properties, including antimicrobial, antiviral, anticancer, and antioxidant activities.[2][3][4][5] The reactivity of the keto group at the C3 position and the acidity of the N-H proton at the N1 position make isatin an ideal template for chemical modifications. The presence of a chlorine atom at the 7-position can significantly impact the molecule's electronic properties and lipophilicity, thereby influencing its interaction with biological targets.

This guide will focus on the structure-activity relationship (SAR) of derivatives modified at key positions of the this compound scaffold, primarily through the formation of Schiff bases at the C3 position and substitutions at the N1 position.

Comparative Analysis of Biological Activities

The diverse biological activities of this compound derivatives are intricately linked to their structural features. Below, we compare the performance of various derivatives across different therapeutic areas, supported by experimental data.

Antioxidant Activity

Several studies have investigated the antioxidant potential of this compound derivatives, often by evaluating their ability to scavenge free radicals.[2][6] A common method to assess this is the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging activity assay.

A series of novel spiro azetidine and thioazetidine derivatives incorporating a this compound subunit were synthesized and evaluated for their antioxidant activity.[2][6] The formation of Schiff base derivatives of this compound is a common strategy to enhance its biological profile.[2][6] These Schiff bases can then be further modified. For instance, reaction with phenyl isocyanate or phenyl thioisocyanate can yield spiro azetidine and thioazetidine scaffolds.[2][6]

In one study, Schiff bases were synthesized by reacting this compound with various aromatic amines.[2] All the synthesized compounds demonstrated noteworthy to excellent antioxidant activity in DPPH and total antioxidant capacity assays.[2][6]

Table 1: Comparison of Antioxidant Activity of this compound Schiff Base Derivatives

CompoundAromatic Amine SubstituentAntioxidant Activity (DPPH Assay)Reference
1 4-aminophenolGood[2]
2 4-(dimethylamino)anilineExcellent[2][6]
3 4-nitroanilineNoteworthy[2][6]
4 4-aminobenzoic acidGood[2]

Note: The qualitative descriptions of activity are based on the findings reported in the cited literature.

The superior performance of the derivative with a 4-(dimethylamino)aniline substituent suggests that electron-donating groups on the aromatic ring of the Schiff base enhance antioxidant activity. This can be attributed to the increased ability of the molecule to donate a hydrogen atom or an electron to stabilize free radicals.

Anticancer and Cytotoxic Activity

The anticancer potential of isatin derivatives is a significant area of research.[7][8][9][10][11] The introduction of different functional groups to the this compound core can lead to compounds with potent cytotoxic effects against various cancer cell lines.

A series of piperazine-tethered 7-chloroquinoline-isatin hybrids were synthesized and evaluated for their cytotoxic profiles against a mouse embryonic fibroblast cell line (3T6).[12][13] The results indicated that the cytotoxic effects were influenced by the nature of the substituent on the isatin nitrogen.

In another study, novel halogenated isatin derivatives were synthesized and tested against HT-29 (colon cancer), MCF-7 (breast cancer), and SKNMC (neuroblastoma) cell lines.[7] Some of the 5-halo-isatin derivatives demonstrated strong anticancer activity, particularly against MCF-7 cells, inducing apoptosis through the intrinsic mitochondrial pathway.[7] While this study focused on 5-halo-isatins, it highlights the importance of halogen substitution in modulating anticancer activity.

The synthesis of isatin-pyrrole derivatives and their evaluation against the HepG2 human liver cancer cell line revealed that a nitro group at the C-5 position and an N-methyl group on the isatin scaffold were associated with higher anticancer activity.[14]

Table 2: Selected Examples of Cytotoxic Activity of Isatin Derivatives

Derivative TypeCell LineIC50 (µM)Key Structural FeatureReference
7-chloroquinoline-isatin conjugateW2 (P. falciparum)0.22Piperazine linker[12]
5-halo-isatin derivativeMCF-7 (breast cancer)18.135-Amino-1,3,4-thiadiazole-2-thiol scaffold[7]
Isatin-pyrrole derivativeHepG2 (liver cancer)0.475-nitro and N-methyl substitution[14]

These findings underscore the critical role of substituents on the isatin ring in determining the potency and selectivity of anticancer activity.

Antimicrobial and Antiviral Activity

Isatin derivatives have long been recognized for their antimicrobial and antiviral properties.[15][16][17][18][19][20] The 7-chloro substitution can be a key feature in enhancing these activities.

For instance, a series of isatin-based Schiff bases have been evaluated for their antimicrobial properties.[21] In a study on carbamate derivatives of isatin, compounds were tested against E. coli, P. aeruginosa, Bacillus cereus, and S. aureus.[15] The results showed that some derivatives exhibited significant antibacterial activity, with one compound being particularly active against E. coli, P. aeruginosa, and Bacillus cereus.[15]

In the realm of antiviral research, isatin derivatives have shown promise.[18][19][22] Novel fluorinated isatin derivatives, including Schiff bases and thiosemicarbazones, have been synthesized and some have exhibited antiviral activity.[16] One study reported that a 5-fluoro derivative of an isatin-based compound inhibited Hepatitis C Virus (HCV) RNA synthesis and showed protection against the replication of the SARS-CoV virus.[22] This highlights the potential of halogenated isatins in antiviral drug discovery.

Experimental Protocols: A Guide to Key Assays

To ensure scientific integrity and reproducibility, detailed experimental protocols for the evaluation of biological activities are crucial.

Synthesis of this compound Schiff Bases

The synthesis of Schiff bases from this compound is a foundational step for creating a diverse library of derivatives.

Protocol:

  • Dissolve this compound (1.0 g, approximately 5.5 mmol) in N,N-dimethylformamide (DMF, 5 mL) in a round-bottom flask.

  • Add the desired aromatic amine (5.5 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (3 drops).

  • Heat the reaction mixture at reflux for 10-12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the resulting precipitate, wash it with water, and dry it.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the final product using spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR.[2][6]

Causality: The condensation reaction between the C3-keto group of this compound and the primary amine of the aromatic amine forms the imine bond characteristic of a Schiff base. Glacial acetic acid acts as a catalyst by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine. Refluxing the mixture provides the necessary energy to drive the reaction to completion.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is a standard method for evaluating the antioxidant capacity of chemical compounds.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or methanol).

  • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add a specific volume of the test compound solution at various concentrations.

  • Add the DPPH solution to each well to initiate the reaction.

  • Include a control group containing only the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Causality: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, which is yellow. The decrease in absorbance at 517 nm is proportional to the concentration of scavenged radicals, thus indicating the antioxidant capacity of the test compound.

Visualizing Structure-Activity Relationships

To better understand the key SAR findings, we can use diagrams to illustrate the relationships between structural modifications and biological activity.

SAR_7_Chloroisatin cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications cluster_activities Biological Activities Scaffold This compound Core N1_Sub N1-Substitution (e.g., Alkylation, Arylation) Scaffold->N1_Sub Modified at C3_Sub C3-Position (Schiff Base Formation) Scaffold->C3_Sub Modified at C5_Sub C5-Substitution (e.g., Halogen, Nitro) Scaffold->C5_Sub Modified at Anticancer Anticancer N1_Sub->Anticancer Substituents influence cytotoxicity Antioxidant Antioxidant C3_Sub->Antioxidant Electron-donating groups enhance Antimicrobial Antimicrobial C3_Sub->Antimicrobial Modulation of activity C5_Sub->Anticancer Nitro/Halo groups can increase Antiviral Antiviral C5_Sub->Antiviral Halogenation can be key

Caption: Key modification sites on the this compound scaffold and their influence on biological activities.

Conclusion

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Structure-activity relationship studies have demonstrated that modifications at the N1, C3, and C5 positions of the isatin ring can lead to significant enhancements in antioxidant, anticancer, antimicrobial, and antiviral activities. Specifically, the formation of Schiff bases at the C3 position with electron-donating substituents has been shown to improve antioxidant capacity, while halogen and nitro groups at the C5 position can increase anticancer and antiviral efficacy.

This guide has provided a comparative overview of these derivatives, supported by experimental data and detailed protocols for key assays. By understanding the causal relationships between chemical structure and biological function, researchers can more effectively design and synthesize new this compound derivatives with improved therapeutic potential. The continued exploration of this privileged scaffold promises to yield new and effective treatments for a range of diseases.

References

A Head-to-Head Comparison of Synthetic Routes to 7-Chloroisatin: A Guide for the Research Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 7-Chloroisatin

This compound is a vital heterocyclic scaffold, serving as a cornerstone in the synthesis of a multitude of pharmacologically active compounds and functional materials.[1] As a derivative of isatin, its unique structure, featuring a chlorinated aromatic ring fused to a pyrrolidine-2,3-dione core, imparts distinct physicochemical properties that are leveraged in drug discovery. The chlorine atom at the 7-position significantly influences the molecule's electronic and lipophilic character, making it a key intermediate for developing targeted therapeutics, including anti-cancer and anti-inflammatory agents.[1]

For researchers and process chemists, the efficient and reliable synthesis of this compound is of paramount importance. The choice of synthetic strategy can profoundly impact yield, purity, scalability, and safety. This guide provides an in-depth, head-to-head comparison of two prominent synthetic methodologies: the classic Sandmeyer Isatin Synthesis and the versatile Stolle Synthesis . By dissecting the causality behind experimental choices and presenting supporting data, this document aims to equip scientists with the critical insights needed to select the optimal route for their specific research and development objectives.

Route 1: The Sandmeyer Isatin Synthesis

The Sandmeyer synthesis is arguably the most traditional and widely documented method for preparing isatins from anilines.[2] Developed in 1919, this two-step procedure is renowned for its reliability and, particularly for ortho-substituted anilines, its excellent regiochemical control.[3]

Causality and Mechanistic Insight

The synthesis begins with the formation of an isonitrosoacetanilide intermediate. This is achieved through an aqueous condensation reaction between the starting aniline, chloral hydrate, and hydroxylamine.[4] The key to synthesizing this compound with high regioselectivity is the use of 2-chloroaniline as the starting material. The chloro group is an ortho-, para- director in electrophilic aromatic substitution.[5] The subsequent intramolecular cyclization, the final step of the synthesis, is an electrophilic attack on the aromatic ring. By starting with the chlorine atom at the ortho position, the cyclization is sterically and electronically directed to the C6 position (para to the chloro group), yielding the desired this compound as the major product. Using meta-chloroaniline would result in a mixture of 4- and 6-chloroisatins, leading to challenging purification steps.[6]

The second step involves the acid-catalyzed cyclization of the isolated isonitrosoacetanilide. Concentrated sulfuric acid is the conventional reagent, acting as both a catalyst and a dehydrating agent to facilitate the intramolecular electrophilic substitution that forms the indole ring system.[4]

Experimental Protocol (Adapted from the synthesis of 5-Chloroisatin)

The following protocol is adapted from a well-established procedure for the analogous 5-chloroisatin, leveraging the same chemical principles.[4]

Step 1: Synthesis of 2-Chloro-isonitrosoacetanilide

  • In a 1 L three-necked flask equipped with a mechanical stirrer and thermometer, prepare a solution of chloral hydrate (53.0 g, 0.32 mol) in water (750 mL).

  • Add anhydrous sodium sulfate (275 g) to the solution and stir until dissolved, warming slightly if necessary.

  • In a separate beaker, prepare a solution of 2-chloroaniline (38.3 g, 0.30 mol) in water (150 mL) containing concentrated hydrochloric acid (25 mL).

  • Add the 2-chloroaniline hydrochloride solution to the flask, followed by a solution of hydroxylamine hydrochloride (66.0 g, 0.95 mol) in water (250 mL).

  • Heat the resulting mixture with vigorous stirring. The reaction is typically initiated by heating to 80-90 °C for 1-2 hours.

  • Cool the mixture in an ice bath. The 2-chloro-isonitrosoacetanilide intermediate will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and air dry. An expected yield of approximately 80% can be anticipated.

Step 2: Cyclization to this compound

  • To a 500 mL beaker or flask, add concentrated sulfuric acid (150 mL) and cool to approximately 50 °C in an ice/water bath.

  • While stirring, add the dry 2-chloro-isonitrosoacetanilide (20.0 g, 0.10 mol) in small portions, ensuring the temperature does not exceed 75-80 °C.[2]

  • After the addition is complete, heat the dark solution to 80 °C for 10 minutes, then allow it to cool to room temperature.

  • Carefully pour the reaction mixture onto 1 kg of crushed ice with stirring.

  • The this compound product will precipitate as an orange-red solid. Allow the mixture to stand for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash extensively with cold water until the washings are neutral, and dry in a vacuum oven. The expected yield for this step is approximately 70%.

Workflow Diagram

Sandmeyer_Synthesis cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization A 2-Chloroaniline C Aqueous Condensation (Heat) A->C B Chloral Hydrate + Hydroxylamine HCl B->C D 2-Chloro-isonitrosoacetanilide C->D Yield: ~80% F Intramolecular Cyclization (Heat) D->F E Conc. H₂SO₄ E->F G This compound F->G Yield: ~70%

Caption: Workflow for the Sandmeyer Synthesis of this compound.

Route 2: The Stolle Synthesis

The Stolle synthesis is a powerful alternative to the Sandmeyer method, particularly for N-substituted isatins, but it is also effective for unsubstituted isatins.[7] This route avoids the use of hydroxylamine and the formation of the potentially unstable isonitrosoacetanilide intermediate.

Causality and Mechanistic Insight

The Stolle synthesis is fundamentally a two-step process involving acylation followed by an intramolecular Friedel-Crafts reaction.[7]

  • Acylation: The starting aniline (2-chloroaniline) is first acylated with oxalyl chloride. This reaction forms an N-(2-chlorophenyl)oxamoyl chloride intermediate. This step is typically performed under anhydrous conditions in an inert solvent.

  • Friedel-Crafts Cyclization: The crucial ring-closing step is an intramolecular Friedel-Crafts acylation. A strong Lewis acid, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), is used to catalyze the electrophilic attack of the terminal acid chloride onto the electron-rich ortho position of the aniline ring, forming the desired dione structure.[8] The use of a potent Lewis acid requires strictly anhydrous conditions to prevent catalyst deactivation.

Experimental Protocol (General Procedure)

Step 1: Synthesis of N-(2-chlorophenyl)oxamoyl chloride

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroaniline (12.75 g, 0.10 mol) in 150 mL of anhydrous diethyl ether or dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (13.9 g, 0.11 mol, 1.1 equiv.) dropwise to the stirred solution. A precipitate may form.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • The solvent and excess oxalyl chloride are carefully removed under reduced pressure to yield the crude N-(2-chlorophenyl)oxamoyl chloride, which is often used directly in the next step without further purification.

Step 2: Lewis Acid-Catalyzed Cyclization to this compound

  • In a separate, larger flame-dried flask under an inert atmosphere, prepare a suspension of anhydrous aluminum chloride (AlCl₃) (20.0 g, 0.15 mol, 1.5 equiv.) in 200 mL of an anhydrous solvent (e.g., carbon disulfide or 1,2-dichloroethane).

  • Cool the suspension to 0 °C.

  • Dissolve the crude N-(2-chlorophenyl)oxamoyl chloride from Step 1 in a minimal amount of the same anhydrous solvent and add it dropwise to the AlCl₃ suspension.

  • After addition, slowly warm the mixture to room temperature and then heat to reflux for 2-6 hours, monitoring the reaction by TLC. Vigorous evolution of HCl gas will occur (ensure proper scrubbing).

  • Cool the reaction mixture to room temperature and then carefully quench by pouring it onto crushed ice and concentrated HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization or column chromatography.

Workflow Diagram

Stolle_Synthesis cluster_step1 Step 1: Acylation cluster_step2 Step 2: Friedel-Crafts Cyclization A 2-Chloroaniline C Anhydrous Acylation (0°C to RT) A->C B Oxalyl Chloride B->C D N-(2-chlorophenyl)oxamoyl chloride C->D F Intramolecular Acylation (Reflux) D->F E Anhydrous AlCl₃ E->F Catalyst G This compound F->G

Caption: Workflow for the Stolle Synthesis of this compound.

Head-to-Head Comparison

ParameterSandmeyer SynthesisStolle Synthesis
Starting Material 2-Chloroaniline2-Chloroaniline
Key Reagents Chloral Hydrate, Hydroxylamine HCl, Conc. H₂SO₄Oxalyl Chloride, Anhydrous AlCl₃ (or other Lewis Acid)
Overall Yield Good (~56% over two steps)[4]Variable; highly dependent on conditions
Reaction Conditions Aqueous (Step 1), Strong Acid (Step 2), High Temp.Strictly Anhydrous, Inert Atmosphere, Reflux
Regioselectivity Excellent for 7-substituted isomer from 2-substituted anilineGenerally good, driven by Friedel-Crafts principles
Safety & Handling Uses highly corrosive H₂SO₄; hydroxylamine can be unstable.Uses toxic and corrosive oxalyl chloride; AlCl₃ is highly moisture-sensitive; vigorous HCl evolution.
Scalability Well-established for large-scale production.Feasible, but requires stringent control of anhydrous conditions.
Key Advantages High regioselectivity, well-documented, uses common reagents.Avoids isonitroso intermediate, mechanistically different pathway.
Key Disadvantages Use of concentrated sulfuric acid, multi-step isolation.Requires strictly anhydrous conditions, uses hazardous reagents (oxalyl chloride, AlCl₃).

Discussion and Recommendation

The choice between the Sandmeyer and Stolle syntheses for preparing this compound depends on the specific needs and capabilities of the laboratory.

The Sandmeyer synthesis stands out as the more robust, reliable, and well-documented method. Its primary strength lies in the predictable and high regioselectivity when starting from 2-chloroaniline. The procedure, while involving corrosive concentrated acid, utilizes aqueous conditions in its first step, which can be more forgiving on a large scale. The reported yields are consistently good, making it the recommended route for researchers who require a dependable supply of this compound with high purity and predictable outcomes.

The Stolle synthesis offers a valuable alternative, particularly for chemists looking to avoid the specific reagents of the Sandmeyer route. Its main drawback is the stringent requirement for anhydrous conditions, as any moisture will readily deactivate the Lewis acid catalyst and halt the reaction. Handling oxalyl chloride and aluminum chloride also requires significant care. However, for laboratories well-equipped to handle moisture-sensitive reactions, the Stolle route provides a mechanistically elegant pathway that may be amenable to optimization for specific substrates. It is a strong choice for methods development or when exploring N-substituted analogues in parallel, where the Stolle route is often superior.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Chloroisatin

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that cutting-edge research and development demand not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. 7-Chloroisatin, a valuable heterocyclic building block in medicinal chemistry and materials science, requires meticulous handling throughout its lifecycle, including its final disposal. This guide provides a detailed, procedural framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. The causality behind each step is explained to foster a deep understanding of the protocol's importance.

Hazard Profile & Risk Assessment: Understanding the "Why"

This compound (CAS No. 7477-63-6) is a halogenated organic compound.[1] Its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates stringent handling and disposal protocols.[1][2] The primary risks associated with this compound are irritation and acute toxicity.[2][3]

Hazard ClassificationGHS Hazard StatementPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[2][3]Warning
Skin Irritation (Category 2)H315: Causes skin irritation[2][3][4]Warning
Eye Irritation (Category 2/2A)H319: Causes serious eye irritation[2][3][4]Warning
Specific Target Organ Toxicity — Single Exposure (Category 3)H335: May cause respiratory irritation[2][3][4]Warning

The presence of a chlorine atom classifies this compound as a halogenated hydrocarbon .[5][6] These compounds are often toxic and environmentally persistent, meaning they cannot be disposed of via standard drains or general waste.[5][7] Improper disposal can lead to environmental contamination and significant costs associated with remediation. Therefore, all waste containing this compound must be segregated into a designated halogenated organic waste stream.[5][6][8]

Pre-Disposal Safety Protocols: Engineering and Personal Protection

Before handling this compound for any purpose, including disposal, the following safety measures are mandatory to mitigate exposure risks.

Required Personal Protective Equipment (PPE)

Proper PPE is your first and most critical line of defense. The following must be worn at all times when handling this compound:[6]

  • Hand Protection: Nitrile gloves are required to prevent skin contact and irritation.[1][6]

  • Eye Protection: Wear safety goggles with side shields or a face shield to protect against splashes or airborne dust particles.[1][9]

  • Protective Clothing: A laboratory coat must be worn to protect skin and clothing.[6]

  • Respiratory Protection: When handling the solid compound outside of a fume hood or when there is a risk of generating dust, a NIOSH-approved N95 dust mask or a higher level of respiratory protection is essential to prevent respiratory tract irritation.

Engineering Controls: The Chemical Fume Hood

All handling of this compound, especially the transfer of solid waste or the commingling of waste solutions, must be conducted within a properly functioning chemical fume hood.[5][10] This engineering control is crucial for preventing the inhalation of dust or vapors, which may cause respiratory irritation.[4][5][6]

The Disposal Workflow: A Step-by-Step Protocol

This protocol ensures that this compound waste is handled safely from the point of generation to its final collection.

Step 1: Waste Segregation (The Critical First Step)

The cardinal rule of chemical waste management is proper segregation. Because this compound is a halogenated organic compound, it must be kept separate from all other waste streams.

  • Action: Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Waste."[5][6][7]

  • Causality: Mixing halogenated and non-halogenated waste is a costly error. Even a small amount of this compound will contaminate an entire container of non-halogenated solvent, forcing the entire volume to be treated as more hazardous and expensive halogenated waste.[8][10] Never dispose of halogenated compounds down the drain.[6]

Step 2: Container Selection & Labeling

The integrity of the waste containment system is paramount.

  • Action: Obtain a compatible waste container from your institution's Environmental Health & Safety (EHS) department.[7][10] It must be in good condition with a secure, tight-fitting lid.[7] Before adding any waste, affix a "Hazardous Waste" tag.[7][10]

  • Labeling Requirements: The label must include:

    • The words "Hazardous Waste."[11]

    • The full chemical names of all constituents (e.g., "Waste this compound," "Dichloromethane," etc.). Do not use abbreviations or chemical formulas.[8]

    • The approximate percentage of each constituent.[10]

    • The full name of the responsible generator and the laboratory location.[10]

  • Causality: Accurate labeling is a regulatory requirement and is essential for the safety of waste handlers. It ensures that the waste is managed and treated appropriately at the disposal facility.

Step 3: Waste Accumulation & Storage

Waste must be stored safely in a designated laboratory area.

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[10] This area should be in a cool, dry, and well-ventilated location, away from incompatible materials.[8][10] The container must remain closed at all times except when waste is actively being added.[8][11]

  • Causality: Keeping the container closed prevents the release of volatile organic compounds (VOCs) into the lab atmosphere and minimizes the risk of spills.[8] Proper storage in an SAA ensures that hazardous waste is managed in a controlled and compliant manner.

Step 4: Final Disposal Request

Accumulated waste must be removed from the laboratory in a timely manner.

  • Action: When the waste container is approximately three-quarters (75%) full, submit a chemical waste pickup request to your institution's EHS department.[10] Do not overfill containers.

  • Causality: Regular disposal prevents the accumulation of large quantities of hazardous waste in the laboratory, creating a safer working environment.[11]

Disposal Workflow for this compound

G start Handling this compound (Solid or Solution) gen_waste Waste Generation start->gen_waste segregate CRITICAL STEP: Segregate Waste gen_waste->segregate non_hal Non-Halogenated Waste Stream segregate->non_hal  Does NOT contain  this compound hal Halogenated Waste Stream segregate->hal  Contains this compound container Select Designated Halogenated Waste Container hal->container label Label Container Before Use: 'Hazardous Waste' + Contents & Percentages container->label accumulate Accumulate Waste in SAA (Keep Container Closed) label->accumulate pickup Request Pickup by EHS (When container is 3/4 full) accumulate->pickup

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Emergency Procedures: Spill & Exposure Management

Accidents can happen. A prepared response is key to mitigating harm.

Small Spills (Solid or Solution)
  • Alert personnel in the immediate area.

  • If the material is a solid, avoid creating dust.[4]

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or absorbent pads.[8][10]

  • Carefully sweep or scoop the absorbed material into a compatible container.

  • Seal the container, label it as "Hazardous Waste: this compound Spill Debris," and arrange for disposal through EHS.[8][10]

  • Clean the spill area thoroughly.

Large Spills
  • Evacuate the immediate area.

  • Alert others and activate the fire alarm if necessary to evacuate the building.[8]

  • Contact your institution's emergency number and EHS department immediately.[10]

  • Do not attempt to clean up a large spill yourself.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][9]

  • Skin Contact: Remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[4][9] If irritation persists, seek medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][9]

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health. Always consult your institution's specific EHS protocols and the Safety Data Sheet (SDS) for this compound before beginning work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.